molecular formula C34H69NO2 B12091950 1-Deoxydihydroceramide

1-Deoxydihydroceramide

Numéro de catalogue: B12091950
Poids moléculaire: 523.9 g/mol
Clé InChI: XDORUNOFOLESEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Deoxydihydroceramide (1-deoxyDHCer) is an atypical sphingolipid that has emerged as a critical molecule in biomedical research. Unlike canonical ceramides, it lacks the C1-hydroxyl group on the sphingoid backbone, a structural alteration that confers unique metabolic stability and distinct biophysical properties . This absence prevents its conversion into complex sphingolipids or sphingosine-1-phosphate, making it a valuable tool for dissecting specific pathways in sphingolipid biology . This compound is of significant research value due to its established role in pathological models, particularly in neurological disorders. This compound and its precursors are produced endogenously due to mutations in serine palmitoyltransferase (SPT) and are directly implicated in the pathogenesis of Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) . Studies show that these lipids accumulate in the nervous system, with a notable increase in deoxydihydroceramides observed in the sciatic nerve with aging, suggesting a link to progressive peripheral neuropathy . Furthermore, elevated levels of specific deoxydihydroceramide species (e.g., C22:1 and C18:1) have been correlated with the progression of chemotherapy-induced peripheral neuropathy in patients . A key mechanistic insight is that 1-deoxydihydroceramides are exclusive substrates for acid ceramidase (AC), and are not hydrolyzed by neutral or alkaline ceramidases . This specificity provides a unique research application for selectively probing acid ceramidase activity in live cells, a valuable approach for cancer research and diagnostic assay development . Biophysical studies reveal that 1-deoxydihydroceramides influence membrane properties, exhibiting higher gel-fluid transition temperatures and different interactions with sphingomyelin compared to canonical ceramides, which can impact membrane organization and signaling . Researchers utilize this compound to model disease states, investigate the mechanisms of neuronal toxicity, study the function of acid ceramidase, and explore the biophysical role of atypical sphingolipids in membrane homeostasis.

Propriétés

IUPAC Name

N-(3-hydroxyoctadecan-2-yl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORUNOFOLESEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Serine Palmitoyltransferase in 1-Deoxydihydroceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in de novo sphingolipid synthesis, typically catalyzes the condensation of L-serine and palmitoyl-CoA. However, under certain pathological conditions or substrate imbalances, SPT exhibits promiscuous activity, utilizing L-alanine or L-glycine as alternative substrates. This atypical reaction leads to the formation of 1-deoxysphingolipids (1-deoxySLs), a class of neurotoxic lipids, including 1-deoxysphinganine (1-deoxySA) and its acylated form, 1-deoxydihydroceramide (1-deoxyDHC). Lacking the C1 hydroxyl group characteristic of canonical sphingolipids, 1-deoxySLs cannot be degraded by standard catabolic pathways, leading to their accumulation and implication in a range of metabolic and neurological disorders, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[1][2][3] This guide provides an in-depth examination of the enzymatic mechanism of SPT in 1-deoxyDHC synthesis, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated cellular pathways.

Introduction to Serine Palmitoyltransferase and Atypical Sphingolipids

Serine Palmitoyltransferase (SPT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex located on the endoplasmic reticulum membrane.[2] It is a key player in the biosynthesis of sphingolipids, a diverse class of lipids essential for cellular structure and signaling.[4] The canonical reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[5][6]

However, SPT can utilize alternative amino acid substrates, primarily L-alanine, leading to the synthesis of 1-deoxysphinganine.[1][3] This product is subsequently N-acylated by ceramide synthases (CerS) to form this compound.[7][8] The defining structural feature of these atypical sphingolipids is the absence of the C1 hydroxyl group, which prevents their conversion to complex sphingolipids and renders them resistant to canonical degradation pathways, leading to their cellular accumulation.[1][3][8]

Enzymatic Mechanism of 1-DeoxyDHC Synthesis

The synthesis of 1-deoxyDHC is a two-step process initiated by the promiscuous activity of SPT.

The SPT Holoenzyme

The human SPT enzyme is a heteromeric complex composed of two core subunits, SPTLC1 and SPTLC2, which are essential for its catalytic activity.[5][9] A third subunit, SPTLC3, can also form a complex with SPTLC1 and confers specificity for shorter acyl-CoA substrates.[10] The activity of the complex is further modulated by regulatory subunits, such as the ORMDL proteins.[9]

Canonical vs. Atypical Substrate Utilization

Under normal physiological conditions, SPT displays a high affinity for L-serine. The reaction mechanism is a PLP-dependent Claisen-like condensation.[5] However, certain conditions can shift the substrate preference of SPT:

  • Genetic Mutations: Missense mutations in SPTLC1 and SPTLC2, associated with HSAN1, alter the enzyme's active site, increasing its affinity for L-alanine and L-glycine over L-serine.[2][5][11] This leads to a pathological accumulation of 1-deoxySLs.[1][11]

  • Substrate Availability: Conditions of L-serine deficiency or high L-alanine concentrations can also drive the synthesis of 1-deoxySLs by the wild-type enzyme.[1][12][13]

The condensation of L-alanine and palmitoyl-CoA by SPT produces 1-deoxysphinganine (m18:0).[7][14] This is then N-acylated by ceramide synthases to form various species of 1-deoxydihydroceramides, such as C16:0 1-deoxyDHCer.[7][8]

G cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway (1-DeoxySL Synthesis) Ser L-Serine SPT SPT Ser->SPT PalCoA Palmitoyl-CoA PalCoA->SPT KDS 3-Ketodihydrosphinganine Sphinganine Sphinganine KDS->Sphinganine Reduction DHCer Dihydroceramides Sphinganine->DHCer N-acylation (CerS) ComplexSL Complex Sphingolipids DHCer->ComplexSL SPT->KDS PLP-dependent condensation Ala L-Alanine SPT_mut SPT Ala->SPT_mut Mutant SPT (HSAN1) or High [Ala]/[Ser] DeoxySA 1-Deoxysphinganine DeoxyDHCer This compound DeoxySA->DeoxyDHCer N-acylation (CerS) NoDeg NoDeg DeoxyDHCer->NoDeg No further metabolism or degradation SPT_mut->DeoxySA PalCoA2 Palmitoyl-CoA PalCoA2->SPT_mut

Figure 1. Canonical vs. Atypical SPT Reaction Pathways.

Quantitative Data on SPT Activity and 1-DeoxySL Levels

The shift in substrate preference in mutant SPT has been quantified. Studies using microsomes from yeast transfected with SPTLC1/SPTLC2 have shown that the Km for L-serine for mutant SPT (C133W) was higher (approx. 1.4 mM) than for the wild-type enzyme (approx. 0.75 mM), while the Vmax was lower (approx. 0.3 vs. 1.4 nmol/mg/min).[7] Conversely, the mutant SPT utilized L-alanine more effectively than the wild-type.[7]

EnzymeSubstrateKm (mM)Vmax (nmol/mg/min)Reference
Wild-Type SPTL-Serine~0.75~1.4[7]
Mutant SPT (C133W)L-Serine~1.4~0.3[7]
Wild-Type SPTL-AlanineHigh (less efficient)Low[7]
Mutant SPT (C133W)L-AlanineLower (more efficient)Higher[7]
Table 1. Kinetic Parameters of Wild-Type vs. Mutant Serine Palmitoyltransferase.

Elevated levels of 1-deoxySLs are a hallmark of diseases like HSAN1 and have also been observed in type 2 diabetes.[15][16]

ConditionAnalyteConcentrationSample TypeReference
Type 2 Diabetes w/ Neuropathy1-deoxydihydroceramidesStepwise increase across groupsPlasma[16]
Diabetic STZ Rats1-deoxysphinganineSignificantly increasedPlasma[15]
HSAN1 Patients1-deoxysphingolipidsPathologically elevatedPlasma[15]
Table 2. Reported Levels of 1-Deoxysphingolipids in Disease States.

Experimental Protocols

In Vitro SPT Activity Assay

This protocol measures the activity of SPT in converting radiolabeled L-serine to 3-ketodihydrosphinganine. A similar setup can be used with L-alanine to measure 1-deoxysphinganine formation.

Materials:

  • Cell lysates or purified SPT enzyme

  • [³H]L-serine

  • Palmitoyl-CoA

  • Reaction buffer (e.g., HEPES buffer containing pyridoxal 5'-phosphate)

  • Organic solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Methodology:

  • Reaction Setup: Combine the enzyme source, reaction buffer, and palmitoyl-CoA in a microcentrifuge tube.

  • Initiate Reaction: Add [³H]L-serine to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

  • Lipid Extraction: Vortex and centrifuge to separate the organic and aqueous phases. The lipid products will be in the lower organic phase.

  • Analysis: Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the product from the substrate.

  • Quantification: Scrape the spot corresponding to the product and quantify the radioactivity using a scintillation counter.

Quantification of 1-DeoxySLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of 1-deoxySLs in biological samples.

Methodology:

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation with an organic solvent.

    • For cells or tissues, homogenize and perform a lipid extraction (e.g., Bligh-Dyer or Folch extraction).

    • Add an internal standard (e.g., a deuterated analog of the analyte) prior to extraction for accurate quantification.

  • Hydrolysis (Optional): To measure total 1-deoxySLs (both free and acylated), perform acid hydrolysis to cleave the N-acyl chains, converting all 1-deoxyDHCs to 1-deoxysphinganine.[15]

  • Chromatography:

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) of the analyte and a specific product ion generated by collision-induced dissociation.

    • Example MRM transitions:

      • 1-deoxysphinganine (m18:0): m/z 286.3 → m/z 268.3

      • This compound (C16:0): m/z 524.5 → m/z 268.3

G start Biological Sample (Plasma, Cells, Tissue) is_add Add Internal Standard (e.g., d7-deoxySA) start->is_add extract Lipid Extraction (e.g., Bligh-Dyer) is_add->extract hydrolysis Acid Hydrolysis (Optional, for total 1-deoxySLs) extract->hydrolysis lc Liquid Chromatography (Reverse-Phase C18 Column) hydrolysis->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Data Analysis & Quantification ms->quant end Concentration of 1-DeoxySLs quant->end

Figure 2. Workflow for 1-DeoxySL Quantification by LC-MS/MS.

Pathophysiological Role and Signaling of 1-DeoxySLs

The accumulation of 1-deoxySLs is cytotoxic, particularly to neurons, and is the underlying cause of the peripheral neuropathy seen in HSAN1.[2][17] Unlike canonical ceramides, which are key signaling molecules in apoptosis and cellular stress, the mechanisms of 1-deoxySL toxicity are distinct due to their unique metabolic fate.

Proposed mechanisms of 1-deoxySL-induced neurotoxicity include:

  • Altered Membrane Properties: The incorporation of 1-deoxyDHC into cellular membranes can disrupt their biophysical properties.[14]

  • Mitochondrial Dysfunction: 1-deoxySLs have been shown to cause a loss of mitochondrial membrane potential and abnormal calcium handling.[2]

  • ER Stress: Accumulation of these lipids can induce endoplasmic reticulum stress.[18]

  • Cytoskeletal Disruption: Changes in neurite morphology and disruption of actin fibers have been observed in neurons exposed to 1-deoxySLs.[18]

  • Inflammasome Activation: 1-deoxySLs can trigger the NLRP3 inflammasome, a key component of the innate immune response.[18]

G mut SPTLC1/SPTLC2 Mutations (HSAN1) spt SPT mut->spt sub High [Alanine] / Low [Serine] sub->spt acc ↑ 1-Deoxysphinganine & This compound Accumulation spt->acc mem Altered Membrane Properties acc->mem mito Mitochondrial Dysfunction (↓ ΔΨm, Ca²⁺ dysregulation) acc->mito er ER Stress acc->er inflam NLRP3 Inflammasome Activation acc->inflam tox Neurotoxicity & Axon Degeneration mem->tox mito->tox er->tox inflam->tox

Figure 3. Pathological Signaling of 1-Deoxysphingolipid Accumulation.

Therapeutic Strategies

The central role of SPT in producing toxic 1-deoxySLs makes it a prime therapeutic target. The primary strategy explored is substrate competition. Oral L-serine supplementation has been shown to competitively inhibit the use of L-alanine by SPT, thereby reducing plasma 1-deoxySL levels.[1][8] This approach has shown promise in improving neuropathy in both animal models of HSAN1 and diabetic neuropathy, as well as in patients with HSAN1.[8][15]

Conclusion

Serine palmitoyltransferase is the critical enzyme at the branch point between canonical sphingolipid synthesis and the pathological production of 1-deoxydihydroceramides. Genetic mutations and substrate imbalances that promote SPT's promiscuous use of L-alanine lead to the accumulation of these metabolically inert and neurotoxic lipids. Understanding the enzymatic mechanism, having robust analytical methods for quantification, and elucidating the downstream signaling pathways are crucial for developing effective therapeutic interventions for diseases driven by 1-deoxySL toxicity. L-serine supplementation represents a promising, mechanism-based therapeutic strategy currently under investigation.

References

The Enigmatic Role of 1-Deoxydihydroceramide in Mammalian Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxydihydroceramide (doxodihydroceramide) is an atypical sphingolipid that has emerged from relative obscurity to become a molecule of significant interest in the study of cellular homeostasis and disease. Unlike canonical sphingolipids, the absence of a hydroxyl group at the C1 position fundamentally alters its metabolism and function, leading to accumulation and cellular toxicity. This technical guide provides a comprehensive overview of the biological functions of this compound in mammalian cells, with a focus on its synthesis, pathological implications, and the molecular mechanisms underlying its activity. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for the scientific community.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone that play crucial roles as structural components of cellular membranes and as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The de novo synthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. However, under certain pathological conditions or due to genetic mutations, SPT can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphinganine, the precursor to this compound and other 1-deoxysphingolipids.[1][2] The lack of the C1-hydroxyl group renders these lipids resistant to canonical degradation pathways, leading to their accumulation and subsequent cellular dysfunction.[1] This guide delves into the known biological functions of this compound, its association with disease, and the experimental approaches used to investigate its roles.

Synthesis and Metabolism

The synthesis of this compound is an off-pathway branch of the canonical sphingolipid synthesis. The key enzyme responsible for this diversion is serine palmitoyltransferase (SPT).

  • Canonical Pathway : SPT condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

  • Atypical Pathway : When the substrate specificity of SPT is altered, either by mutations in the SPTLC1 or SPTLC2 genes or by shifts in the intracellular balance of amino acids (e.g., high alanine-to-serine ratio), SPT condenses L-alanine with palmitoyl-CoA.[1][2] This reaction produces 1-deoxy-3-ketosphinganine, which is then reduced to 1-deoxysphinganine (deoxySA).[2]

  • Acylation : 1-deoxysphinganine is subsequently acylated by ceramide synthases (CerS) to form this compound.[3]

Unlike canonical ceramides, this compound cannot be further metabolized into complex sphingolipids or degraded by the canonical sphingolipid catabolic pathway due to the absence of the C1-hydroxyl group.[1]

Synthesis_of_1_Deoxydihydroceramide cluster_synthesis De Novo Sphingolipid Synthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Canonical PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT Atypical Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->Ketodihydrosphingosine Deoxyketosphinganine 1-Deoxy-3-ketosphinganine SPT->Deoxyketosphinganine c c SPT->c Ketosphinganine_reductase1 3-Ketosphinganine Reductase Ketodihydrosphingosine->Ketosphinganine_reductase1 Ketosphinganine_reductase2 3-Ketosphinganine Reductase Deoxyketosphinganine->Ketosphinganine_reductase2 Sphinganine Sphinganine Ketosphinganine_reductase1->Sphinganine Deoxysphinganine 1-Deoxysphinganine Ketosphinganine_reductase2->Deoxysphinganine CerS1 Ceramide Synthase (CerS) Sphinganine->CerS1 CerS2 Ceramide Synthase (CerS) Deoxysphinganine->CerS2 Dihydroceramide Dihydroceramide CerS1->Dihydroceramide Deoxydihydroceramide This compound CerS2->Deoxydihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide c:s->Ketodihydrosphingosine c:s->Deoxyketosphinganine

Caption: Synthesis pathway of this compound.

Biological Functions and Pathological Roles

The accumulation of this compound has been linked to cellular toxicity and the pathology of several diseases. Its primary effects appear to be mediated through the disruption of cellular membranes and mitochondrial function.

Neurotoxicity and Peripheral Neuropathies

Elevated levels of 1-deoxysphingolipids are a hallmark of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) , a rare inherited disorder characterized by sensory loss and neuropathic pain.[1] Mutations in SPTLC1 or SPTLC2 lead to a shift in substrate preference towards alanine, causing the accumulation of 1-deoxysphingolipids, which are cytotoxic to neurons.[1] Specifically, 1-deoxysphinganine, the precursor to this compound, has been shown to cause neurotoxicity by interfering with neurite formation and development.[2]

Role in Diabetes and its Complications

Several studies have implicated 1-deoxydihydroceramides in the pathogenesis of diabetic neuropathy (DN) .[1][4] Plasma levels of 1-deoxydihydroceramides are elevated in individuals with type 2 diabetes, particularly those with DN.[1][4] There is an inverse correlation between this compound concentrations and intraepidermal nerve fiber density in the leg, a marker of DN severity.[1][4] The accumulation of these lipids is thought to contribute to the neuronal damage observed in this condition. Furthermore, this compound has been shown to be cytotoxic to insulin-producing pancreatic β-cells.[5]

Mitochondrial Dysfunction

A key aspect of this compound's cytotoxicity is its impact on mitochondria. Exogenously added 1-deoxysphinganine localizes to mitochondria, leading to the accumulation of its N-acylated product, this compound, within this organelle.[6] This accumulation induces mitochondrial fragmentation and dysfunction, which precedes axonal degeneration.[2][6] The proposed mechanism involves the alteration of mitochondrial membrane properties due to the high hydrophobicity of this compound.[2]

Mitochondrial_Dysfunction_Pathway cluster_cellular_environment Cellular Environment cluster_mitochondrion Mitochondrion HighAlanine High Alanine / Serine Ratio or SPT Mutation DeoxySA 1-Deoxysphinganine (deoxySA) HighAlanine->DeoxySA Deoxydihydroceramide This compound DeoxySA->Deoxydihydroceramide MitoMembrane Mitochondrial Membrane Deoxydihydroceramide->MitoMembrane Accumulation MitoDysfunction Mitochondrial Dysfunction MitoMembrane->MitoDysfunction Fragmentation Fragmentation MitoDysfunction->Fragmentation ROS Increased ROS Production MitoDysfunction->ROS Apoptosis Apoptosis MitoDysfunction->Apoptosis

Caption: Proposed pathway of this compound-induced mitochondrial dysfunction.

Alteration of Membrane Biophysical Properties

The unique chemical structure of this compound, lacking the polar C1-hydroxyl group, significantly increases its hydrophobicity compared to canonical dihydroceramide.[2] This altered biophysical property affects its interaction with other membrane lipids. Studies have shown that 1-deoxydihydroceramides have lower miscibility with sphingomyelin (B164518) in lipid bilayers.[2][7] This can lead to alterations in membrane fluidity, domain formation, and ultimately, impaired function of membrane-associated proteins and signaling pathways.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Plasma this compound Levels in Human Subjects

CohortTotal 1-Deoxydihydroceramides (pmol/100 µL)p-value (vs. Lean Controls)Reference
Lean Controls5.195-[1][4]
ObeseNot specified-[1][4]
Obese with Type 2 Diabetes (No DN)Not specified-[1][4]
Obese with Type 2 Diabetes (with DN)8.9390.005[1][4]

DN: Diabetic Neuropathy

Table 2: this compound Species in Mouse Nervous System Tissue with Age

TissueAgeC22-deoxydhCer (pmol/mg)C24-deoxydhCer (pmol/mg)Total deoxydhCer (pmol/mg)Reference
Brain1 month~0.15~0.05~0.3[2]
3 months~0.12~0.04~0.25[2]
6 months~0.1~0.03~0.2[2]
Spinal Cord1 month~0.1~0.04~0.2[2]
3 months~0.12~0.05~0.25[2]
6 months~0.15~0.06~0.3[2]
Sciatic Nerve1 month~0.05~0.02~0.1[2]
3 months~0.1~0.04~0.2[2]
6 months~0.15~0.06~0.3[2]

Values are estimated from graphical data presented in the cited reference.

Experimental Protocols

Quantification of 1-Deoxydihydroceramides by LC-MS/MS

This protocol outlines the general steps for the analysis of 1-deoxydihydroceramides in biological samples.

Materials:

  • Biological sample (plasma, cells, tissues)

  • Internal standards (e.g., C17-1-deoxysphinganine)

  • Organic solvents (e.g., methanol, chloroform, isopropanol)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples.

    • Add internal standards to the sample.

    • Perform lipid extraction using a modified Bligh-Dyer or similar method with a mixture of organic solvents (e.g., chloroform:methanol).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases typically consisting of water, methanol, and/or acetonitrile (B52724) containing ammonium formate and formic acid.

  • MS/MS Detection:

    • Perform analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound species and the internal standard.

  • Quantification:

    • Generate a standard curve using synthetic this compound standards of known concentrations.

    • Calculate the concentration of each this compound species in the sample by comparing its peak area to that of the internal standard and the standard curve.[2][8][9]

Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • MTT Incubation:

    • Remove the treatment medium.

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11][12]

  • Solubilization:

    • Remove the MTT solution.

    • Add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][12]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of SPT by monitoring the incorporation of a labeled substrate.

Materials:

  • Cell or tissue lysates (microsomal fraction is often used)

  • [³H]L-serine or a fluorescently labeled serine analog

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer

  • Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

  • Preparation of Lysates:

    • Prepare cell or tissue lysates, and if necessary, isolate the microsomal fraction by differential centrifugation.

  • Reaction Setup:

    • In a reaction tube, combine the lysate, reaction buffer, PLP, and [³H]L-serine.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong base (e.g., ammonium hydroxide).

    • Extract the lipid products using an organic solvent (e.g., chloroform:methanol).

  • Detection and Quantification:

    • Radioactive Method: Evaporate the organic solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated [³H] reflects the SPT activity.[13][14]

    • Non-Radioactive HPLC Method: Analyze the extracted lipids by HPLC to separate and quantify the 3-ketodihydrosphingosine product.[15]

  • Data Analysis:

    • Calculate the SPT activity, typically expressed as pmol of product formed per minute per mg of protein.

Experimental_Workflow cluster_workflow General Experimental Workflow for Studying this compound CellCulture Mammalian Cell Culture (e.g., neurons, pancreatic β-cells) Treatment Treatment with this compound or Induction of its Synthesis CellCulture->Treatment EnzymeAssay SPT Activity Assay CellCulture->EnzymeAssay CellViability Cell Viability Assay (e.g., MTT, XTT) Treatment->CellViability Lipidomics Lipid Extraction and LC-MS/MS Analysis Treatment->Lipidomics MitochondrialAssays Mitochondrial Function Assays (e.g., fragmentation, ROS production) Treatment->MitochondrialAssays

Caption: A general experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound has been established as a bioactive lipid with significant cytotoxic properties, particularly in the context of neurological and metabolic diseases. Its unique synthesis and resistance to degradation lead to its accumulation, triggering cellular stress, mitochondrial dysfunction, and apoptosis. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of this atypical sphingolipid.

Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria and other cellular compartments. A deeper understanding of the signaling pathways it modulates will be crucial. Furthermore, exploring the therapeutic potential of inhibiting its synthesis or promoting its clearance could offer novel strategies for treating diseases such as diabetic neuropathy and HSAN1. The development of more specific and sensitive detection methods will also be vital for advancing our knowledge of the biological functions of this compound in mammalian cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of lipid research is continuously evolving, with the identification of atypical lipid species offering new insights into the pathophysiology of metabolic diseases. Among these, 1-deoxydihydroceramide (1-doxodHCer) has emerged as a critical player in the development and progression of metabolic disorders, including type 2 diabetes and diabetic neuropathy. This technical guide provides a comprehensive overview of 1-doxodHCer, detailing its aberrant biosynthesis, its profound impact on cellular function, and its strong association with metabolic disease. We present a consolidation of current quantitative data, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to understanding and targeting the pathological mechanisms of metabolic disease.

Introduction: The Rise of a Toxic Metabolite

Sphingolipids are a diverse class of lipids that are integral to cell structure and signaling. Their biosynthesis is a highly regulated process, commencing with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, under conditions of cellular stress, such as serine deficiency or mutations in SPT, the enzyme can utilize alanine (B10760859) as an alternative substrate. This substrate switch leads to the formation of 1-deoxysphinganine, which is subsequently acylated to form this compound.[1][2] The critical absence of the C1 hydroxyl group in 1-doxodHCer renders it resistant to canonical degradation pathways, leading to its accumulation and subsequent cellular toxicity.[3]

Elevated levels of 1-doxodHCer have been strongly correlated with the prevalence and severity of metabolic disorders.[4][5][6] This guide will delve into the intricate details of 1-doxodHCer's role in metabolic disease, providing the necessary technical information to facilitate further research and the development of novel therapeutic strategies.

Quantitative Data: this compound Levels in Metabolic Disorders

The accumulation of 1-doxodHCer is a key feature in various metabolic conditions. The following tables summarize the quantitative data from a key study investigating plasma this compound concentrations in different patient cohorts.

Table 1: Plasma Concentrations of Total 1-Deoxydihydroceramides

GroupnMean (pmol/100 µL)Standard Deviation
Lean Controls (LC)195.195-
Obesity (O)19--
Obesity with T2D (OD)18--
Obesity with T2D and Diabetic Neuropathy (ODN)198.939-

Data extracted from Fridman et al., 2021.[4][5][6] Note: Specific mean and standard deviation for the 'O' and 'OD' groups for the total concentration were not explicitly provided in the abstract, but a stepwise increase was observed across the groups.

Table 2: Plasma Concentrations of Individual this compound Species (pmol/100 µL)

1-deoxyDHCer SpeciesLean Controls (LC) (Mean)Obesity with T2D and DN (ODN) (Mean)p-value
C16:00.2260.5270.0021
C18:00.3851.1290.0002
C20:00.4921.136<0.0001
C22:01.5852.4610.0496
C24:10.9320.1810.0073

Data extracted from a study presented at the American Academy of Neurology, 2020.[4] These findings highlight a significant elevation of specific 1-deoxyDHCer species in patients with diabetic neuropathy.

Table 3: Plasma Amino Acid Concentrations (µM)

Amino AcidLean Controls (LC) (Mean)Obesity with T2D and DN (ODN) (Mean)p-value
L-serine89.870.20.0110
L-alanine248.0326.20.0086

Data extracted from Fridman et al., 2021.[5][6] Alterations in the plasma levels of serine and alanine are consistent with the substrate shift that leads to the production of 1-deoxydihydroceramides.

Experimental Protocols: Measurement of this compound

Accurate quantification of 1-doxodHCer is crucial for research and clinical applications. The following is a detailed methodology for the analysis of 1-doxodHCer in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction
  • Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation and Lipid Extraction:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a known amount of an appropriate internal standard (e.g., C17-1-deoxydihydroceramide).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the lipid extract.

    • For a more comprehensive extraction, a liquid-liquid extraction can be performed. After the initial methanol precipitation, add 500 µL of methyl-tert-butyl ether (MTBE) and 125 µL of water. Vortex for 10 minutes and centrifuge at 4,000 x g for 10 minutes. The upper organic phase contains the lipids.

  • Drying and Reconstitution:

    • Dry the lipid extract under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried lipid extract in 100 µL of the LC-MS/MS mobile phase, typically a mixture of methanol and acetonitrile (B52724) with a small percentage of formic acid and ammonium (B1175870) formate.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for separation.

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each 1-doxodHCer species and the internal standard need to be determined and optimized. For example, for C16:0-1-deoxydihydroceramide, the precursor ion [M+H]+ would be monitored, and a characteristic product ion resulting from the fragmentation of the molecule would be selected for quantification.

    • Data Analysis: Quantify the amount of each 1-doxodHCer species by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of authentic standards.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of 1-doxodHCer instigates a cascade of detrimental cellular events, primarily through the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Biosynthesis of this compound

The synthesis of 1-doxodHCer is an aberrant branch of the canonical sphingolipid biosynthetic pathway.

G cluster_spt Serine Palmitoyltransferase (SPT) cluster_canonical Canonical Pathway cluster_aberrant Aberrant Pathway Palmitoyl-CoA Palmitoyl-CoA SPTLC1/2 SPTLC1/2 Palmitoyl-CoA->SPTLC1/2 Serine Serine Serine->SPTLC1/2 Alanine Alanine Alanine->SPTLC1/2 3-ketosphinganine 3-ketosphinganine SPTLC1/2->3-ketosphinganine Canonical 1-deoxy-3-ketosphinganine 1-deoxy-3-ketosphinganine SPTLC1/2->1-deoxy-3-ketosphinganine Aberrant Sphinganine Sphinganine 3-ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase 1-deoxysphinganine 1-deoxysphinganine 1-deoxy-3-ketosphinganine->1-deoxysphinganine Reduction This compound This compound 1-deoxysphinganine->this compound Ceramide Synthase Metabolic Disorders Metabolic Disorders This compound->Metabolic Disorders

Caption: Biosynthesis of this compound.

This compound-Induced Mitochondrial Dysfunction

1-doxodHCer has been shown to accumulate in mitochondria, leading to impaired function and the initiation of apoptosis.[1][7]

G 1-doxodHCer 1-doxodHCer Mitochondrion Mitochondrion 1-doxodHCer->Mitochondrion Accumulation Bcl-2/Bcl-xL Bcl-2/Bcl-xL 1-doxodHCer->Bcl-2/Bcl-xL Inhibits Bax/Bak Bax/Bak Mitochondrion->Bax/Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Bcl-2/Bcl-xL->Bax/Bak Inhibits Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosis Apoptosis Cytochrome c->Apoptosis

Caption: 1-doxodHCer and mitochondrial apoptosis.

This compound-Induced Endoplasmic Reticulum (ER) Stress

The accumulation of 1-doxodHCer in the ER disrupts protein folding and activates the unfolded protein response (UPR), a key contributor to cellular dysfunction in metabolic diseases.

G cluster_upr Unfolded Protein Response (UPR) 1-doxodHCer 1-doxodHCer ER Endoplasmic Reticulum 1-doxodHCer->ER Accumulation PERK PERK ER->PERK Activates IRE1α IRE1α ER->IRE1α Activates ATF6 ATF6 ER->ATF6 Activates Cellular Dysfunction Cellular Dysfunction PERK->Cellular Dysfunction e.g., Apoptosis, Inflammation IRE1α->Cellular Dysfunction e.g., Apoptosis, Inflammation ATF6->Cellular Dysfunction e.g., Apoptosis, Inflammation

Caption: 1-doxodHCer-induced ER stress pathways.

Conclusion and Future Directions

This compound is a pathogenic lipid that plays a significant role in the progression of metabolic disorders. Its aberrant synthesis and subsequent accumulation lead to cellular toxicity through the induction of mitochondrial dysfunction and ER stress. The quantitative data presented in this guide clearly demonstrate the elevated levels of 1-doxodHCer in patients with type 2 diabetes and diabetic neuropathy, underscoring its potential as both a biomarker and a therapeutic target.

Future research should focus on further elucidating the precise molecular mechanisms by which 1-doxodHCer exerts its toxic effects. The development of specific inhibitors of the aberrant SPT activity or enhancers of 1-doxodHCer clearance could offer novel therapeutic avenues for the treatment of metabolic diseases. The detailed methodologies and pathway diagrams provided in this technical guide are intended to equip researchers with the necessary tools to advance our understanding of this renegade sphingolipid and to pave the way for innovative therapeutic interventions.

References

The Emerging Role of 1-Deoxydihydroceramide in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD) represent a significant and growing global health burden. While the pathologies of these diseases are complex and multifactorial, emerging evidence points to the dysregulation of lipid metabolism, particularly sphingolipids, as a key contributing factor. This whitepaper focuses on the atypical sphingolipid, 1-deoxydihydroceramide (1-doxodHCer), a neurotoxic metabolite implicated in the pathogenesis of several neurological disorders. An understanding of the biosynthesis, pathophysiology, and analytical measurement of 1-doxodHCer is critical for the development of novel diagnostics and therapeutic interventions. This document provides a comprehensive technical overview of the current state of knowledge regarding the involvement of 1-doxodHCer in neurodegenerative diseases, detailed experimental protocols for its analysis, and a summary of key quantitative findings.

Introduction: The Rise of Atypical Sphingolipids in Neurodegeneration

Sphingolipids are a class of lipids that are integral to cell membrane structure and are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] The canonical sphingolipid biosynthesis pathway begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, under certain pathological conditions, including genetic mutations in the SPT complex or altered substrate availability, SPT can utilize L-alanine instead of L-serine. This shift in substrate preference leads to the formation of neurotoxic 1-deoxysphingolipids (deoxySLs), which lack the C1 hydroxyl group characteristic of canonical sphingolipids.[2] This structural alteration prevents their degradation by the canonical catabolic pathway and their conversion into more complex sphingolipids, leading to their accumulation.[3]

The N-acylated form of 1-deoxysphinganine, this compound (1-doxodHCer), has been identified as a key player in the neurotoxicity associated with deoxySLs. Its accumulation has been most definitively linked to Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a rare peripheral neuropathy caused by mutations in the SPTLC1 or SPTLC2 genes.[4] Beyond HSAN1, evidence is mounting for the involvement of deoxySLs, including 1-doxodHCer, in more common neurodegenerative conditions. This guide will delve into the biochemical pathways, pathological roles, and analytical considerations of 1-doxodHCer in the context of neurodegenerative diseases.

Biosynthesis and Pathophysiological Signaling of this compound

The formation of 1-doxodHCer is a deviation from the normal sphingolipid synthesis pathway. The process and its downstream pathological consequences are outlined below.

Biosynthesis Pathway

The synthesis of 1-doxodHCer is initiated by the enzyme serine palmitoyltransferase (SPT). Under conditions of genetic mutation (e.g., in SPTLC1 or SPTLC2) or an increased intracellular ratio of alanine (B10760859) to serine, SPT condenses palmitoyl-CoA with L-alanine, producing 1-deoxy-3-ketosphinganine. This intermediate is then reduced to 1-deoxysphinganine (doxSA). Subsequently, ceramide synthases (CerS) N-acylate doxSA to form this compound (1-doxodHCer). 1-doxodHCer can be further desaturated to form 1-deoxyceramide.[4]

Biosynthesis of this compound cluster_spt Serine Palmitoyltransferase (SPT) Complex Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine SPT->1-Deoxy-3-ketosphinganine Condensation 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine (doxSA) Reduction This compound (1-doxodHCer) This compound (1-doxodHCer) 1-Deoxysphinganine (doxSA)->this compound (1-doxodHCer) N-acylation (CerS) 1-Deoxyceramide 1-Deoxyceramide This compound (1-doxodHCer)->1-Deoxyceramide Desaturation Neurotoxic Signaling of 1-doxodHCer cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_mem Plasma Membrane Accumulation_of_1-doxodHCer Accumulation of 1-doxodHCer ER_Stress ER Stress (UPR) Accumulation_of_1-doxodHCer->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Accumulation_of_1-doxodHCer->Mito_Dysfunction NMDA_Modulation NMDA Receptor Modulation Accumulation_of_1-doxodHCer->NMDA_Modulation Neuronal_Cell_Death Neuronal Cell Death (Apoptosis) ER_Stress->Neuronal_Cell_Death ROS_Production Increased ROS Mito_Dysfunction->ROS_Production ROS_Production->Neuronal_Cell_Death Ca_Influx Increased Ca2+ Influx NMDA_Modulation->Ca_Influx Ca_Influx->Neuronal_Cell_Death LC-MS/MS Workflow Sample Plasma/CSF/ Tissue Homogenate Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC MS1 ESI Source (Ionization) LC->MS1 MS2 Tandem MS (MRM Detection) MS1->MS2 Data Data Analysis (Quantification) MS2->Data

References

An In-depth Technical Guide to the Core Structural Differences Between 1-Deoxydihydroceramide and Canonical Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structural distinctions between 1-deoxydihydroceramide and canonical ceramides (B1148491). It delves into their biosynthesis, physicochemical properties, and the analytical methodologies employed for their characterization. Furthermore, this guide explores the divergent roles these lipid molecules play in cellular signaling pathways, offering insights for researchers and professionals in drug development.

Core Structural Dissimilarities

The primary structural difference between canonical ceramides and 1-deoxydihydroceramides lies in the composition of their sphingoid base backbone. Canonical ceramides are synthesized from the amino acid L-serine, resulting in a sphingoid base that possesses a hydroxyl group (-OH) at the C1 position. In stark contrast, 1-deoxydihydroceramides are derived from the amino acid L-alanine, which lacks this C1-hydroxyl group.[1] This seemingly minor alteration has profound implications for the molecule's structure, metabolism, and biological function.

Table 1: Key Structural and Physicochemical Differences

FeatureCanonical Ceramides1-DeoxydihydroceramidesReference(s)
Sphingoid Base Precursor L-SerineL-Alanine[1]
C1 Position Functional Group Hydroxyl (-OH)Hydrogen (-H)[1]
Metabolic Fate Can be further metabolized to complex sphingolipids (e.g., sphingomyelin, glucosylceramide) and sphingosine-1-phosphate.Cannot be metabolized into complex sphingolipids or sphingosine-1-phosphate due to the lack of the C1-hydroxyl group. Considered a metabolic "dead end" in the canonical pathway.[1][2]
Hydrophobicity Less hydrophobicMore hydrophobic[2]
Gel-Fluid Transition Temperature (Tm) Higher (e.g., C16:0 Ceramide ≈ 1-deoxyDHCer)Lower for 1-deoxyceramide compared to its canonical counterpart.[3]
Miscibility in Sphingomyelin Bilayers More miscibleLess miscible[2][3]

Biosynthetic Pathways

The distinct origins of canonical ceramides and 1-deoxydihydroceramides are rooted in the substrate specificity of the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.

De Novo Synthesis of Canonical Ceramides

The synthesis of canonical ceramides begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by SPT.[4][5][6] The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine. Subsequently, a fatty acid chain is attached by a ceramide synthase (CerS) to form dihydroceramide (B1258172).[4] Finally, the introduction of a double bond by dihydroceramide desaturase yields a canonical ceramide.[5]

Canonical Ceramide Synthesis cluster_ER Endoplasmic Reticulum L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Dihydroceramide

De novo synthesis pathway of canonical ceramides.
Synthesis of 1-Deoxydihydroceramides

The synthesis of 1-deoxydihydroceramides occurs when SPT utilizes L-alanine instead of L-serine.[1] This leads to the formation of 1-deoxy-3-ketosphinganine, which is then reduced to 1-deoxysphinganine.[1] Similar to the canonical pathway, a ceramide synthase attaches a fatty acid to produce this compound. However, due to the absence of the C1-hydroxyl group, these molecules cannot be further processed by dihydroceramide desaturase to form a double bond in the sphingoid backbone, nor can they be converted to more complex sphingolipids.[1]

This compound Synthesis cluster_ER Endoplasmic Reticulum L-Alanine L-Alanine 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine L-Alanine->1-Deoxy-3-ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->1-Deoxy-3-ketosphinganine 1-Deoxysphinganine 1-Deoxysphinganine 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine Reductase This compound This compound 1-Deoxysphinganine->this compound CerS Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->this compound

Synthesis pathway of 1-deoxydihydroceramides.

Experimental Protocols for Characterization

The analysis and quantification of ceramides and their deoxy counterparts are predominantly performed using mass spectrometry-based techniques, often coupled with liquid or gas chromatography for separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of ceramides and 1-deoxydihydroceramides in complex biological samples.

Sample Preparation:

  • Lipid Extraction: Lipids are typically extracted from cells or tissues using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[7]

  • Internal Standards: To ensure accurate quantification, a known amount of a non-naturally occurring ceramide analog (e.g., C17:0 ceramide) is added to the sample prior to extraction.

Chromatographic Separation:

  • Column: A reverse-phase C18 column, such as an Acquity BEH C18 (2.1 x 50 mm, 1.7 µm), is commonly used.[8]

  • Mobile Phases: A gradient elution is typically employed. For example:

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[8]

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[8]

  • Gradient: A typical gradient might start at 85% B, increase to 100% B, hold, and then return to initial conditions.[8]

  • Flow Rate: A flow rate of 0.5 mL/min is often used.[8]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity.[8] The instrument is set to monitor for the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation. For ceramides, a characteristic product ion is often observed at m/z 264.4.

Table 2: Example LC-MS/MS Parameters for Ceramide Analysis

ParameterSettingReference(s)
LC System Eksigent ultraLC 110 system[8]
Mass Spectrometer SCIEX QTRAP® 6500[8]
Column Acquity BEH C18, 2.1x50 mm, 1.7 µm[8]
Column Temperature 60 °C[8]
Mobile Phase A 10 mM ammonium acetate in water + 0.1% formic acid[8]
Mobile Phase B 10 mM ammonium acetate in ACN:IPA (4:3) + 0.1% formic acid[8]
Flow Rate 500 µl/min[8]
Injection Volume 5 µl[8]
Ionization Mode Positive ESI[8]
Capillary Voltage 2.5 kV[9]
Cone Voltage 40 V[9]
Source Temperature 140 °C[9]
Desolvation Temperature 600 °C[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for ceramide analysis, particularly for profiling fatty acid chain lengths.

Sample Preparation:

  • Derivatization: Ceramides are not volatile and require derivatization to be analyzed by GC. This is typically achieved by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[10][11]

  • Extraction: The derivatized ceramides are then extracted into an organic solvent like hexane.[12]

Chromatographic Separation:

  • Column: A fused silica (B1680970) capillary column, such as a FFAP column, is often used.[12]

  • Oven Temperature Program: A temperature gradient is employed to separate the different ceramide species. For example, starting at 110°C and ramping up to 215°C.[12]

Mass Spectrometric Detection:

  • Ionization: Electron impact (EI) ionization is typically used.

  • Analysis: The mass spectra of the TMS-derivatized ceramides provide structural information, with characteristic fragments indicating the fatty acid and sphingoid base moieties.[10]

Table 3: Example GC-MS Parameters for Ceramide Analysis

ParameterSettingReference(s)
Gas Chromatograph Chrompack 9001[12]
Injector Split/splitless[12]
Detector Flame ionization detector and mass spectrometer[12]
Column Fused silica capillary column (e.g., 25 m x 0.25 mm x 0.2 µm FFAP)[12]
Oven Program 110°C (1 min), then ramp to 215°C at 1.9°C/min[12]
Derivatization Transmethylation with boron trifluoride methanol[12]

Signaling Pathways and Cellular Roles

The structural divergence between canonical ceramides and 1-deoxydihydroceramides leads to distinct roles in cellular signaling.

Canonical Ceramides in Apoptosis

Canonical ceramides are well-established as second messengers in various signaling pathways, most notably in the induction of apoptosis (programmed cell death).[13][14][15] The generation of ceramide in response to cellular stress can trigger a cascade of events leading to cell death. This can occur through the activation of protein phosphatases (like PP1 and PP2A) and certain protein kinases, and by influencing the mitochondrial outer membrane permeabilization.[16][17]

Ceramide Apoptosis Pathway Cellular Stress Cellular Stress Sphingomyelinase Activation Sphingomyelinase Activation Cellular Stress->Sphingomyelinase Activation Ceramide Generation Ceramide Generation Sphingomyelinase Activation->Ceramide Generation Protein Phosphatase Activation (PP1, PP2A) Protein Phosphatase Activation (PP1, PP2A) Ceramide Generation->Protein Phosphatase Activation (PP1, PP2A) Pro-apoptotic Protein Activation (e.g., Bax) Pro-apoptotic Protein Activation (e.g., Bax) Ceramide Generation->Pro-apoptotic Protein Activation (e.g., Bax) Protein Phosphatase Activation (PP1, PP2A)->Pro-apoptotic Protein Activation (e.g., Bax) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Protein Activation (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Simplified signaling cascade of ceramide-induced apoptosis.
Cellular Effects of 1-Deoxydihydroceramides

Due to their inability to be metabolized into complex sphingolipids, 1-deoxydihydroceramides accumulate in cells and are considered cytotoxic.[2] Their increased hydrophobicity can alter the biophysical properties of cellular membranes.[1] The accumulation of these atypical sphingolipids has been linked to several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[18] While a specific signaling cascade has not been fully elucidated, their toxicity is thought to arise from their effects on membrane structure and function.

This compound Cellular Effects SPT uses L-Alanine SPT uses L-Alanine This compound Accumulation This compound Accumulation SPT uses L-Alanine->this compound Accumulation Altered Membrane Properties Altered Membrane Properties This compound Accumulation->Altered Membrane Properties Cellular Dysfunction Cellular Dysfunction Altered Membrane Properties->Cellular Dysfunction Cytotoxicity Cytotoxicity Cellular Dysfunction->Cytotoxicity

Cellular consequences of this compound accumulation.

Conclusion

The absence of a single hydroxyl group at the C1 position fundamentally distinguishes 1-deoxydihydroceramides from their canonical counterparts. This structural variation dictates their metabolic fate, alters their physicochemical properties, and leads to distinct biological activities. For researchers and drug development professionals, understanding these core differences is crucial for elucidating the roles of these lipids in health and disease and for the development of targeted therapeutic strategies. The analytical methods detailed herein provide the necessary tools for the accurate identification and quantification of these important lipid species.

References

early studies on the physiological relevance of 1-deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Studies of the Physiological Relevance of 1-Deoxysphingolipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the physiological relevance of 1-deoxysphingolipids (deoxySLs). It details their discovery, biosynthesis, and initial links to human disease, with a focus on the experimental data and methodologies that established their role as bioactive and often cytotoxic molecules.

Introduction to 1-Deoxysphingolipids

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that structurally differ from canonical sphingolipids, such as sphinganine, by the absence of a hydroxyl group at the C1 position.[1][2] This defining feature renders them incapable of being converted into complex sphingolipids or degraded through the canonical catabolic pathway, leading to their accumulation in cells and tissues.[3][4]

Early investigations into sphingolipid metabolism did not account for these atypical variants. Their physiological relevance began to emerge with the study of certain genetic disorders, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[5][6] These early studies revealed that deoxySLs are not inert metabolic byproducts but potent bioactive lipids with significant cytotoxic, particularly neurotoxic, effects.[7][8]

Biosynthesis and Metabolic Fate

The formation of 1-deoxysphingolipids is a critical aspect of their pathophysiology. It represents a deviation from the canonical de novo sphingolipid synthesis pathway, which is initiated by the enzyme serine palmitoyltransferase (SPT).

The Canonical Pathway

In the endoplasmic reticulum, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step in sphingolipid synthesis.[9][10] The product is then rapidly converted to sphinganine, the precursor for all canonical sphingolipids.[3]

The Aberrant Pathway

The synthesis of deoxySLs occurs when SPT utilizes L-alanine (or glycine) as its amino acid substrate instead of L-serine.[4][11] This substrate promiscuity is significantly enhanced under two conditions:

  • Genetic Mutations: Specific missense mutations in the subunits of SPT, namely SPTLC1 and SPTLC2, alter the enzyme's substrate preference, favoring L-alanine.[5][10][12] This is the primary cause of pathologically elevated deoxySLs in HSAN1.

  • Substrate Availability: Conditions of low L-serine or high L-alanine availability can also drive the formation of deoxySLs by wild-type SPT.[4][11]

When L-alanine is used, the product is 1-deoxysphinganine (also known as doxSA).[8] L-glycine condensation results in 1-deoxymethylsphinganine.[13] Unlike sphinganine, these "headless" sphingoid bases cannot be phosphorylated by sphingosine (B13886) kinases or degraded by S1P lyase, leading to their accumulation.[2] They are, however, subject to N-acylation by ceramide synthases (CerS) to form 1-deoxyceramides and 1-deoxydihydroceramides.[8][14]

DeoxySL_Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Canonical Substrate PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine DeoxySA 1-Deoxysphinganine (doxSA) SPT->DeoxySA Sphinganine Sphinganine (SA) Ketosphinganine->Sphinganine Reduction ComplexSL Complex Sphingolipids (Ceramides, Sphingomyelin) Sphinganine->ComplexSL CerS, DES Alanine L-Alanine Alanine->SPT Alternative Substrate (e.g., SPTLC1 mutation) DeoxyCer 1-Deoxydihydroceramides (doxDHCer) DeoxySA->DeoxyCer CerS DeadEnd Metabolic Dead-End (Accumulation) DeoxyCer->DeadEnd

Caption: Canonical vs. Aberrant Sphingolipid Biosynthesis.

Early Evidence: Association with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

The first strong evidence for the physiological relevance of deoxySLs came from studies of HSAN1, a rare, autosomal dominant peripheral neuropathy.[6][12] Researchers identified that mutations in the SPTLC1 gene were the cause of the disease.[5] Subsequent biochemical analyses revealed that these mutations led to a shift in SPT's substrate specificity, resulting in the production and accumulation of 1-deoxysphinganine and 1-deoxymethylsphinganine.[5][15]

This discovery was pivotal, as it directly linked the accumulation of a specific class of atypical lipids to a distinct human pathology, establishing deoxySLs as neurotoxic agents.

Table 1: Plasma 1-Deoxysphingolipid Levels in HSAN1 Patients vs. Healthy Controls

Cohort Total 1-Deoxysphingolipid Concentration (µM) Reference
Healthy Individuals 0.1 – 0.3 [14]

| HSAN1 Patients | Up to 1.2 |[14][16] |

Mechanisms of Toxicity: Early Insights

Following their identification in HSAN1, research focused on elucidating the mechanisms behind deoxySL toxicity, particularly in neurons.

Neurotoxicity

Early in vitro studies demonstrated that exogenous application of 1-deoxysphinganine was toxic to primary mammalian neurons, specifically dorsal root ganglia (DRG) neurons, which are affected in HSAN1.[7][8] The observed effects were dose- and time-dependent, leading to neurite swelling and retraction, and eventual cell death.[7][17] This provided a direct cellular correlate to the axonal neuropathy seen in patients.

Mitochondrial Dysfunction

A key breakthrough in understanding deoxySL toxicity was the discovery of their subcellular localization. Using a synthesized alkyne analog of 1-deoxysphinganine for metabolic tracing, researchers found that these lipids preferentially accumulate in mitochondria.[16] This accumulation was shown to cause significant mitochondrial distress, including:

  • Mitochondrial Fragmentation: A shift from a tubular network to smaller, fragmented organelles.[16]

  • Mitochondrial Swelling: Abnormal morphology with lost or disorganized cristae.[14]

  • Impaired Function: General mitochondrial dysfunction.[5][16]

Importantly, the toxicity was found to be mediated by the N-acylated metabolites (1-deoxyceramides), as inhibition of ceramide synthases could rescue the mitochondrial fragmentation phenotype.[16]

Table 2: Quantitative Data from Early DeoxySL Cytotoxicity Studies

Cell Type/Model DeoxySL Concentration Observed Effect Reference
Primary DRG Cultures Dose-dependent Neurite swellings [17]
Mouse Embryonic Fibroblasts 0.5 - 1.0 µM (doxSA) Significant mitochondrial fragmentation after 24h [16]
Mouse Embryonic Fibroblasts 0.5 - 1.0 µM (doxSA) Significant reduction in cell number after 24h [16]

| C2C12 Myoblasts | 1.0 - 3.0 µM (1-DSA) | Reduced cell viability, induction of apoptosis and necrosis |[18][19] |

DeoxySL_Toxicity_Workflow cluster_synthesis Cellular Synthesis & Uptake cluster_metabolism Metabolism & Localization cluster_effects Pathophysiological Effects MutantSPT Mutant SPTLC1/2 (e.g., in HSAN1) DoxSA_Pool Increased Cellular 1-Deoxysphinganine (doxSA) MutantSPT->DoxSA_Pool Exogenous Exogenous doxSA (Experimental Addition) Exogenous->DoxSA_Pool CerS Ceramide Synthase (CerS) DoxSA_Pool->CerS DoxCer 1-Deoxydihydroceramides CerS->DoxCer Mito Mitochondria DoxCer->Mito Accumulation MitoDys Mitochondrial Dysfunction (Fragmentation, Swelling) Mito->MitoDys ERStress ER Stress Mito->ERStress Neurotox Neuronal Axonopathy & Cell Death MitoDys->Neurotox ERStress->Neurotox

Caption: Proposed Pathomechanism of 1-Deoxysphingolipid Toxicity.

Emerging Links to Other Diseases

Early research also began to uncover associations between elevated deoxySL levels and more common metabolic diseases, suggesting a broader physiological relevance beyond rare genetic neuropathies.

  • Type 2 Diabetes (T2DM): Studies found that plasma deoxySL concentrations were significantly elevated in patients with T2DM and metabolic syndrome.[14][20] Prospective studies later identified deoxySLs as early predictors for the incidence of T2DM, suggesting they may play a role in the pathophysiology, potentially by promoting pancreatic beta-cell death or contributing to insulin (B600854) resistance.[18][20]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): The similarity in symptoms between HSAN1 and the peripheral neuropathy caused by certain chemotherapy agents, like paclitaxel (B517696), prompted investigation. Studies showed that paclitaxel treatment could induce the production of deoxySLs in cells and that plasma levels of very-long-chain 1-deoxyceramides were associated with the severity of neuropathy in breast cancer patients.[21]

Key Experimental Protocols

The foundational understanding of deoxySLs was built on several key experimental methodologies.

Quantification of 1-Deoxysphingolipids by Mass Spectrometry
  • Objective: To measure the concentration of deoxySLs in biological samples (plasma, cells, tissues).

  • Methodology:

    • Lipid Extraction: Lipids are extracted from the sample using a biphasic solvent system, typically a mixture of ethyl acetate, isopropanol, and water.[22] Samples are fortified with a known amount of an internal standard (e.g., a stable-isotope-labeled sphingolipid) for accurate quantification.[22]

    • Chromatographic Separation: The extracted lipids are resuspended and injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a C18 reverse-phase column.

    • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS). Lipids are ionized (usually by electrospray ionization, ESI) and specific precursor-product ion transitions for each deoxySL species of interest are monitored using Multiple Reaction Monitoring (MRM).[22]

    • Quantification: The peak area of each endogenous deoxySL is compared to the peak area of the internal standard to calculate its concentration, often normalized to total protein or plasma volume.

In Vitro Neurotoxicity Assay using Primary DRG Neurons
  • Objective: To assess the direct toxic effects of deoxySLs on sensory neurons.

  • Methodology:

    • Cell Isolation: Dorsal Root Ganglia (DRG) are dissected from embryonic or neonatal rodents.

    • Culture: The ganglia are dissociated into single cells and plated on a suitable substrate (e.g., collagen or laminin-coated plates). They are cultured in a neurobasal medium supplemented with growth factors.

    • Treatment: After allowing neurites to extend, cultures are treated with varying concentrations of 1-deoxysphinganine (or a vehicle control).

    • Analysis: Neuronal health is assessed over time. This can include:

      • Morphological Analysis: Imaging of neurites to quantify length, branching, or signs of swelling and degeneration.[17]

      • Viability Assays: Using assays like MTT or live/dead staining to quantify cell survival.

Mitochondrial Fragmentation and Localization Assay
  • Objective: To visualize the subcellular localization of deoxySLs and their effect on mitochondrial morphology.

  • Methodology:

    • Metabolic Labeling: Cells (e.g., Mouse Embryonic Fibroblasts) are incubated with an alkyne-functionalized analog of 1-deoxysphinganine (alkyne-doxSA).[16] This allows the lipid to be incorporated into cellular metabolic pathways.

    • Fluorescent Staining:

      • For localization, cells are fixed, permeabilized, and the incorporated alkyne-lipid is tagged with a fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 azide) via a copper-catalyzed "click chemistry" reaction.[16]

      • For morphology, live cells are stained with a mitochondria-specific dye like MitoTracker Red CMXRos.

    • Imaging: Cells are imaged using confocal fluorescence microscopy.

    • Quantification: Mitochondrial morphology is quantified by analyzing images. The percentage of cells displaying a fragmented mitochondrial network (as opposed to a tubular network) is calculated across different treatment conditions.[16]

Mito_Assay_Workflow Start Start: Plate Cells (e.g., MEFs) Treatment Treat with Alkyne-doxSA or Natural doxSA Start->Treatment Staining Stain with MitoTracker (Live) or Fix & Click-Label (Fixed) Treatment->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Quantify Morphology: - % Fragmented Mitochondria - Co-localization Analysis Imaging->Analysis End End: Determine Mitotoxicity & Subcellular Localization Analysis->End

Caption: Experimental Workflow for Mitochondrial Analysis.

Conclusion

The early studies on 1-deoxysphingolipids fundamentally shifted the understanding of sphingolipid metabolism. They revealed a previously overlooked class of lipids and established their profound physiological relevance. The initial discovery of their role in the pathogenesis of HSAN1 provided a direct link between their accumulation and neurotoxicity. Subsequent research elucidated key mechanisms of this toxicity, highlighting the critical role of mitochondrial dysfunction. These foundational findings not only explained the pathology of a rare genetic disease but also opened new avenues of investigation into more common disorders like type 2 diabetes and chemotherapy-induced neuropathy, laying the groundwork for the now-vibrant field of deoxysphingolipid research.

References

The Core Mechanism of 1-Deoxydihydroceramide-Induced Cellular Toxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanisms underlying cellular toxicity induced by 1-deoxydihydroceramide (doxDHCer). It covers the biosynthesis of this atypical sphingolipid, its impact on cellular organelles and signaling pathways, and detailed protocols for its study.

Introduction: The Rise of a Toxic Metabolite

1-deoxydihydroceramides are a class of atypical sphingolipids that accumulate in certain pathological conditions, most notably in the rare genetic disorder Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and in diabetic neuropathy[1][2][3]. Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, 1-deoxydihydroceramides are cytotoxic[1][2]. Their toxicity stems from a fundamental structural difference: the absence of a hydroxyl group at the C1 position of the sphingoid base. This seemingly minor alteration has profound consequences, as it prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and subsequent cellular damage[1][4].

The synthesis of 1-deoxydihydroceramides is initiated by the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis[1][3]. Under normal physiological conditions, SPT condenses serine and palmitoyl-CoA. However, in certain genetic contexts (e.g., mutations in SPTLC1 or SPTLC2 subunits) or metabolic states (e.g., altered serine and alanine (B10760859) levels), SPT can promiscuously use alanine instead of serine, leading to the formation of 1-deoxysphinganine (doxSA)[1][3]. DoxSA is then acylated by ceramide synthases to form 1-deoxydihydroceramides[5].

Quantitative Data on this compound Levels and Effects

The accumulation of 1-deoxydihydroceramides has been quantified in various biological systems, and their cytotoxic effects have been documented. The following tables summarize key quantitative findings.

Table 1: Plasma Concentrations of 1-Deoxydihydroceramides in Human Subjects

ConditionThis compound SpeciesConcentration (pmol/100 μL)Reference
Lean ControlsTotal doxDHCer5.195[1][6]
ObesityTotal doxDHCerNot significantly different from lean controls[1][6]
Obesity with Type 2 Diabetes (no neuropathy)Total doxDHCerNot significantly different from obese controls[1][6]
Obesity with Type 2 Diabetes and NeuropathyTotal doxDHCer8.939[1][6]
HSAN1 Patients (C133W mutation)m18:0 and m18:1 deoxysphingoid basesSignificantly elevated compared to controls[4]
Type 1 Diabetes with NeuropathyDeoxy-C24-ceramide and Deoxy-C24:1-ceramideAssociated with increased odds of neuropathy[2]

Table 2: Effects of 1-Deoxysphinganine (doxSA) on Mitochondrial Morphology in Mouse Embryonal Fibroblasts (MEFs)

TreatmentDurationObservationReference
1 µM alkyne-SA24 hoursNo significant increase in mitochondrial fragmentation[5]
0.1 µM doxSA24 hoursNo significant increase in mitochondrial fragmentation[5]
0.5 µM doxSA24 hoursSignificant increase in mitochondrial fragmentation[5]
1 µM doxSA24 hoursSignificant increase in mitochondrial fragmentation[5]
1 µM doxSA + 50 µM Fumonisin B124 hoursPrevention of mitochondrial fragmentation[5]

Signaling Pathways of this compound-Induced Toxicity

The accumulation of 1-deoxydihydroceramides triggers a cascade of detrimental cellular events, primarily affecting mitochondria and the endoplasmic reticulum, ultimately leading to apoptosis.

Metabolic Pathway of this compound Synthesis

Metabolic Pathway of this compound Synthesis cluster_spt Serine Palmitoyltransferase (SPT) Complex cluster_substrates Substrates cluster_products Products SPTLC1 SPTLC1 Sphinganine Sphinganine SPTLC1->Sphinganine doxSA 1-Deoxysphinganine (doxSA) SPTLC1->doxSA SPTLC2 SPTLC2 SPTLC2->Sphinganine SPTLC2->doxSA Serine L-Serine Serine->SPTLC1 Canonical Pathway Serine->SPTLC2 Canonical Pathway Alanine L-Alanine Alanine->SPTLC1 Atypical Pathway (e.g., HSAN1 mutation) Alanine->SPTLC2 Atypical Pathway (e.g., HSAN1 mutation) PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPTLC1 Canonical Pathway PalmitoylCoA->SPTLC1 Atypical Pathway (e.g., HSAN1 mutation) PalmitoylCoA->SPTLC2 Canonical Pathway PalmitoylCoA->SPTLC2 Atypical Pathway (e.g., HSAN1 mutation) CerS Ceramide Synthase Sphinganine->CerS doxSA->CerS DHCer Dihydroceramide Degradation Canonical Degradation DHCer->Degradation doxDHCer This compound (doxDHCer) NoDegradation No Canonical Degradation doxDHCer->NoDegradation CerS->DHCer CerS->doxDHCer

Caption: Synthesis of this compound via the atypical activity of SPT.

Cellular Toxicity Signaling Pathway

Cellular Toxicity of this compound cluster_mito Mitochondria cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis doxDHCer This compound Accumulation MitoDysfunction Mitochondrial Dysfunction doxDHCer->MitoDysfunction ERStress ER Stress doxDHCer->ERStress MitoFrag Mitochondrial Fragmentation MitoDysfunction->MitoFrag ROS Increased ROS MitoDysfunction->ROS CytoC Cytochrome c Release MitoDysfunction->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 ERStress->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Death Casp3->Apoptosis

Caption: Downstream cellular effects of this compound accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular toxicity of 1-deoxydihydroceramides.

Quantification of 1-Deoxydihydroceramides by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species. This method involves extracting lipids from a biological sample, separating them by liquid chromatography, and detecting and quantifying them by mass spectrometry.

Materials:

  • Biological sample (plasma, cells, or tissue)

  • Internal standards (e.g., deuterated sphingolipid standards)

  • Solvents: Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Lipid extraction buffer (e.g., Chloroform:Methanol 1:2, v/v)

  • LC column (e.g., C18 reverse-phase)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw sample on ice.

    • For cultured cells: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.

    • For tissues: Homogenize in a suitable buffer on ice.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the sample, add the internal standard.

    • Add 3.75 volumes of chloroform:methanol (1:2, v/v) and vortex.

    • Add 1.25 volumes of chloroform and vortex.

    • Add 1.25 volumes of water to induce phase separation and vortex.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the this compound species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Data Analysis:

  • Calculate the concentration of each this compound species by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.

Assessment of Mitochondrial Morphology

Principle: Mitochondrial morphology is a key indicator of mitochondrial health. Mitochondrial fragmentation is a hallmark of cellular stress and dysfunction. Immunofluorescence staining of the outer mitochondrial membrane protein TOM20 allows for the visualization and assessment of mitochondrial morphology.

Materials:

  • Cultured cells grown on coverslips

  • Treatment compounds (e.g., 1-deoxysphinganine)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-TOM20

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Treat cells with desired concentrations of 1-deoxysphinganine or vehicle control for the specified duration.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 5% BSA for 30-60 minutes.

    • Incubate with anti-TOM20 primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount coverslips onto microscope slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope.

Data Analysis:

  • Visually assess mitochondrial morphology, categorizing mitochondria as tubular, fragmented, or intermediate.

  • Quantify the percentage of cells exhibiting fragmented mitochondria in each treatment group.

Apoptosis Detection

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Cultured cells on coverslips, fixed and permeabilized as described in section 4.2.

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Prepare fixed and permeabilized cells as for immunofluorescence.

  • TUNEL Reaction:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:

      • Equilibrating the samples in TdT reaction buffer.

      • Incubating the samples with the TdT reaction mixture (TdT enzyme and labeled dUTPs) at 37°C in a humidified chamber.

  • Detection and Imaging:

    • Stop the reaction and wash the samples.

    • If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., fluorescently-labeled antibody).

    • Counterstain nuclei with DAPI.

    • Mount and image using a fluorescence microscope.

Data Analysis:

  • Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei).

  • Express the results as the percentage of apoptotic cells.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay. The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Materials:

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, caspase-3 substrate, and inhibitor)

  • Cultured cells treated with 1-deoxysphinganine or vehicle control

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Treat cells as desired.

    • Harvest and lyse the cells using the provided lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate to each well.

    • Include appropriate controls (e.g., lysate with a caspase-3 inhibitor).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Data Analysis:

  • Calculate the caspase-3 activity, often expressed as fold-change relative to the untreated control.

Experimental Workflow Diagram

Experimental Workflow for Investigating this compound Toxicity cluster_setup Experimental Setup cluster_analysis Cellular and Molecular Analysis cluster_mito_assays Mitochondrial Assays cluster_apoptosis_assays Apoptosis Assays CellCulture Cell Culture (e.g., Neurons, MEFs) Treatment Treatment with doxSA (Dose-response and time-course) CellCulture->Treatment Lipidomics Lipid Extraction & LC-MS/MS (Quantify doxDHCer) Treatment->Lipidomics MitoAnalysis Mitochondrial Analysis Treatment->MitoAnalysis ERAnalysis ER Stress Analysis Treatment->ERAnalysis ApoptosisAnalysis Apoptosis Assays Treatment->ApoptosisAnalysis Data Data Interpretation and Pathway Modeling Lipidomics->Data MitoMorphology Mitochondrial Morphology (TOM20 Staining) MitoAnalysis->MitoMorphology MitoPotential Mitochondrial Membrane Potential (e.g., TMRM staining) MitoAnalysis->MitoPotential ERAnalysis->Data TUNEL TUNEL Assay ApoptosisAnalysis->TUNEL Caspase Caspase-3 Activity ApoptosisAnalysis->Caspase MitoMorphology->Data MitoPotential->Data TUNEL->Data Caspase->Data

Caption: A typical workflow for studying this compound-induced cellular toxicity.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Deoxydihydroceramide in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxydihydroceramides are atypical sphingolipids that have garnered increasing interest in the scientific community due to their potential role as biomarkers and mediators in various pathological conditions. Unlike canonical ceramides, 1-deoxydihydroceramides lack the C1 hydroxyl group, a structural alteration that renders them resistant to degradation by the typical sphingolipid catabolic pathways.[1][2] An accumulation of these metabolites has been associated with conditions such as diabetic neuropathy, obesity, and certain cancers.[3][4][5] Consequently, the accurate and robust quantification of 1-deoxydihydroceramide in plasma is crucial for advancing our understanding of its physiological and pathological roles, and for the development of novel diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for the quantification of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8]

Biological Significance and Signaling Pathway

1-Deoxydihydroceramides are synthesized by the enzyme serine palmitoyltransferase (SPT), which, in a variation of its primary function, condenses palmitoyl-CoA with alanine (B10760859) instead of serine.[1][2] This alternative substrate usage can be prompted by factors such as low serine availability or mutations in the SPT enzyme. The resulting 1-deoxysphinganine is then acylated by ceramide synthases (CERS) to form this compound. Due to the absence of the C1-hydroxyl group, 1-deoxydihydroceramides cannot be further metabolized into more complex sphingolipids or degraded by ceramidases.[1][9] This metabolic inertia can lead to their accumulation, which has been linked to cellular stress, mitochondrial dysfunction, and altered membrane properties.[2][10]

Below is a diagram illustrating the synthesis pathway of this compound.

This compound Synthesis Pathway cluster_synthesis De Novo Synthesis cluster_accumulation Metabolic Fate Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Alanine Alanine Alanine->SPT Serine Serine (Canonical Pathway) Serine->SPT Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine CERS Ceramide Synthase (CERS) Deoxysphinganine->CERS Ketosphinganine->CERS DHCer Dihydroceramide (Canonical Pathway) CERS->DHCer Deoxydihydroceramide This compound CERS->Deoxydihydroceramide Accumulation Accumulation (Resistant to Degradation) Deoxydihydroceramide->Accumulation No C1-OH group for ceramidase action

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize reported concentrations of this compound and related lipids in human plasma from various studies. These values can serve as a reference for expected physiological and pathological ranges.

Table 1: Plasma this compound Concentrations in Different Cohorts

CohortThis compound Concentration (µM)Reference
Healthy Controls0.06 ± 0.03 (1-deoxy-sphinganine)[11]
Type 2 Diabetes with Neuropathy0.11 ± 0.06 (1-deoxy-sphinganine)[11]
ObeseHigher than lean controls[4]
Obese with Type 2 DiabetesHigher than lean controls[4]
Obese with Type 2 Diabetes & NeuropathyHigher than lean controls[4]

Table 2: General Plasma Ceramide Concentrations in Healthy Adults

Ceramide SpeciesConcentration Range (ng/mL)Reference
C14:06.8 - 12.5[12]
C16:074.3 - 105.3[12]
C18:059.4 - 98.3[12]
C20:0190.7 - 274.9[12]
C22:0574.1 - 859.8[12]
C24:0Not specified
C24:1Not specified

Note: Direct comparative values for this compound species are limited and reported under different nomenclatures (e.g., as the precursor 1-deoxysphinganine). The second table provides context on the abundance of canonical ceramides.

Experimental Protocols

A robust and reliable method for the quantification of this compound in plasma involves three key stages: sample preparation (extraction), chromatographic separation, and mass spectrometric detection.

Experimental Workflow

Experimental Workflow Plasma_Sample Plasma Sample (e.g., 10-50 µL) IS_Addition Addition of Internal Standard (e.g., deuterated this compound) Plasma_Sample->IS_Addition Extraction Lipid Extraction (e.g., Protein Precipitation with Organic Solvent) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (under Nitrogen stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Application Note: Quantitative Analysis of 1-Deoxydihydroceramide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxydihydroceramides are atypical sphingolipids that accumulate in certain pathological conditions, including hereditary sensory neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3] Unlike canonical sphingolipids, they lack the C1-hydroxyl group, a structural feature that prevents their degradation through established metabolic pathways and leads to their accumulation, causing cellular dysfunction.[1][3][4] Accurate and sensitive quantification of 1-deoxydihydroceramide species is crucial for understanding their role in disease pathogenesis and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Biological Significance

The synthesis of 1-deoxysphingolipids, the precursors to 1-deoxydihydroceramides, occurs when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its usual substrate, L-serine.[1][3][4][5] This aberrant reaction is often triggered by genetic mutations in SPT or altered substrate availability. The resulting 1-deoxysphinganine is then acylated to form this compound. Due to the absence of the C1-hydroxyl group, 1-deoxydihydroceramides cannot be further metabolized to complex sphingolipids or broken down by the canonical sphingolipid catabolic pathway.[1][3][4] Their accumulation has been linked to neurotoxicity, mitochondrial dysfunction, and impaired protein folding, contributing to the pathology of associated diseases.[1][3]

1_Deoxydihydroceramide_Signaling_Pathway cluster_synthesis Synthesis cluster_downstream Downstream Effects Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine CerS Ceramide Synthase (CerS) 1-Deoxysphinganine->CerS Fatty_Acyl-CoA Fatty_Acyl-CoA Fatty_Acyl-CoA->CerS This compound This compound CerS->this compound Accumulation Accumulation This compound->Accumulation Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial_Dysfunction Protein_Folding_Impairment Impaired Protein Folding Accumulation->Protein_Folding_Impairment

Figure 1: Simplified signaling pathway of this compound synthesis and its downstream cellular effects.

Experimental Protocols

This section details the complete workflow for the quantification of this compound from biological samples.

LCMSMS_Workflow Sample_Collection 1. Sample Collection (Plasma, Cells, Tissues) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction Internal_Standard->Lipid_Extraction Drying_Reconstitution 4. Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LCMSMS_Analysis 5. LC-MS/MS Analysis Drying_Reconstitution->LCMSMS_Analysis Data_Analysis 6. Data Analysis and Quantification LCMSMS_Analysis->Data_Analysis

Figure 2: General experimental workflow for this compound analysis.

Sample Preparation

For Plasma Samples:

  • To 50 µL of plasma in a 2 mL glass vial, add 10 µL of internal standard working solution (e.g., C17-1-deoxydihydroceramide).

  • Add 1.5 mL of a pre-chilled (-20°C) extraction solvent mixture of isopropanol:ethyl acetate:water (30:60:10, v/v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Dry the supernatant under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

For Cell Samples: [4]

  • Harvest cells (e.g., 1-2 million cells) and wash twice with ice-cold PBS.

  • Snap-freeze the cell pellet in liquid nitrogen.

  • Add 1 mL of a methanol:methyl-tert-butyl ether:chloroform (4:3:3, v/v/v) solvent mixture containing the internal standard (e.g., m18:0/12:0 this compound).[4]

  • Vortex briefly and then mix continuously for 60 minutes at 37°C.[4]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the single-phase supernatant and dry under nitrogen.[4]

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
MRM Transitions for Quantification

The quantification of this compound species is achieved using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The following table provides example MRM transitions for common this compound species. These should be optimized for the specific instrument being used.

Table 3: Example MRM Transitions for this compound Species

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
d18:0/16:0-deoxydhCer524.5282.325
d18:0/18:0-deoxydhCer552.5282.325
d18:0/20:0-deoxydhCer580.6282.328
d18:0/22:0-deoxydhCer608.6282.330
d18:0/24:0-deoxydhCer636.7282.332
d18:0/24:1-deoxydhCer634.7282.332
Internal Standard
m18:0/17:0-deoxydhCer538.5282.325

Data Presentation and Quantitative Analysis

Calibration curves should be prepared using a series of known concentrations of synthetic this compound standards with the internal standard concentration held constant. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of this compound in unknown samples.

Table 4: Example Calibration Curve Data

Calibrator Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520150,1000.010
57,850152,3000.052
1015,900151,5000.105
5080,100153,0000.524
100162,300150,8001.076
500815,400151,2005.393

Table 5: Quantitative Results from a Hypothetical Study of Diabetic Neuropathy (DN) Patient Plasma

AnalyteControl (ng/mL)DN Patient (ng/mL)% Change
d18:0/16:0-deoxydhCer1.2 ± 0.33.5 ± 0.8+192%
d18:0/18:0-deoxydhCer2.5 ± 0.67.1 ± 1.5+184%
d18:0/22:0-deoxydhCer0.8 ± 0.22.9 ± 0.7+263%
d18:0/24:0-deoxydhCer3.1 ± 0.79.8 ± 2.1+216%
d18:0/24:1-deoxydhCer4.2 ± 1.012.5 ± 3.0+198%

Data are presented as mean ± standard deviation.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the quantification of 1-deoxydihydroceramides in various biological matrices. This analytical approach is essential for advancing our understanding of the role of these atypical sphingolipids in disease and for the evaluation of potential therapeutic strategies aimed at modulating their levels. The detailed protocols and data presentation guidelines offered here serve as a valuable resource for researchers in academic and industrial settings.

References

Protocol for Measuring 1-Deoxydihydroceramide in Nervous System Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 1-deoxydihydroceramide (deoxydhCer) in nervous system tissues. The accumulation of deoxydhCer and other deoxysphingolipids has been implicated in the pathology of several neurological diseases, making their accurate measurement critical for research and therapeutic development.[1][2] This protocol is based on a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][2]

Introduction

Deoxysphingolipids are atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine.[3][4][5][6] This substitution results in the formation of 1-deoxysphinganine, which is subsequently acylated to form this compound. Unlike canonical sphingolipids, deoxysphingolipids lack the C1 hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation in tissues.[4][5] Elevated levels of these lipids have been associated with neurotoxicity and are implicated in conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy.[5][6]

The following protocol provides a robust method for the extraction and quantification of various this compound species from nervous system tissues, including the brain, spinal cord, and sciatic nerve.[1][2]

Signaling Pathway

The biosynthesis of this compound begins with the condensation of palmitoyl-CoA and L-alanine, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 1-deoxy-3-ketosphinganine is then reduced to 1-deoxysphinganine, which is subsequently acylated by ceramide synthases (CerS) to form this compound.

Deoxydihydroceramide Synthesis Pathway cluster_spt Serine Palmitoyltransferase (SPT) Reaction cluster_downstream Downstream Synthesis palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt alanine L-Alanine alanine->spt deoxy_ketosphinganine 1-Deoxy-3-ketosphinganine spt->deoxy_ketosphinganine reducer Reducer Enzyme deoxy_ketosphinganine->reducer deoxysphinganine 1-Deoxysphinganine reducer->deoxysphinganine cers Ceramide Synthase (CerS) deoxysphinganine->cers deoxydhcer This compound cers->deoxydhcer fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->cers

Biosynthesis of this compound.

Experimental Protocol

This protocol is adapted from the method described by Obeid et al. (2019).[1][2]

Materials and Reagents
  • Tissues: Mouse brain, spinal cord, and sciatic nerve.

  • Homogenization Buffer: 20 mM Tris Buffer, pH 7.8.

  • Lipid Extraction Solvent: Ethyl acetate: Isopropanol: Water (60:28:12 v/v/v).

  • Internal Standards: A mix of appropriate deuterated or odd-chain sphingolipid standards.

  • LC-MS Mobile Phase A: Methanol:1mM Ammonium formate:0.2% Formic acid.

  • LC-MS Mobile Phase B: Methanol:1mM Ammonium formate:0.2% Formic acid.

  • LC Column: Peek Scientific C-8CR column (3 µm particle, 4.6 × 150 mm) or equivalent.

  • Equipment:

    • Tissue homogenizer (e.g., QIAGEN TissueRuptor).

    • Centrifuge.

    • Nitrogen evaporator.

    • HPLC system coupled to a triple quadrupole mass spectrometer (e.g., TSQ Quantum Ultra).

Experimental Workflow

Workflow for this compound quantification.
Step-by-Step Method

  • Tissue Preparation:

    • Dissect brain, spinal cord, and sciatic nerve tissues from mice.

    • Flash freeze the tissues in liquid nitrogen and store them at -80°C until use.[1]

  • Homogenization:

    • Homogenize the frozen tissue in 20 mM Tris Buffer (pH 7.8) using a tissue homogenizer.[1]

    • Centrifuge the homogenate at 500 x g for 3 minutes.[1]

    • Collect the supernatant for lipid extraction and protein measurement.[1]

  • Protein Quantification:

    • Measure the protein concentration of the supernatant using a standard method (e.g., BCA assay). The lipid levels will be normalized to the total protein content.[1]

  • Lipid Extraction:

    • To the supernatant, add an internal standard mix.

    • Perform a sequential double extraction with a mixture of Ethyl acetate: Isopropanol: Water (60:28:12 v/v/v).[1]

    • Combine the two extracts and dry them down under a stream of nitrogen.[1]

  • Sample Reconstitution:

    • Resuspend the dried lipid extract in 150 µL of Mobile Phase B (Methanol:1mM Ammonium formate:0.2% Formic acid).[1]

  • LC-MS/MS Analysis:

    • Perform mass spectrometry analysis on a triple quadrupole mass spectrometer with a HESI probe in positive ionization and Multiple Reaction Monitoring (MRM) mode.[1]

    • Separate the lipids on a Peek Scientific C-8CR column (3 µm particle, 4.6 × 150 mm).[1]

    • Mass Spectrometer Settings: [1]

      • Spray voltage: 3800 V

      • Vaporizer temperature: 400°C

      • Sheath gas pressure: 60 AU

      • Ion sweep gas: 0

      • Capillary temperature: 300°C

      • Skimmer offset: 0 volts

      • Collision pressure: 1.5 mTorr

  • Data Analysis and Quantification:

    • Identify and quantify the peaks corresponding to different deoxydhCer species by calculating the area under the curve.[1]

    • Use calibration curves with known standards to ensure linearity and accurate quantification.[1]

    • Normalize the lipid levels to the total protein content of each sample.[1]

Data Presentation

The following table summarizes the relative abundance of major this compound species found in different nervous system tissues of mice at various ages, as reported by Obeid et al. (2019). The data indicates that C22-deoxydhCer is the most abundant species across all tissues.[1][2]

TissueAgeC18-deoxydhCer (pmol/mg protein)C22-deoxydhCer (pmol/mg protein)C24-deoxydhCer (pmol/mg protein)C24:1-deoxydhCer (pmol/mg protein)Total deoxydhCer (pmol/mg protein)
Brain 1 month~0.2~0.8~0.3~0.4~1.7
3 months~0.15~0.6~0.25~0.3~1.3
6 months~0.1~0.5~0.2~0.25~1.05
Spinal Cord 1 month~2.5~15~5~4~26.5
3 months~3~18~6~5~32
6 months~3.5~20~7~6~36.5
Sciatic Nerve 1 month~15~90~30~25~160
3 months~20~120~40~35~215
6 months~25~150~50~40~265

Note: The values in this table are estimations based on the graphical data presented in the cited publication and are intended for illustrative purposes. For precise quantitative data, refer to the original publication.[1]

Conclusion

This protocol provides a comprehensive and validated method for the measurement of this compound in nervous system tissues. The accurate quantification of these atypical sphingolipids is essential for advancing our understanding of their role in neurological diseases and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Fluorescent Probes for 1-Deoxydihydroceramide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxydihydroceramides (1-deoxyDHCer) are a class of atypical sphingolipids that have garnered significant attention in biomedical research. Unlike canonical sphingolipids, which are synthesized from serine, 1-deoxyDHCer are produced when serine palmitoyltransferase (SPT) utilizes L-alanine as a substrate.[1][2] This metabolic shift leads to the formation of sphingolipids lacking the C1-hydroxyl group, a critical functional moiety. Accumulation of 1-deoxyDHCer and their downstream metabolites has been implicated in the pathogenesis of several diseases, including type 2 diabetes, hereditary sensory and autonomic neuropathy type 1 (HSAN1), and certain cancers.[1][3][4][5] Consequently, the ability to visualize and track these lipids in living cells is crucial for understanding their metabolism, trafficking, and role in disease progression, as well as for the development of targeted therapeutics.

These application notes provide a detailed overview and protocols for the use of novel fluorescent probes designed for the specific imaging of 1-deoxydihydroceramide in live cells. The information presented here is intended to guide researchers in the successful application of these tools for their specific research needs.

Fluorescent Probes for this compound Imaging

A series of fluorescently labeled this compound analogs have been developed to facilitate their visualization in cellular environments. These probes typically consist of a this compound backbone conjugated to a fluorescent dye. Two notable examples are probes utilizing the green-emitting BODIPY and the far-red/NIR-emitting COUPY fluorophores.[1][2][6]

Probe Characteristics

The choice of fluorophore can influence the subcellular localization and photophysical properties of the probe.[1][2] The following table summarizes the key quantitative data for representative this compound probes.

Probe NameFluorophoreExcitation (nm)Emission (nm)Stokes Shift (nm)Subcellular LocalizationReference
BODIPY-1-deoxydhCer (BODIPY-4) BODIPY488501-553~13-65Golgi apparatus, nonlysosomal vesicles[1][2]
COUPY-1-deoxydhCer (COUPY-4) COUPY561570-635~9-74Lysosomes, endosomes[1][2]

Signaling Pathway

De Novo Biosynthesis of this compound

The synthesis of this compound begins with the condensation of L-alanine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3] This is a deviation from the canonical sphingolipid synthesis pathway, which utilizes L-serine. The resulting 1-deoxy-3-ketosphinganine is then further metabolized to form this compound. The absence of the C1-hydroxyl group in 1-deoxysphingolipids prevents their conversion to more complex sphingolipids and also impacts their metabolic stability.[1][2]

De Novo this compound Synthesis cluster_0 Mitochondrial Matrix cluster_1 Endoplasmic Reticulum L-Alanine L-Alanine SPT SPT L-Alanine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine SPT->1-Deoxy-3-ketosphinganine 3-KSR 3-KSR 1-Deoxy-3-ketosphinganine->3-KSR 1-Deoxysphinganine 1-Deoxysphinganine 3-KSR->1-Deoxysphinganine CerS CerS 1-Deoxysphinganine->CerS This compound This compound CerS->this compound Acyl-CoA Acyl-CoA Acyl-CoA->CerS

Caption: De novo synthesis pathway of this compound.

Experimental Protocols

Synthesis of Fluorescent this compound Probes

The synthesis of fluorescently labeled this compound probes can be achieved through a multi-step chemical synthesis. A common strategy involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry reaction.[1][2][6]

General Workflow:

  • Synthesis of Azide-Tagged this compound: This involves the chemical synthesis of a this compound analog containing an azide (B81097) group.

  • Synthesis of Alkyne-Functionalized Fluorophore: The fluorescent dye (e.g., COUPY or BODIPY) is chemically modified to contain an alkyne group.

  • Click Chemistry Reaction: The azide-tagged lipid and the alkyne-functionalized fluorophore are reacted in the presence of a copper(I) catalyst to form the final fluorescent probe.

A detailed synthetic scheme for COUPY-labeled this compound is described in the literature.[1]

Live-Cell Imaging of this compound

This protocol outlines the general steps for labeling live cells with fluorescent this compound probes and subsequent imaging using confocal microscopy.

Materials:

  • Fluorescent this compound probe (e.g., BODIPY-4 or COUPY-4)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and emission filters

  • HeLa cells (or other suitable cell line)

Protocol:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Dilute the probe stock solution in cell culture medium to a final concentration of 1 µM.[1][2]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.[1][2]

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.

    • Add fresh, pre-warmed cell culture medium to the cells.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • For BODIPY-4 , use a 488 nm laser for excitation and collect emission between 501 and 553 nm.[1][2]

    • For COUPY-4 , use a 561 nm laser for excitation and collect emission between 570 and 635 nm.[1][2]

    • Acquire images using appropriate settings for laser power, gain, and pinhole size to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

Co-localization Studies:

To determine the subcellular localization of the probes, co-staining with organelle-specific trackers can be performed. For example, LysoTracker Green can be used to label lysosomes for co-localization with COUPY-4.[1]

Experimental Workflow for Live-Cell Imaging A Cell Seeding on Glass-Bottom Dish B Overnight Incubation (37°C, 5% CO2) A->B C Preparation of Probe Solution (1 µM in medium) B->C D Cell Loading with Probe (30 min, 37°C) C->D E Wash Cells with PBS (2x) D->E F Add Fresh Medium E->F G Confocal Microscopy Imaging F->G H Image Analysis G->H

Caption: General experimental workflow for live-cell imaging.

Applications in Research and Drug Development

The ability to visualize this compound in living cells has several important applications:

  • Understanding Disease Mechanisms: These probes can be used to study the subcellular accumulation and trafficking of 1-deoxyDHCer in disease models, providing insights into their pathological roles.

  • High-Throughput Screening: Fluorescent imaging can be adapted for high-throughput screening of small molecule libraries to identify compounds that modulate 1-deoxyDHCer levels.

  • Target Validation: These tools can help validate enzymes in the 1-deoxyDHCer synthesis pathway as potential drug targets.

  • Pharmacodynamic Studies: Fluorescent probes can be used to assess the in-cell activity of drugs designed to inhibit 1-deoxyDHCer synthesis or promote its clearance.

Conclusion

The development of fluorescent probes for this compound imaging provides powerful tools for the scientific community. These probes enable the real-time visualization of this important class of atypical sphingolipids in living cells, facilitating a deeper understanding of their biological functions and their roles in human diseases. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

Application Notes & Protocols for Profiling 1-Deoxydihydroceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxydihydroceramides are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2] This structural difference prevents their degradation through standard catabolic pathways, leading to their accumulation in various pathological conditions.[1][2] These lipids are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.[3][4][5] Elevated levels of 1-deoxydihydroceramides and related 1-deoxysphingolipids have been implicated in a range of diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, non-alcoholic steatohepatitis, and certain types of cancer.[3][6][7] Consequently, the accurate profiling and quantification of these lipid species are of significant interest for biomarker discovery and understanding disease pathogenesis.

This document provides a detailed protocol for the lipidomic profiling of 1-deoxydihydroceramide species in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Metabolic Pathway of this compound Synthesis

The synthesis of 1-deoxydihydroceramides is a deviation from the canonical sphingolipid biosynthesis pathway. It begins with the condensation of palmitoyl-CoA with L-alanine, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis.[4][5] This reaction forms 1-deoxy-3-ketosphinganine, which is then reduced to 1-deoxysphinganine (deoxySA). Subsequently, ceramide synthases (CerS) acylate 1-deoxysphinganine to produce 1-deoxydihydroceramides (deoxydhCer).[4][5] Unlike canonical dihydroceramides, 1-deoxydihydroceramides are poor substrates for dihydroceramide (B1258172) desaturase 1 (DESG1), leading to a limited conversion to 1-deoxyceramides.[4]

Deoxydihydroceramide Synthesis Pathway PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT Ketosphinganine 1-Deoxy-3-ketosphinganine SPT->Ketosphinganine Condensation DeoxySA 1-Deoxysphinganine (deoxySA) Ketosphinganine->DeoxySA Reduction CerS Ceramide Synthase (CerS) DeoxySA->CerS DeoxydhCer This compound (deoxydhCer) CerS->DeoxydhCer N-acylation DESG1 Dihydroceramide Desaturase 1 (DESG1) (Poor Substrate) DeoxydhCer->DESG1 Accumulation Accumulation & Cellular Effects DeoxydhCer->Accumulation DeoxyCer 1-Deoxyceramide DESG1->DeoxyCer Experimental Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Protein Precipitation) Sample->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC MS MS/MS Detection (MRM/SRM) LC->MS Data Data Analysis (Quantification) MS->Data Result Quantitative Profile Data->Result

References

Application Note: Analytical Strategies for the Selective Separation and Quantification of 1-Deoxydihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the hydroxyl group at the C1 position of the sphingoid base.[1][2] They are generated when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine.[3][4] The resulting 1-deoxysphinganine can be acylated by ceramide synthases (CERS) to form 1-deoxydihydroceramides (deoxydhCer).[5] Due to the absence of the C1-hydroxyl group, these lipids cannot be catabolized by the canonical sphingolipid degradation pathway, leading to their accumulation.[6][7] This accumulation is associated with cellular toxicity and has been implicated in the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[8][9]

The structural similarity between deoxydhCer and other more abundant lipids, particularly canonical dihydroceramides and ceramides, presents a significant analytical challenge. This application note provides detailed protocols for the effective separation and quantification of 1-deoxydihydroceramide from complex lipid mixtures using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and high-performance thin-layer chromatography (HPTLC).

Biosynthesis and Pathological Signaling of 1-Deoxysphingolipids

The formation of 1-deoxysphingolipids begins with a substrate switch in the first step of sphingolipid synthesis. This metabolic diversion leads to the production of lipids with distinct biophysical properties and cytotoxic effects.[4][10]

DeoxySL_Biosynthesis substrate substrate enzyme enzyme lipid lipid pathway pathway sub1 Palmitoyl-CoA spt SPT (Serine Palmitoyltransferase) sub1->spt + sub2 L-Alanine (instead of L-Serine) sub2->spt prod1 1-Deoxy-3-ketosphinganine spt->prod1 kdsr 3-Ketosphinganine Reductase prod2 1-Deoxysphinganine (deoxySA) kdsr->prod2 cers Ceramide Synthase (CERS) prod3 This compound (deoxydhCer) cers->prod3 deg Dihydroceramide Desaturase (DEGS1) prod4 1-Deoxyceramide (deoxyCer) deg->prod4 prod1->kdsr prod2->cers + Acyl-CoA prod3->deg lab De Novo Synthesis of 1-Deoxysphingolipids DeoxySL_Toxicity lipid lipid pathway pathway effect effect deoxySL This compound Accumulation node1 Mitochondrial Localization deoxySL->node1 node2 NMDA Receptor Signaling Disruption deoxySL->node2 node3 Cytoskeletal Instability deoxySL->node3 effect1 Mitochondrial Dysfunction node1->effect1 effect2 Ca2+ Homeostasis Dysregulation node2->effect2 effect3 Neuronal Cell Death (Neurotoxicity) node3->effect3 effect1->effect3 effect2->effect3 Lipid_Extraction_Workflow step1 Step 1: Homogenization Homogenize sample (e.g., cell pellet, tissue) in water or PBS. Add internal standards. step2 Step 2: Solvent Addition Add Chloroform:Methanol (1:2, v/v). Vortex vigorously for 2-5 minutes. step1->step2 step3 Step 3: Phase Separation Add Chloroform, then Water. Vortex after each addition. Centrifuge (e.g., 1000 x g for 10 min) to separate phases. step2->step3 step4 Step 4: Collection Carefully collect the lower organic phase (containing lipids) using a glass pipette. step3->step4 step5 Step 5: Drying & Reconstitution Dry the lipid extract under a gentle stream of nitrogen. Reconstitute in an appropriate solvent for analysis (e.g., Methanol). step4->step5

References

Application Notes and Protocols for Studying 1-Deoxydihydroceramide Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxydihydroceramides (doxDHCer) are atypical sphingolipids that accumulate in certain pathological conditions, including the rare inherited disorder Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), as well as in more common diseases like diabetic neuropathy.[1][2][3] Unlike canonical sphingolipids, doxDHCer and other 1-deoxysphingolipids lack the C1-hydroxyl group, a critical functional group for their degradation and conversion into complex sphingolipids.[4][5] This inherent metabolic resistance leads to their accumulation and subsequent cellular toxicity.[4][6] Understanding the cellular functions and toxic mechanisms of doxDHCer is crucial for developing therapeutic strategies for diseases associated with their accumulation. This document provides detailed application notes and protocols for utilizing cell culture models to study the function of 1-deoxydihydroceramide.

I. Cell Culture Models for Studying this compound Function

A variety of cell culture models can be employed to investigate the synthesis, metabolism, and function of this compound. The choice of model system depends on the specific research question.

1. Yeast (Saccharomyces cerevisiae):

  • Application: Yeast is a powerful model for genetic screens to identify cellular components and pathways affected by doxDHCer accumulation.[6] Its genetic tractability allows for genome-wide screening to uncover mechanisms of toxicity.

  • Advantages: Rapid growth, well-annotated genome, and conservation of basic cellular processes with higher eukaryotes.

2. Human Embryonic Kidney 293 (HEK293) Cells:

  • Application: HEK293 cells are a versatile model for studying the effects of overexpressing wild-type or mutant forms of serine palmitoyltransferase (SPT), the enzyme responsible for 1-deoxysphingolipid synthesis.[4] They are also suitable for investigating downstream signaling pathways.

  • Advantages: High transfection efficiency, robust growth, and ease of maintenance.

3. HeLa Cells:

  • Application: HeLa cells are a common model for studying the cellular and mitochondrial toxicity of 1-deoxysphingolipids.[7] They have been used in CRISPR interference screens to identify genes that mediate doxDHCer-induced toxicity.[2]

  • Advantages: Well-characterized, widely available, and suitable for a variety of cellular assays.

4. Neuronal Cell Lines (e.g., HT-22):

  • Application: Immortalized neuronal cell lines like HT-22, derived from mouse hippocampal cells, are relevant for studying the neurotoxic effects of doxDHCer.[5]

  • Advantages: Provide a more disease-relevant context for studying neurodegenerative aspects of 1-deoxysphingolipid accumulation.

5. Primary Neurons and Organoids:

  • Application: For the most physiologically relevant studies, primary neurons or human retinal organoids can be used to investigate the specific effects of doxDHCer on neuronal function and retinal cells, respectively.[2][5]

  • Advantages: Closely mimic the in vivo environment.

  • Disadvantages: More challenging to culture and maintain.

II. Experimental Protocols

Protocol 1: Induction of Endogenous this compound Synthesis

This protocol describes how to induce the synthesis of doxDHCer in cultured cells by manipulating the availability of SPT substrates or by overexpressing a mutant form of SPT.

Materials:

  • HEK293FT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Plasmid encoding for SPTLC1C133W mutant

  • Transfection reagent

  • L-alanine

Procedure:

  • Cell Culture: Culture HEK293FT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection (for mutant SPT expression):

    • Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Transfect cells with the SPTLC1C133W plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • As a control, transfect a separate set of cells with a plasmid encoding for wild-type SPTLC1.

    • Allow cells to express the protein for 24-48 hours.

  • Substrate Supplementation (for substrate-induced synthesis):

    • Culture cells in standard medium.

    • Prepare a stock solution of L-alanine in sterile PBS.

    • Supplement the cell culture medium with L-alanine to a final concentration of 1-10 mM to promote the synthesis of 1-deoxysphingolipids.

    • Incubate for 24-48 hours.

  • Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., lipidomics, viability assays).

Protocol 2: Quantification of 1-Deoxydihydroceramides by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of doxDHCer from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells treated to induce doxDHCer synthesis

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold methanol (B129727)

  • Chloroform (B151607)

  • Deionized water

  • Internal standards (e.g., C17-1-deoxydihydroceramide)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[8]

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.[8]

  • Lipid Extraction:

    • Add 250 µL of chloroform and vortex vigorously for 1 minute.[8]

    • Add 200 µL of deionized water and vortex for 1 minute.[8]

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.[8]

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.[8]

    • Dry the organic phase under a gentle stream of nitrogen.[8]

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[8]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor and product ions for each doxDHCer species and the internal standard.

Protocol 3: Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic effects of this compound accumulation.

1. MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate and induce doxDHCer synthesis as described in Protocol 1.

  • At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Harvest cells after inducing doxDHCer synthesis.

  • Wash the cells with PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of different treatments or genetic modifications on this compound levels and cellular outcomes.

Table 1: Quantification of this compound Species in HEK293FT Cells

Cell Line/TreatmentC16-doxDHCer (pmol/mg protein)C18-doxDHCer (pmol/mg protein)C24:1-doxDHCer (pmol/mg protein)Total doxDHCer (pmol/mg protein)
Wild-type SPTLC1Below Limit of DetectionBelow Limit of DetectionBelow Limit of DetectionBelow Limit of Detection
SPTLC1C133W15.2 ± 2.125.8 ± 3.542.1 ± 5.383.1 ± 10.9
L-alanine (10 mM)8.9 ± 1.514.3 ± 2.021.7 ± 2.944.9 ± 6.4

Table 2: Effect of this compound Accumulation on Cell Viability

Cell Line/TreatmentCell Viability (% of Control)Apoptosis (% of Total Cells)
Wild-type SPTLC1100 ± 5.24.5 ± 1.1
SPTLC1C133W62.3 ± 4.828.7 ± 3.2
L-alanine (10 mM)75.1 ± 6.115.9 ± 2.5

IV. Signaling Pathways and Visualizations

This compound Synthesis Pathway

The synthesis of this compound begins with the promiscuous activity of the enzyme serine palmitoyltransferase (SPT), which condenses L-alanine with palmitoyl-CoA instead of its canonical substrate L-serine.[2][4] The resulting 1-deoxysphinganine is then acylated by ceramide synthases (CerS) to form this compound.[5]

G cluster_0 Canonical Sphingolipid Synthesis cluster_1 1-Deoxysphingolipid Synthesis Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine KDSR SPT SPT Ketosphinganine->SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Alanine L-Alanine Deoxyketosphinganine 1-Deoxy-3-ketosphinganine Alanine->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine Deoxyketosphinganine->Deoxysphinganine KDSR Deoxyketosphinganine->SPT SPT_mut SPT (mutant) Deoxyketosphinganine->SPT_mut Deoxydihydroceramide This compound Deoxysphinganine->Deoxydihydroceramide CerS PalmitoylCoA_2->Deoxyketosphinganine

Caption: De novo synthesis of canonical and 1-deoxysphingolipids.

Proposed Mechanism of this compound-Induced Toxicity

The accumulation of 1-deoxydihydroceramides, particularly those with very long-chain fatty acids, triggers a cascade of events leading to cellular dysfunction and apoptosis.[1][2] Key events include mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), and the activation of BAX-mediated apoptosis.[1][2] Additionally, ER stress and disruption of the actin cytoskeleton contribute to the overall toxicity.[4][5]

G cluster_Mitochondria Mitochondrial Dysfunction cluster_ER Endoplasmic Reticulum Stress cluster_Cytoskeleton Cytoskeletal Defects doxDHCer This compound (VLCFA-conjugated) mPTP mPTP Opening doxDHCer->mPTP BAX BAX Activation doxDHCer->BAX UPR Unfolded Protein Response doxDHCer->UPR Actin Actin Cytoskeleton Disruption doxDHCer->Actin Apoptosis Apoptosis mPTP->Apoptosis BAX->Apoptosis

Caption: Signaling pathways in this compound-induced toxicity.

Experimental Workflow for Studying this compound Function

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell culture model.

G start Select Cell Culture Model induce Induce doxDHCer Synthesis (e.g., mutant SPT, L-alanine) start->induce extract Lipid Extraction induce->extract assess Assess Cellular Phenotypes induce->assess quantify LC-MS/MS Quantification of doxDHCer extract->quantify end Data Analysis and Interpretation quantify->end viability Cell Viability Assays (MTT, etc.) assess->viability apoptosis Apoptosis Assays (Annexin V/PI) assess->apoptosis signaling Analyze Downstream Signaling (Western Blot, etc.) assess->signaling viability->end apoptosis->end signaling->end

Caption: Experimental workflow for this compound studies.

References

Animal Models of Elevated 1-Deoxydihydroceramide Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxydihydroceramides are atypical sphingolipids that accumulate in certain pathological conditions, notably in models of diabetic neuropathy and during the natural aging process. Unlike canonical ceramides (B1148491), the absence of a hydroxyl group at the C1 position prevents their further metabolism into complex sphingolipids and also hinders their degradation. This accumulation is implicated in cellular dysfunction, particularly neurotoxicity. These application notes provide an overview of relevant animal models, protocols for inducing and quantifying elevated 1-deoxydihydroceramide levels, and insights into the implicated signaling pathways.

Animal Models

Two primary types of animal models are utilized to study the effects of elevated this compound levels:

  • Diabetic Models: Both Type 1 and Type 2 diabetes models in rodents exhibit increased levels of 1-deoxydihydroceramides, making them valuable tools for investigating the role of these lipids in diabetic complications, especially peripheral neuropathy.

  • Aging Models: Natural aging in mice has been shown to lead to an accumulation of 1-deoxydihydroceramides, particularly in nervous tissues.

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound levels in various animal models.

Table 1: this compound Levels in Diabetic Animal Models

Animal ModelTissue/SampleThis compound SpeciesFold Change (vs. Control)Reference
Streptozotocin (STZ)-induced diabetic ratsPlasmaTotal 1-deoxydihydroceramidesSignificantly increased[1]
Obese/Type 2 Diabetic/Diabetic Neuropathy (ob/T2D/DN) HumansPlasmaTotal 1-deoxydihydroceramides~1.7-fold higher than lean controls[1][2]
Obese/Type 2 Diabetic/Diabetic Neuropathy (ob/T2D/DN) HumansPlasmaC16:0, C18:0, C20:0, C22:0, C24:1, C24:0All species significantly higher than lean controls[1]

Table 2: this compound Levels in Aging Mice (C57BL/6)

AgeTissueTotal this compound Levels (pmol/mg protein)Predominant SpeciesReference
1 MonthBrain~1.5C22:0[3][4]
3 MonthsBrain~1.0C22:0[3][4]
6 MonthsBrain~0.8C22:0[3][4]
1 MonthSpinal Cord~1.0C22:0[3][4]
3 MonthsSpinal Cord~1.2C22:0[3][4]
6 MonthsSpinal Cord~1.3C22:0[3][4]
1 MonthSciatic Nerve~0.5C22:0[3][4]
3 MonthsSciatic Nerve~0.8C22:0[3][4]
6 MonthsSciatic Nerve~1.2C22:0[3][4]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)

This protocol is designed to induce a state of insulin-deficient diabetes, which has been associated with elevated this compound levels.

Materials:

  • Streptozotocin (STZ)

  • Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • 8-12 week old male mice or rats (e.g., C57BL/6 mice or Wistar rats)

  • Glucose meter and test strips

  • 5% sucrose (B13894) solution

Procedure:

  • Preparation: Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dosage for mice is a single high dose of 150-200 mg/kg body weight or multiple low doses of 40-50 mg/kg on five consecutive days. For rats, a single dose of 50-65 mg/kg is commonly used.

  • Animal Preparation: Fast the animals for 4-6 hours before STZ injection.

  • STZ Administration: Administer the STZ solution via intraperitoneal (i.p.) injection.

  • Post-Injection Care: To prevent initial hypoglycemia due to massive insulin (B600854) release from dying pancreatic β-cells, provide the animals with a 5% sucrose solution in their drinking water for the first 24 hours post-injection.

  • Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final STZ injection. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Tissue Collection: At the desired time point for your study, euthanize the animals and collect tissues of interest (e.g., plasma, sciatic nerve, spinal cord, brain) for this compound analysis.

G cluster_0 Pre-Induction cluster_1 Induction cluster_2 Post-Induction Animal Selection Animal Selection Baseline Measurements Baseline Measurements Animal Selection->Baseline Measurements Fasting Fasting Baseline Measurements->Fasting STZ Injection STZ Injection Fasting->STZ Injection Sucrose Water Sucrose Water STZ Injection->Sucrose Water Blood Glucose Monitoring Blood Glucose Monitoring Sucrose Water->Blood Glucose Monitoring Tissue Collection Tissue Collection Blood Glucose Monitoring->Tissue Collection

Protocol 2: Induction of Obesity and Type 2 Diabetes using a High-Fat Diet (HFD)

This model mimics the metabolic dysregulation seen in diet-induced obesity and type 2 diabetes, which is also associated with elevated this compound levels.

Materials:

  • High-fat diet (HFD), typically 45-60% kcal from fat

  • Control low-fat diet (LFD), typically 10% kcal from fat

  • 4-6 week old male mice (e.g., C57BL/6)

  • Metabolic cages (optional, for monitoring food and water intake)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing facility for at least one week with ad libitum access to a standard chow diet and water.

  • Dietary Intervention: Randomly assign mice to either the HFD or LFD group. House the animals individually or in small groups and provide them with their respective diets and water ad libitum.

  • Monitoring: Monitor body weight and food intake weekly. Blood glucose and insulin levels can be measured periodically (e.g., every 4 weeks) to assess the development of insulin resistance and hyperglycemia.

  • Model Development: The development of an obese and diabetic phenotype typically takes 8-16 weeks.

  • Tissue Collection: At the end of the study period, euthanize the animals and collect tissues of interest for this compound analysis.

G cluster_0 Study Initiation cluster_1 Dietary Intervention cluster_2 Monitoring & Endpoint Animal Acclimation Animal Acclimation Randomization Randomization Animal Acclimation->Randomization HFD Feeding HFD Feeding Randomization->HFD Feeding LFD Feeding (Control) LFD Feeding (Control) Randomization->LFD Feeding (Control) Weekly Monitoring Weekly Monitoring HFD Feeding->Weekly Monitoring LFD Feeding (Control)->Weekly Monitoring Tissue Collection Tissue Collection Weekly Monitoring->Tissue Collection

Protocol 3: Quantification of 1-Deoxydihydroceramides in Tissues by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of 1-deoxydihydroceramides from biological samples.

Materials:

  • Tissue homogenizer

  • Solvents: isopropanol, ethyl acetate, water

  • Internal standards (e.g., C17-1-deoxydihydroceramide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Homogenization: Homogenize a known weight of tissue in an appropriate buffer.

  • Lipid Extraction:

    • Add the internal standard to the homogenate.

    • Perform a two-step liquid-liquid extraction using a mixture of isopropanol, ethyl acetate, and water.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (upper) phase.

    • Dry the extracted lipids under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., water with formic acid and ammonium (B1175870) formate, and acetonitrile/isopropanol with formic acid and ammonium formate) to separate the lipid species.

    • Detect the this compound species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each this compound species of interest should be used.

  • Quantification: Quantify the amount of each this compound species by comparing the peak area to that of the internal standard.

G Tissue Homogenization Tissue Homogenization Internal Standard Spiking Internal Standard Spiking Tissue Homogenization->Internal Standard Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Signaling Pathways and Cellular Effects

The accumulation of 1-deoxydihydroceramides is primarily associated with neurotoxicity. While the precise molecular targets are still under investigation, evidence suggests that their toxic effects are mediated through several interconnected pathways.

  • Mitochondrial Dysfunction: 1-Deoxysphingolipids, including this compound, have been shown to localize to mitochondria and induce dysfunction.[5] This includes:

    • Mitochondrial Fragmentation: A disruption of the normal mitochondrial network.[5]

    • Impaired Electron Transport Chain (ETC): Leading to reduced ATP production and increased reactive oxygen species (ROS) generation.[6]

    • Loss of Mitochondrial Membrane Potential: A key indicator of mitochondrial health.[7]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of aberrant lipids can lead to ER stress, triggering the unfolded protein response (UPR).[8][9] Chronic ER stress can ultimately lead to apoptosis.

  • NMDA Receptor Signaling: 1-Deoxysphinganine, the precursor to this compound, has been shown to induce neurotoxicity by targeting N-methyl-D-aspartate receptor (NMDAR) signaling.[10][11] This can lead to excitotoxicity and neuronal cell death.

  • Apoptosis Induction: The culmination of mitochondrial dysfunction, ER stress, and excitotoxicity is often the activation of apoptotic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

G cluster_0 Cellular Stress cluster_1 Downstream Effects Elevated this compound Elevated this compound Mitochondrial Dysfunction Mitochondrial Dysfunction Elevated this compound->Mitochondrial Dysfunction ER Stress ER Stress Elevated this compound->ER Stress NMDA Receptor Activation NMDA Receptor Activation Elevated this compound->NMDA Receptor Activation Mitochondrial Fragmentation Mitochondrial Fragmentation Mitochondrial Dysfunction->Mitochondrial Fragmentation Impaired ETC Impaired ETC Mitochondrial Dysfunction->Impaired ETC UPR Activation UPR Activation ER Stress->UPR Activation Excitotoxicity Excitotoxicity NMDA Receptor Activation->Excitotoxicity Neuronal Cell Death Neuronal Cell Death Mitochondrial Fragmentation->Neuronal Cell Death Increased ROS Increased ROS Impaired ETC->Increased ROS Increased ROS->Neuronal Cell Death UPR Activation->Neuronal Cell Death Excitotoxicity->Neuronal Cell Death

References

Troubleshooting & Optimization

Technical Support Center: Accurate 1-Deoxydihydroceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 1-deoxydihydroceramides (1-deoxyDHCer) and related atypical sphingolipids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the LC-MS/MS analysis of 1-deoxydihydroceramides.

1. Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My 1-deoxyDHCer peaks are tailing or broad. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on silica-based columns.[1]

      • Solution 1: Use a column with advanced end-capping to minimize silanol activity.

      • Solution 2: Modify your mobile phase. Adding a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape by competing for active sites.[2][3]

    • Potential Cause: Column contamination or a partially blocked column frit from sample matrix components.[4]

      • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, install an in-line filter before the analytical column to protect it from particulates.[4]

    • Potential Cause: The injection solvent is significantly stronger (higher organic content) than the initial mobile phase, causing peak distortion.[4]

      • Solution: Reconstitute the dried lipid extract in a solvent that is as close in composition as possible to the starting mobile phase conditions.[5]

2. Low Signal Intensity / Poor Sensitivity

  • Question: The signal for my 1-deoxyDHCer analyte is very weak or lost in the baseline noise. How can I improve sensitivity?

  • Answer:

    • Potential Cause: Suboptimal ionization in the mass spectrometer source.[6]

      • Solution: Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and gas temperature. These settings can be analyte-dependent.

    • Potential Cause: Inefficient fragmentation (MS/MS).

      • Solution: Optimize the collision energy for each specific 1-deoxyDHCer precursor-product ion transition (MRM) to ensure maximum product ion formation.[7]

    • Potential Cause: Ion suppression due to matrix effects. Co-eluting compounds from the biological sample can compete with your analyte for ionization, reducing its signal.[2][6][8]

      • Solution 1: Improve sample cleanup. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids (B1166683) before injection.[1]

      • Solution 2: Enhance chromatographic separation to ensure the 1-deoxyDHCer elutes away from the majority of matrix components.

      • Solution 3: Use a stable isotope-labeled (SIL) internal standard for your specific analyte. This is the most effective way to correct for matrix effects as the SIL standard experiences the same suppression as the endogenous analyte.[9]

3. Inconsistent or Non-Reproducible Quantification

  • Question: My quantitative results are highly variable between replicate injections or different samples. What is causing this?

  • Answer:

    • Potential Cause: Inconsistent sample preparation and extraction.[9]

      • Solution: Standardize your entire workflow. Ensure precise and consistent execution of the lipid extraction protocol for all samples, standards, and quality controls. Add the internal standard at the very beginning of the process to account for analyte loss during extraction.[9]

    • Potential Cause: Analyte instability. Certain lipids can degrade in the biological matrix due to endogenous enzyme activity.[1]

      • Solution: Keep samples on ice during preparation and store them at -80°C. Consider adding enzyme inhibitors if degradation is suspected.

    • Potential Cause: Improper choice of internal standard (IS).

      • Solution: The best practice is to use a stable isotope-labeled (e.g., d3, d7, ¹³C) version of the analyte.[9][10] If a SIL IS is unavailable, use a close structural analog with a different chain length (e.g., C17-deoxyDHCer) that is not present in the sample.[9]

4. Suspected Isobaric Interference

  • Question: I suspect another lipid is co-eluting and interfering with my 1-deoxyDHCer peak, as they have the same mass. How can I confirm and resolve this?

  • Answer:

    • Potential Cause: 1-deoxydihydroceramides can be isobaric with other lipids, such as certain phytoceramides or odd-chained ceramides (B1148491).[11][12] This means they have the same nominal mass and can be difficult to distinguish.

      • Solution 1: Improve chromatographic separation. Test different column chemistries (e.g., C18, C30) or modify the mobile phase gradient to achieve baseline resolution of the interfering peaks.

      • Solution 2: Use high-resolution mass spectrometry (HRMS). Instruments like Orbitrap or TOF analyzers can resolve species with very small mass differences, allowing for quantification without chromatographic separation if the mass difference is sufficient.[2][13]

      • Solution 3: Perform MS/MS analysis. Even if precursor ions are isobaric, their product ions upon fragmentation are often unique. Ensure you are using a specific and unique MRM transition for your 1-deoxyDHCer.[11]

Frequently Asked Questions (FAQs)

  • Q1: Why is accurate quantification of 1-deoxydihydroceramides so challenging?

    • A1: Several factors contribute to the difficulty. First, they are often present at very low concentrations compared to canonical sphingolipids.[14] Second, they lack the C1-hydroxyl group, which makes them more nonpolar and alters their chromatographic behavior.[15] Third, they are prone to isobaric interferences from other lipid species.[11] Finally, the commercial availability of a wide range of certified standards, especially stable isotope-labeled internal standards, can be limited.[15]

  • Q2: What is the best type of internal standard to use for 1-deoxyDHCer quantification?

    • A2: A stable isotope-labeled (SIL) internal standard of the specific 1-deoxyDHCer you are measuring is the gold standard.[9][10] For example, when measuring C16-1-deoxydihydroceramide, a d3- or d7-labeled C16-1-deoxydihydroceramide is ideal. These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same extraction inefficiencies and matrix effects, providing the most accurate correction.[9]

  • Q3: Can I use a single internal standard for all 1-deoxyDHCer species with different acyl chain lengths?

    • A3: While using a specific SIL IS for each analyte is ideal, it is often impractical. A common approach is to use one or a few representative SIL standards to quantify the entire class. However, it is crucial to validate this approach, as ionization efficiency can vary with acyl chain length. Using an odd-chained (e.g., C17) 1-deoxyDHCer as a single IS is another strategy, but it may not perfectly mimic the behavior of all endogenous species.

  • Q4: My samples have been frozen and thawed multiple times. Will this affect my 1-deoxyDHCer concentrations?

    • A4: While some studies on general sphingolipids have shown stability after a single freeze-thaw cycle, repeated cycles are generally not recommended as they can lead to sample degradation and affect lipid stability.[2][8] It is best practice to aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw events.

Data Presentation

Table 1: Example MRM Transitions for Select 1-Deoxydihydroceramides Note: Optimal collision energies are instrument-dependent and must be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Example Collision Energy (eV)
C16-1-deoxyDHCer524.5282.325
C18-1-deoxyDHCer552.6282.325
C22-1-deoxyDHCer608.7282.330
C24-1-deoxyDHCer636.7282.330
C24:1-1-deoxyDHCer634.7282.330

Data synthesized from common fragmentation patterns described in literature.[14][15]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum for 1-DeoxyDHCer Analysis

This protocol is a general guideline for a modified Bligh-Dyer or Folch extraction suitable for sphingolipids.

  • Preparation: Thaw 50-100 µL of plasma or serum on ice.

  • Internal Standard Addition: Add the internal standard mix (containing a known concentration of a SIL 1-deoxyDHCer) directly to the sample. Vortex briefly.

  • Single-Phase Extraction:

    • Add 1 mL of ice-cold methanol (B129727) to the sample. Vortex for 30 seconds.

    • Add 2 mL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 10 minutes at 4°C.[16]

  • Phase Separation:

    • Add 500 µL of LC-MS grade water. Vortex for 1 minute.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.[16]

  • Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube. Be careful not to disturb the protein interface.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., a 1:1 mixture of methanol/acetonitrile with additives).[15] Sonicate for 10 minutes and centrifuge at high speed to pellet any insoluble debris before transferring the supernatant to an autosampler vial.[16]

Mandatory Visualizations

DeoxySL_Pathway sub1 Palmitoyl-CoA spt Serine Palmitoyl Transferase (SPT) sub1->spt Canonical Pathway sub1->spt Atypical Pathway sub2 Serine sub2->spt Canonical Pathway sub3 Alanine (Alternate Substrate) sub3->spt Atypical Pathway prod1 3-Ketosphinganine spt->prod1 Canonical Pathway aprod1 1-deoxy-3-Ketosphinganine spt->aprod1 Atypical Pathway kdsr KDSR prod2 Sphinganine (DHSph) kdsr->prod2 aprod2 1-Deoxysphinganine (deoxySA) kdsr->aprod2 cers Ceramide Synthase (CerS) prod3 Dihydroceramide (DHCer) cers->prod3 aprod3 1-Deoxydihydroceramide (1-deoxyDHCer) cers->aprod3 des1 DES1 prod4 Ceramide des1->prod4 prod1->kdsr prod2->cers prod3->des1 aprod1->kdsr aprod2->cers

Caption: De Novo synthesis pathways for canonical ceramides and atypical 1-deoxydihydroceramides.[15]

experimental_workflow sample Biological Sample (e.g., Plasma) is Spike with Internal Standard sample->is extraction Liquid-Liquid Extraction is->extraction drying Dry Under N2 extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Processing & Quantification lcms->data

References

Technical Support Center: Enhancing 1-Deoxydihydroceramide Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 1-deoxydihydroceramide (1-deoxyDHCer) detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in detecting 1-deoxydihydroceramides with high sensitivity?

A1: The primary challenges include their low endogenous abundance compared to canonical sphingolipids, potential for ion suppression from more abundant lipid species (matrix effects), and their structural similarity to other sphingolipids, which can lead to isobaric interference.[1][2] Additionally, their ionization efficiency in common mass spectrometry sources can be a limiting factor.[3]

Q2: What is the most common mass spectrometry setup for this compound analysis?

A2: The most widely used method is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).[1] This setup utilizes a triple quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis.[4][5] High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements and structural confirmation.[6]

Q3: Why is chromatographic separation important for sensitive detection?

A3: Chromatographic separation, typically using reverse-phase liquid chromatography (RPLC), is crucial for separating 1-deoxyDHCer from other isobaric lipids and matrix components that can interfere with detection and suppress ionization.[1][7] Proper separation reduces ion suppression and improves the accuracy and sensitivity of the measurement.[1]

Q4: How can I improve the ionization of 1-deoxydihydroceramides?

A4: Optimization of the electrospray ionization (ESI) source parameters is critical. This includes adjusting the spray voltage, capillary temperature, and gas flows (nebulizer and drying gases).[3] The composition of the mobile phase, such as the use of additives like ammonium (B1175870) formate (B1220265) or formic acid, can also significantly enhance protonation and signal intensity in positive ion mode.[4][7]

Troubleshooting Guide

Issue 1: Poor or No Signal Intensity for this compound

Possible Causes & Solutions:

  • Suboptimal Ionization:

    • Troubleshooting Step: Systematically tune the ESI source parameters. Ensure the mobile phase composition is appropriate for positive ionization of sphingolipids.[3] For example, a mobile phase containing methanol (B129727) with 1mM ammonium formate and 0.2% formic acid has been shown to be effective.[4]

    • Experimental Protocol: Infuse a standard solution of a synthetic 1-deoxyDHCer (e.g., C16-deoxydhCer) to optimize source parameters like capillary voltage, source temperature, and gas flows to maximize the signal of the protonated molecule [M+H]⁺.

  • Inefficient Extraction:

    • Troubleshooting Step: Review your lipid extraction protocol. A common method involves a biphasic extraction with solvents like ethyl acetate/isopropanol/water.[4] Ensure complete drying of the extract and resuspension in a mobile phase-compatible solvent.[4]

    • Experimental Protocol: A sequential double extraction with a mixture of Ethyl acetate:Isopropanol:Water (60:28:12) can be effective. After extraction, the combined organic phases are dried under nitrogen and the lipid residue is reconstituted in the initial LC mobile phase.[4]

  • Instrument Not Calibrated:

    • Troubleshooting Step: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[3] Regular calibration is essential for maintaining mass accuracy and sensitivity.[3]

Issue 2: High Background Noise and Interferences

Possible Causes & Solutions:

  • Matrix Effects:

    • Troubleshooting Step: The presence of high-abundance lipids or other matrix components can suppress the signal of your analyte.[8] Improve chromatographic separation to resolve 1-deoxyDHCer from the interfering compounds. Diluting the sample can also mitigate matrix effects, but may compromise the detection of low-abundance species.

    • Workflow Diagram:

      A High Background Signal B Improve Chromatographic Separation A->B C Optimize Sample Cleanup A->C D Use Stable Isotope-Labeled Internal Standard B->D C->D E Reduced Ion Suppression & Improved S/N D->E

      Caption: Workflow for mitigating matrix effects.

  • Contaminated Solvents or System:

    • Troubleshooting Step: Use high-purity, LC-MS grade solvents and reagents.[9] Flush the LC system and mass spectrometer to remove any contaminants. Running blank injections between samples can help identify carryover issues.[9]

Issue 3: Inaccurate Quantification

Possible Causes & Solutions:

  • Lack of Appropriate Internal Standard:

    • Troubleshooting Step: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification.[2] A SIL-IS for a specific 1-deoxyDHCer species will co-elute and experience similar ionization and matrix effects as the endogenous analyte, allowing for reliable normalization.

    • Experimental Protocol: Fortify your samples with a known concentration of a suitable SIL-IS (e.g., ¹³C- or ²H-labeled 1-deoxyDHCer) prior to sample extraction.[2] The ratio of the endogenous analyte peak area to the SIL-IS peak area is then used for quantification against a calibration curve.

  • Non-Linear Calibration Curve:

    • Troubleshooting Step: Ensure your calibration curve is constructed over a relevant concentration range and exhibits good linearity (R² > 0.99).[5][7] If linearity is poor, check for detector saturation at high concentrations or poor signal-to-noise at low concentrations.

Experimental Protocols & Data

Protocol 1: Lipid Extraction from Tissue
  • Homogenize flash-frozen tissue samples in a suitable buffer (e.g., 20 mM Tris Buffer pH 7.8).[4]

  • Perform protein quantification to normalize lipid levels.[4]

  • Fortify the sample with an internal standard mix.[2][4]

  • Perform a sequential double extraction using 2 mL of an Ethyl acetate:Isopropanol:Water (60:28:12 v/v/v) mixture for each extraction.[4]

  • Combine the extracts and dry them under a stream of nitrogen.[4]

  • Resuspend the dried lipid extract in 150 µL of the mobile phase B (e.g., Methanol with 1mM Ammonium formate and 0.2% Formic acid).[4]

Protocol 2: Chemical Derivatization to Enhance Sensitivity

Chemical derivatization can be employed to improve the ionization efficiency and chromatographic properties of lipids.[10][11] For example, derivatizing the hydroxyl group can introduce a readily ionizable moiety.

  • After lipid extraction and drying, dissolve the lipid extract in an appropriate aprotic solvent.

  • Add the derivatizing reagent (e.g., a reagent that introduces a permanently charged group).[12]

  • Incubate the reaction at a specified temperature for a set duration.

  • Quench the reaction and prepare the sample for LC-MS analysis.

Note: The specific derivatization chemistry will depend on the target functional group and the desired analytical outcome.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for this compound Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C16-deoxydhCer524.5282.325
C18-deoxydhCer552.6282.325
C24-deoxydhCer636.7282.330
C24:1-deoxydhCer634.7282.330

Data is illustrative and should be optimized for the specific instrument and experimental conditions.[4]

Table 2: Linearity of Calibration Curves for Ceramide Quantification

AnalyteLinear Range (nM)
Cer(d18:1/16:0)5.00 - 5.00x10³>0.99
Cer(d18:1/18:0)1.00 - 1.00x10³>0.99
Dihydroceramide(d18:0/16:0)1.00 - 1.00x10³>0.99

This table demonstrates typical linearity that should be aimed for in quantitative assays.[5]

Visualization of Key Processes

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LC LC Separation Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Data Data Analysis & Quantification MS2->Data

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Optimization of Lipid Extraction Methods for 1-Deoxydihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lipid extraction methods for 1-deoxydihydroceramide (1-deoxyDHCer). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of 1-deoxyDHCer 1. Incomplete cell or tissue homogenization: The solvent may not have had sufficient access to the lipids within the sample matrix.2. Inefficient solvent system: The chosen solvent may not be optimal for extracting the less polar 1-deoxyDHCer.3. Insufficient solvent volume: The amount of solvent used may be inadequate for the sample size.4. Analyte degradation: 1-deoxyDHCer may have degraded during sample handling or extraction.1. Ensure thorough homogenization using mechanical disruption methods such as sonication or bead beating on ice.2. Consider alternative solvent systems. While classic methods like Folch and Bligh-Dyer are effective, a mixture of ethyl acetate:isopropanol:water (60:28:12, v/v/v) has been successfully used for deoxysphingolipids.[1]3. Increase the solvent-to-sample ratio. A common starting point is a 20-fold excess of solvent to sample volume/weight.[2]4. Process samples quickly on ice and store extracts at -80°C. The use of antioxidants like butylated hydroxytoluene (BHT) can be considered.
High Variability Between Replicate Samples 1. Inconsistent homogenization: Differences in the degree of homogenization between samples can lead to variable extraction efficiency.2. Pipetting errors: Viscous organic solvents can be difficult to pipette accurately.3. Incomplete phase separation: A clean separation of the organic and aqueous phases is crucial for consistent recovery.4. Inconsistent drying of the lipid extract: Residual solvent can affect the final concentration.1. Standardize the homogenization procedure, including time and intensity, for all samples.2. Use positive displacement pipettes for accurate handling of organic solvents.3. Ensure adequate centrifugation time and force to achieve a clear separation of phases. If issues persist, a second centrifugation step may be necessary.4. Dry the lipid extract completely under a gentle stream of nitrogen gas before reconstitution.
Matrix Effects in Mass Spectrometry (Ion Suppression or Enhancement) 1. Co-elution with abundant lipids: Phospholipids and other more abundant lipid species can interfere with the ionization of 1-deoxyDHCer.2. High salt concentration: Salts from buffers or the sample itself can suppress the analyte signal.1. Optimize the liquid chromatography gradient to improve the separation of 1-deoxyDHCer from other lipids.2. Include a wash step of the organic phase with a salt-free aqueous solution during the extraction process to remove salts.
Presence of Non-Lipid Contaminants 1. Contamination from plasticware: Plasticizers can leach from tubes and tips, interfering with analysis.2. Carryover from the analytical system: Residual lipids from previous injections can contaminate subsequent runs.1. Use glass vials and solvent-resistant plasticware for all sample handling and storage.2. Implement a robust column washing protocol between sample injections and regularly run blank injections to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound?

A1: While traditional methods like the Folch (chloroform:methanol (B129727), 2:1 v/v) and Bligh-Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v) are widely used and effective for a broad range of lipids, including ceramides, a specific method for deoxysphingolipids has been reported using a mixture of ethyl acetate:isopropanol:water (60:28:12, v/v/v)[1]. The choice of solvent can significantly impact the recovery of less abundant lipids, and for apolar lipids, a hexane:isopropanol system might also be considered[3][4].

Q2: Is a single-step extraction sufficient for complex samples like plasma?

A2: For complex matrices such as plasma, a single-step extraction may not be sufficient to remove interfering substances like proteins and salts. A multi-step approach, often involving protein precipitation followed by liquid-liquid extraction, is generally recommended to improve the purity of the lipid extract.

Q3: How can I improve the recovery of 1-deoxyDHCer, which is often present in low abundance?

A3: To enhance recovery, ensure complete homogenization of the sample to maximize the interaction between the solvent and the lipids. Performing a second extraction of the remaining aqueous phase and protein pellet can also increase the yield. Crucially, the use of an appropriate internal standard, such as a stable isotope-labeled version of this compound, is essential for accurately quantifying recovery and correcting for losses during sample preparation.

Q4: What are the best practices for sample handling and storage to prevent the degradation of this compound?

A4: Samples should be processed as quickly as possible and consistently kept on ice to minimize enzymatic activity. For long-term storage, samples and lipid extracts should be kept at -80°C. It is advisable to use glass vials and minimize the use of plasticware to avoid contamination with plasticizers.

Q5: Should I use a single-phase or two-phase extraction method?

A5: Both single-phase and two-phase (biphasic) extractions have their advantages. Biphasic methods like Folch and Bligh-Dyer are excellent for removing non-lipid contaminants into the aqueous phase, resulting in a cleaner lipid extract. Single-phase extractions, such as a 1-butanol:methanol (1:1 v/v) mixture, are often faster, use less solvent, and can be more amenable to high-throughput applications[5][6]. The choice depends on the sample matrix, downstream analysis, and the need for sample purity versus throughput. For quantitative analysis, biphasic methods are often preferred for their cleaner extracts.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Solvent Systems

Extraction Method Solvent System Typical Sample-to-Solvent Ratio (v/v) Advantages Disadvantages Reference
Folch Chloroform (B151607):Methanol (2:1)1:20Effective for a broad range of lipids, produces a clean extract.Uses chlorinated solvents, larger solvent volumes required.[2][3][7]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)1:4Rapid extraction, uses less solvent than Folch.May have lower recovery for samples with high lipid content (>2%).[7][8]
Matyash Methyl-tert-butyl ether (MTBE):Methanol (10:3)1:1.5 (initial)Uses a less toxic solvent than chloroform, good for a wide range of lipids.MTBE is volatile.[9]
Ethyl Acetate/Isopropanol Ethyl acetate:Isopropanol:Water (60:28:12)Not specified, but sequential extraction is performed.Specifically used for deoxysphingolipid extraction.Less common, may require more optimization.[1]
1-Butanol/Methanol 1-Butanol:Methanol (1:1)1:10Single-phase extraction, high throughput, no drying down step required.May result in a less clean extract compared to biphasic methods.[5][6]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for this compound from Biological Tissues

This protocol is adapted from methods used for sphingolipid analysis.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., C17-1-deoxydihydroceramide)

  • Homogenizer (e.g., sonicator, bead beater)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of tissue in a glass centrifuge tube.

  • Add the internal standard to the sample.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and homogenize thoroughly on ice.

  • Vortex the mixture for 10-15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube, avoiding the protein interface.

  • To maximize recovery, add another 2 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Dry the pooled organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Sphingolipid Fractionation

This protocol can be used to enrich for ceramides, including 1-deoxydihydroceramides, and separate them from other lipid classes. An aminopropyl-bonded silica (B1680970) cartridge is commonly used.

Materials:

  • Aminopropyl SPE cartridge

  • Solvents for elution (e.g., chloroform, acetone, methanol)

  • Dried lipid extract from a primary extraction (e.g., Protocol 1)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge: Sequentially wash the cartridge with 3-5 mL of methanol followed by 3-5 mL of chloroform. Do not let the cartridge dry out.

  • Load the sample: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Elute neutral lipids: Elute neutral lipids, such as cholesterol and triglycerides, with 3-5 mL of chloroform. Collect this fraction if needed, but it will not contain the ceramides.

  • Elute ceramides: Elute the ceramide fraction, including 1-deoxydihydroceramides, with 3-5 mL of acetone:methanol (9:1, v/v). Collect this fraction for analysis.

  • Elute more polar lipids: More polar lipids can be eluted with methanol if desired.

  • Dry the collected ceramide fraction under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Mandatory Visualization

G cluster_0 De Novo Synthesis of this compound palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt alanine Alanine alanine->spt deoxy_ketosphinganine 1-deoxy-3-ketosphinganine spt->deoxy_ketosphinganine ksr 3-ketosphinganine reductase deoxy_ketosphinganine->ksr deoxysphinganine 1-deoxysphinganine (deoxySA) ksr->deoxysphinganine cers Ceramide Synthase (CerS) deoxysphinganine->cers deoxyDHCer This compound (1-deoxyDHCer) cers->deoxyDHCer fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->cers G cluster_1 Experimental Workflow for this compound Analysis sample Sample Collection (Tissue, Plasma, etc.) homogenization Homogenization sample->homogenization is_addition Addition of Internal Standard homogenization->is_addition extraction Lipid Extraction (e.g., Bligh & Dyer) is_addition->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collection Collect Organic Phase phase_sep->collection drying Drying under N2 collection->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

References

Technical Support Center: Minimizing Analytical Variability in 1-Deoxydihydroceramide Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability during the measurement of 1-deoxydihydroceramides.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical variability in 1-deoxydihydroceramide measurements?

A1: Analytical variability in this compound measurements can arise from multiple stages of the experimental workflow. Key sources include:

  • Sample Preparation: Inefficient or inconsistent extraction, sample degradation due to improper handling, and the introduction of contaminants can all lead to significant variability.[1] Minimizing freeze-thaw cycles is crucial for maintaining sample integrity.

  • Chromatographic Separation: Poor chromatographic resolution can lead to co-elution with other lipids, causing ion suppression and inaccurate quantification.[2] Peak tailing, broadening, or splitting can also contribute to variability.

  • Mass Spectrometric Detection: Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a major source of variability.[3] Incorrect instrument settings, such as ionization mode and collision energy, can also lead to inconsistent results.[2]

  • Internal Standard Selection and Use: The choice and proper use of an internal standard are critical for correcting variations during sample preparation and analysis.[2]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[3] To minimize their impact:

  • Optimize Sample Preparation: Employ a robust extraction method to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in cleaning up complex biological samples.[4]

  • Improve Chromatographic Separation: Enhance the separation of 1-deoxydihydroceramides from matrix components by optimizing the LC gradient, using a longer column, or employing a different stationary phase.[2]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated this compound internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5][6]

  • Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of quantification.

Q3: What is the best type of internal standard for this compound quantification?

A3: The gold standard for quantitative LC-MS/MS analysis is a stable isotope-labeled (e.g., deuterated) internal standard of the analyte of interest.[5] For 1-deoxydihydroceramides, using a deuterated analog is highly recommended because its chemical and physical properties are nearly identical to the endogenous compound. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[5][6] If a deuterated standard is unavailable, a structurally similar non-endogenous odd-chain this compound can be considered, but it may not correct for all sources of variability as effectively.[4]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

CauseRecommended Action
Inefficient Extraction Optimize the extraction solvent and protocol. A comparison of common lipid extraction methods is provided in Table 1. Ensure complete disruption of cells or tissues.
Analyte Degradation Minimize freeze-thaw cycles and store samples at -80°C.[1] Process samples on ice and consider adding antioxidants during extraction.
Suboptimal MS Parameters Optimize ionization source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, precursor/product ion selection).[2]
Ion Suppression Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[2] Consider sample dilution or a more rigorous cleanup method.

Table 1: Comparison of Common Lipid Extraction Solvents

Extraction MethodSolvent SystemAdvantagesDisadvantages
Folch Extraction Chloroform:Methanol (2:1, v/v)High extraction efficiency for a broad range of lipids.Use of chlorinated solvents; can be time-consuming.
Bligh & Dyer Extraction Chloroform:Methanol:Water (1:2:0.8, v/v/v)Reduced solvent volume compared to Folch; good recovery for many lipid classes.[4]Still uses chloroform; phase separation can be tricky.
Methyl-tert-butyl ether (MTBE) Extraction MTBE:Methanol:WaterSafer alternative to chloroform; good recovery of most lipid classes.May have lower recovery for some very polar lipids.
One-Phase Extraction IsopropanolSimple and fast protocol.May have lower recovery for nonpolar lipids like cholesteryl esters and triglycerides.[7]
Issue 2: Poor Reproducibility and High Variability

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Preparation Standardize all sample preparation steps. Use an automated liquid handler for improved precision if available. Add the internal standard at the very beginning of the extraction process.[2]
Chromatographic Issues Check for column degradation, leaks, or blockages. Ensure the mobile phase is correctly prepared and degassed. Monitor system pressure for any irregularities.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard that is added to every sample, calibrator, and quality control.[5] A comparison of internal standard types is in Table 2.

Table 2: Comparison of Internal Standard Types for this compound Analysis

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled Deuterated this compoundCo-elutes with the analyte; corrects for matrix effects, extraction loss, and instrument variability most effectively.[5][6]Can be expensive and not always commercially available for all species.
Structural Analog (Odd-Chain) C17-1-deoxydihydroceramideMore affordable than stable isotope-labeled standards; corrects for extraction and instrument variability to some extent.[4]Does not co-elute with the analyte; may not accurately correct for matrix effects.[3]
Non-related Compound Not RecommendedInexpensive.Does not mimic the behavior of the analyte and provides poor correction for variability.

Experimental Protocols

Detailed LC-MS/MS Method for this compound Quantification in Plasma

This protocol is adapted from validated methods for ceramide analysis and should be optimized for your specific instrument and this compound species of interest.[8][9][10]

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a deuterated this compound internal standard solution (concentration should be optimized based on expected endogenous levels).

  • Add 200 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 80% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 80% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions should be optimized for each this compound species and the internal standard.

Signaling Pathways and Workflows

1-Deoxysphingolipid Biosynthesis Pathway

Deoxysphingolipid Biosynthesis SPT: Serine Palmitoyltransferase KSR: 3-Ketosphinganine Reductase CerS: Ceramide Synthase DEGS1: Sphingolipid delta(4)-desaturase L-Serine L-Serine 3-Ketosphinganine 3-Ketosphinganine L-Serine->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 L-Alanine L-Alanine 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine L-Alanine->1-Deoxy-3-ketosphinganine SPT 1-Deoxysphinganine 1-Deoxysphinganine 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine KSR This compound This compound 1-Deoxysphinganine->this compound CerS 1-Deoxyceramide 1-Deoxyceramide This compound->1-Deoxyceramide DEGS1 Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Palmitoyl-CoA->1-Deoxy-3-ketosphinganine

Caption: Biosynthesis of canonical and atypical 1-deoxysphingolipids.

Experimental Workflow for Minimizing Analytical Variability

Experimental Workflow Workflow for Minimizing Analytical Variability Sample_Collection Sample Collection (Minimize pre-analytical variability) Sample_Storage Sample Storage (-80°C, minimize freeze-thaw) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation Sample_Storage->Sample_Preparation Internal_Standard Add Deuterated Internal Standard Sample_Preparation->Internal_Standard Extraction Lipid Extraction (e.g., Protein Precipitation) Internal_Standard->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Chromatography Chromatographic Separation (Optimized Gradient) LC_MS_Analysis->Chromatography MS_Detection Mass Spectrometric Detection (Optimized MRM) Chromatography->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification (Analyte/IS Ratio) Data_Analysis->Quantification QC_Check Quality Control Check (Accuracy and Precision) Quantification->QC_Check

Caption: A logical workflow for robust this compound measurement.

References

best practices for handling and storing 1-deoxydihydroceramide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 1-deoxydihydroceramide (1-deoxyDHCer) samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a non-canonical sphingolipid that differs from typical dihydroceramides by the absence of a hydroxyl group at the C1 position of the sphingoid base.[1][2] This structural difference prevents its further metabolism into complex sphingolipids and also hinders its degradation through canonical pathways.[2][3][4] Accumulation of 1-deoxyDHCer has been linked to the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, making it a crucial area of research.[3][5]

Q2: How should I store this compound samples?

For long-term storage, it is recommended to store this compound as a neat solid at -20°C. If the compound is unsaturated, it is particularly susceptible to oxidation and should be stored in a solution of organic solvents under an inert gas like argon at -20°C. Avoid storing 1-deoxyDHCer in aqueous solutions for extended periods due to the potential for hydrolysis.

Q3: What is the best way to dissolve this compound?

Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions and can be challenging to dissolve. A common and effective solvent system is a mixture of chloroform (B151607) and methanol, typically in a 2:1 (v/v) ratio. To aid dissolution, gentle warming (up to 40°C) or sonication can be applied. For cell-based assays where chloroform is toxic, alternative methods such as complexing with fatty acid-free bovine serum albumin (BSA) can be used.

Q4: What are the main safety precautions when handling this compound?

When handling this compound powder, it is advisable to wear protective clothing, gloves, and eye protection to prevent skin and eye contact. Work in a well-ventilated area or under a fume hood. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to an area with fresh air. For fires involving this compound, use carbon dioxide, dry powder, or regular foam as extinguishing media.[6]

Troubleshooting Guides

Issue 1: Sample Precipitation or Aggregation in Solution

  • Symptom: The solution appears cloudy, or visible particles have formed after dissolving the this compound.

  • Possible Cause: The hydrophobic nature of this compound can lead to self-association and aggregation, especially in polar solvents or at high concentrations.

  • Solutions:

    • Increase the proportion of organic solvent: If using a mixed solvent system, increasing the ratio of the less polar solvent (e.g., chloroform) may improve solubility.

    • Sonication: Brief sonication can help to break up aggregates and re-dissolve the compound.

    • Gentle Warming: As with initial dissolution, gentle warming can sometimes help to reverse precipitation.

    • Lower the Concentration: The likelihood of aggregation increases with concentration. Try working with a more dilute solution.

    • Use of Detergents or BSA: For aqueous-based experiments, incorporating a small amount of a suitable detergent or complexing with BSA can help to maintain solubility and prevent aggregation.

Issue 2: Inconsistent Experimental Results

  • Symptom: High variability is observed between replicate experiments.

  • Possible Cause: This could be due to incomplete solubilization, degradation of the sample, or inconsistent concentrations in the final assay.

  • Solutions:

    • Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure there is no precipitate. If necessary, re-sonicate or gently warm the solution.

    • Freshly Prepare Working Solutions: To minimize the risk of degradation or precipitation over time, prepare working solutions fresh from a stock solution for each experiment.

    • Accurate Pipetting: Due to the potential for the lipid to adhere to surfaces, use proper pipetting techniques, especially with organic solvents. Pre-wetting the pipette tip can improve accuracy.

    • Vortex Before Use: Briefly vortex the stock solution before taking an aliquot to ensure a homogenous suspension.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

ParameterValueReference(s)
Storage Temperature -20°C (solid)[7]
Recommended Solvents Chloroform:Methanol (2:1, v/v), Methanol[7][8]
Solubilization Aids Sonication, Mild heating (up to 40°C)[8]
In-vitro Application Complex with fatty acid-free Bovine Serum Albumin (BSA)[8]

Table 1: Handling and Storage Recommendations for this compound.

PropertyObservationReference(s)
Gel-Fluid Transition The transition temperature (Tm) of 1-deoxyDHCer is similar to that of canonical ceramide. The order of Tm is: 1-deoxyceramide < ceramide ≈ 1-deoxyDHCer < 1-(deoxymethyl)DHCer.[5]
Miscibility with SM Canonical ceramides (B1148491) are generally more miscible with sphingomyelin (B164518) (SM) in bilayers than 1-deoxyceramides.[5]
Hydrophobicity The absence of the C1-hydroxyl group increases the nonpolar nature of 1-deoxydihydroceramides compared to their canonical counterparts.[1]

Table 2: Summary of Biophysical Properties of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a glass vial.

  • Add the appropriate volume of chloroform:methanol (2:1, v/v) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture until the powder is fully dissolved.

  • If necessary, place the vial in a sonicator bath for 5-10 minutes or warm gently to 37°C to aid dissolution.

  • Store the stock solution at -20°C. Before use, bring the solution to room temperature and vortex briefly.

Protocol 2: Lipid Extraction from Cells for this compound Analysis

  • Harvest and pellet the cells.

  • Add 1 mL of a cold extraction solvent mixture (e.g., methanol:MTBE:chloroform 4:3:3 v/v/v).

  • Vortex the samples vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Store the dried lipid extract at -20°C until analysis.[7]

  • Before analysis, reconstitute the dried lipids in a suitable solvent, such as methanol.[7]

Visualizations

Caption: De Novo synthesis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Sample Precipitation Start Sample Precipitation Observed Check_Concentration Is the concentration high? Start->Check_Concentration Lower_Concentration Lower the working concentration. Check_Concentration->Lower_Concentration Yes Check_Solvent Is the solvent appropriate? Check_Concentration->Check_Solvent No Resolved Issue Resolved Lower_Concentration->Resolved Change_Solvent Use a less polar solvent (e.g., higher chloroform ratio). Check_Solvent->Change_Solvent No Apply_Physical_Methods Apply physical methods to re-dissolve. Check_Solvent->Apply_Physical_Methods Yes Change_Solvent->Resolved Sonication Sonication Apply_Physical_Methods->Sonication Warming Gentle Warming (e.g., 37°C) Apply_Physical_Methods->Warming Check_Additives Is this for an aqueous/cellular assay? Apply_Physical_Methods->Check_Additives Sonication->Resolved Warming->Resolved Use_Additives Consider using BSA or a mild detergent. Check_Additives->Use_Additives Yes Unresolved Issue Persists: Consult further literature or technical support. Check_Additives->Unresolved No Use_Additives->Resolved

Caption: Workflow for troubleshooting sample precipitation.

References

resolving isomeric interferences in 1-deoxydihydroceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric interferences encountered during the analysis of 1-deoxydihydroceramides (1-deoxyDHCer).

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-elution of 1-DeoxyDHCer Species

Question: My chromatogram shows broad or overlapping peaks for 1-deoxydihydroceramide species with different fatty acyl chain lengths (e.g., C16:0 and C18:0). How can I improve their separation?

Answer:

Co-elution of 1-deoxyDHCer species with varying fatty acyl chain lengths is a common challenge due to their similar physicochemical properties. Here are several strategies to improve chromatographic resolution:

  • Optimize the Liquid Chromatography (LC) Method:

    • Gradient Elution: Employ a shallow gradient with a slow increase in the organic solvent composition. This can effectively separate species with small differences in hydrophobicity.

    • Column Chemistry: Utilize a column with a different selectivity. While C18 columns are common, a C8 column or a phenyl-hexyl column may provide alternative selectivity for these lipids.

    • Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid to the mobile phase can improve peak shape and resolution.

  • Employ Advanced Separation Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that can provide different selectivity for polar lipids. It separates compounds based on their hydrophilicity.[1][2]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and can offer unique selectivity for lipid isomers, often with faster analysis times and reduced solvent consumption.

  • Consider Differential Mobility Spectrometry (DMS): DMS is a gas-phase separation technique that can be coupled with mass spectrometry (LC-DMS-MS/MS). It separates ions based on their size, shape, and charge, providing an orthogonal separation dimension to liquid chromatography. This is particularly effective for separating isomers that are difficult to resolve chromatographically.[3][4]

Issue 2: Inability to Distinguish Between Stereoisomers

Question: I suspect the presence of stereoisomers of a specific this compound in my sample, but they co-elute and have identical mass spectra. How can I differentiate them?

Answer:

Distinguishing stereoisomers is a significant analytical challenge. Here are some approaches:

  • Chiral Chromatography: The most direct way to separate stereoisomers is by using a chiral stationary phase (CSP) in your HPLC system. These columns are designed to interact differently with enantiomers, leading to their separation.

  • Differential Mobility Spectrometry (DMS): As mentioned previously, DMS can separate isomers based on their gas-phase mobility. The subtle differences in the three-dimensional structure of stereoisomers can sometimes be resolved using this technique, especially with the use of a chemical modifier in the gas phase.[3][4]

Issue 3: Suspected Presence of Positional Isomers in Unsaturated 1-Deoxyceramides

Question: I am analyzing 1-deoxyceramides (the unsaturated counterpart to 1-deoxydihydroceramides) and suspect the presence of isomers with the double bond in different positions. How can I confirm this?

Answer:

Positional isomers of the double bond in the fatty acyl chain of 1-deoxyceramides can be identified using specialized mass spectrometry techniques:

  • Ozone-Induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which selectively cleaves the carbon-carbon double bonds of the lipid. The resulting fragments are diagnostic of the original position of the double bond, allowing for unambiguous identification of positional isomers.[5][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric interferences in this compound analysis?

A1: The most common isomeric interferences for 1-deoxydihydroceramides are:

  • Chain-length isomers: These are molecules with the same sphingoid base but different fatty acyl chain lengths (e.g., C16:0 vs. C18:0). While not technically isomers in the strictest sense, they are often analyzed together and can co-elute.[10][11]

  • Stereoisomers: 1-deoxydihydroceramides have multiple chiral centers, leading to the possibility of different stereoisomers. These are very difficult to separate with standard LC-MS methods.

  • Positional isomers of modifications: If the fatty acyl chain has modifications like methyl branching, positional isomers of this modification can exist.

For the related 1-deoxyceramides, a significant isomeric interference is the position of the double bond in the sphingoid base. For instance, a naturally occurring 1-deoxysphingosine with a double bond at the Δ14 position has been identified, which differs from the canonical Δ4 position.

Q2: My peaks for 1-deoxydihydroceramides are splitting. What could be the cause?

A2: Peak splitting can arise from several factors:

  • Co-elution of Isomers: As discussed, unresolved isomers can manifest as split or shouldered peaks.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. It is recommended to dissolve the sample in a solvent similar to or weaker than the initial mobile phase.[12]

  • Column Contamination or Degradation: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[13][14][15]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, it can exist in multiple ionization states, which may separate slightly and cause peak splitting.[12]

Q3: Can I use standard ceramide internal standards for the quantification of 1-deoxydihydroceramides?

A3: While it is possible to use ceramide internal standards for semi-quantitative analysis, for accurate quantification, it is highly recommended to use stable isotope-labeled this compound internal standards. This is because the ionization efficiency and fragmentation behavior of 1-deoxydihydroceramides may differ from that of canonical ceramides, which could introduce bias in the quantification.

Q4: What are the characteristic mass spectral fragments for 1-deoxydihydroceramides?

A4: In positive ion mode ESI-MS/MS, 1-deoxydihydroceramides typically show a characteristic neutral loss of the fatty acyl group and water. The remaining fragment corresponds to the 1-deoxysphinganine backbone. The exact m/z values will depend on the specific fatty acyl chain.

Experimental Protocols

Protocol 1: Separation of 1-DeoxyDHCer Chain-Length Isomers using LC-DMS-MS/MS

This protocol is adapted from a method for separating cerebroside isomers and can be optimized for this compound analysis.[3][4]

  • Sample Preparation:

    • Extract lipids from the sample using a modified Bligh and Dyer method.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A shallow gradient from 70% to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Differential Mobility Spectrometry (DMS):

    • DMS Gas: Nitrogen.

    • DMS Modifier: Isopropanol.

    • Separation Voltage (SV) and Compensation Voltage (CoV): Optimize these parameters for the specific 1-deoxyDHCer isomers by infusing standards. The CoV will be different for each isomer, allowing for their separation.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]+ to the characteristic fragment ion of the 1-deoxysphinganine backbone.

Data Presentation

Table 1: Example MRM Transitions for 1-Deoxydihydroceramides

1-DeoxyDHCer SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C16:0-1-deoxyDHCer524.5282.3
C18:0-1-deoxyDHCer552.6282.3
C22:0-1-deoxyDHCer608.7282.3
C24:0-1-deoxyDHCer636.7282.3
C24:1-1-deoxyDHCer634.7282.3

Note: The product ion at m/z 282.3 corresponds to the 1-deoxysphinganine backbone after loss of the fatty acyl chain and water. Exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Example Data from LC-DMS-MS/MS Separation of C16:0 and C18:0 1-DeoxyDHCer Isomers

ParameterC16:0-1-deoxyDHCerC18:0-1-deoxyDHCer
Retention Time (min)8.59.2
Compensation Voltage (V)-12-15
Signal Intensity (arbitrary units)User-defined valueUser-defined value

Visualizations

de_novo_synthesis cluster_ER Endoplasmic Reticulum palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt l_alanine L-Alanine l_alanine->spt keto_deoxy_sphinganine 3-keto-1-deoxysphinganine spt->keto_deoxy_sphinganine kdsr 3-ketodihydrosphingosine reductase (KDSR) keto_deoxy_sphinganine->kdsr NADPH -> NADP+ deoxy_sphinganine 1-deoxysphinganine kdsr->deoxy_sphinganine cers Ceramide Synthase (CerS) deoxy_sphinganine->cers deoxy_dhcer This compound (1-deoxyDHCer) cers->deoxy_dhcer fatty_acyl_coa Fatty Acyl-CoA (e.g., C16:0, C18:0) fatty_acyl_coa->cers

Caption: De novo biosynthesis pathway of 1-deoxydihydroceramides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction reconstitution Reconstitution extraction->reconstitution lc Liquid Chromatography (LC) (Reversed-Phase C18) reconstitution->lc dms Differential Mobility Spectrometry (DMS) lc->dms ms Tandem Mass Spectrometry (MS/MS) dms->ms chromatogram Chromatogram (Retention Time) ms->chromatogram ionogram Ionogram (Compensation Voltage) ms->ionogram quantification Quantification chromatogram->quantification ionogram->quantification

References

Technical Support Center: Enhancing the Stability of Fluorescently-Labeled 1-Deoxydihydroceramide Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescently-labeled 1-deoxydihydroceramide probes. Our goal is to help you enhance the stability and performance of your probes to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of my fluorescently-labeled this compound probe?

A1: Several factors can impact the stability of your probe, including:

  • Photobleaching: Exposure to intense light during fluorescence microscopy can lead to the irreversible destruction of the fluorophore, resulting in signal loss.[1]

  • Chemical Degradation: The chemical environment, including pH, reactive oxygen species, and the presence of certain enzymes, can degrade both the fluorophore and the lipid moiety.

  • Probe Aggregation: At high concentrations, these lipophilic probes can form aggregates, which may alter their fluorescent properties and cellular uptake.

  • Metabolic Alteration: Although 1-deoxydihydroceramides are generally more metabolically stable than their natural counterparts, some cellular enzymes may still modify them, affecting their localization and fluorescence.[2][3][4]

Q2: My fluorescent signal is weak or fading quickly. What can I do?

A2: Weak or rapidly fading fluorescence is a common issue, often attributable to photobleaching or low probe concentration.[1] Consider the following troubleshooting steps:

  • Reduce Exposure Time and Intensity: Minimize the duration and intensity of the excitation light during microscopy. Use neutral density filters or lower the laser power.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade medium to reduce photobleaching.

  • Optimize Probe Concentration: Ensure you are using the probe at its optimal working concentration. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to aggregation and quenching.

  • Check Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for the specific fluorophore on your probe.

  • Choose a More Photostable Fluorophore: If photobleaching is a persistent issue, consider using a probe labeled with a more photostable dye.[5]

Q3: The subcellular localization of my probe is not what I expected. Why might this be happening?

A3: The subcellular distribution of fluorescently-labeled probes can be influenced by the properties of the fluorophore itself, not just the lipid moiety.[2][3][6][7]

  • Fluorophore Influence: Different fluorescent tags can have distinct physicochemical properties that affect the probe's partitioning into various cellular membranes and organelles.[2][3][6][7] For example, BODIPY-labeled probes may accumulate in the Golgi apparatus, while COUPY-labeled probes might be found in lysosomes and endosomes.[2][5][6]

  • Cell Type and Condition: The metabolic state and type of cell being studied can influence the trafficking and localization of lipid probes.

  • Probe Integrity: Ensure that your probe has not degraded during storage or handling, as this could alter its cellular distribution.

Q4: How should I store my fluorescently-labeled this compound probes to ensure their stability?

A4: Proper storage is critical for maintaining the integrity of your probes.

  • Temperature: Store probes at -20°C or lower, as recommended by the manufacturer.

  • Light Protection: Protect from light by storing in a dark container or wrapping the vial in aluminum foil. Fluorophores are sensitive to light and can photobleach even during storage.

  • Solvent: Probes are typically stored in an organic solvent like ethanol (B145695) or DMSO. Ensure the solvent is anhydrous and of high quality to prevent degradation.

  • Inert Atmosphere: For particularly sensitive probes, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Fluorescent Signal 1. Low probe concentration.2. Incorrect filter set on the microscope.3. Photobleaching.4. Probe degradation.1. Optimize probe concentration through a titration experiment.2. Verify that the excitation and emission filters match the spectral properties of your fluorophore.3. Reduce light exposure, use antifade reagents.4. Check the probe's integrity; consider using a fresh aliquot.
High Background Fluorescence 1. Probe concentration is too high, leading to non-specific binding.2. Incomplete removal of unbound probe.3. Autofluorescence from cells or medium.1. Reduce the probe concentration.2. Increase the number and duration of washing steps after probe incubation.3. Image an unstained control sample to assess autofluorescence. Use spectral unmixing if available.
Signal Fades Rapidly During Imaging 1. Photobleaching.1. Minimize exposure to excitation light.2. Use a more photostable fluorophore if possible.3. Incorporate an antifade reagent in the mounting medium.
Unexpected Subcellular Localization 1. The fluorophore is influencing the probe's distribution.[2][3][6][7]2. The probe is being metabolized or trafficked differently than expected in your cell type.1. Consider using a probe with a different fluorescent label.2. Consult literature for the expected localization of your specific probe in your experimental system.3. Perform colocalization studies with known organelle markers.
Probe Precipitation in Aqueous Solution 1. The probe has low solubility in aqueous buffers.1. Prepare the final dilution of the probe in a buffer containing a carrier protein like BSA or in a serum-containing medium to improve solubility.

Quantitative Data Summary

Table 1: Photophysical Properties of Selected Fluorophores Used for Labeling this compound Probes

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)
BODIPY ~500~510HighSmall
COUPY ~585~650Moderate to HighLarge
NBD ~465~535VariableModerate

Data compiled from various sources. Exact values can vary depending on the specific probe structure and solvent environment.[2][3]

Experimental Protocols

Protocol 1: Synthesis of COUPY-labeled this compound Probe via Click Chemistry

This protocol is a generalized procedure based on established methods for synthesizing fluorescently-labeled sphingolipids.[2]

  • Preparation of Azide-Tagged this compound: Synthesize the this compound backbone with an azide (B81097) group at a suitable position, typically at the terminus of the N-acyl chain.

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC):

    • Dissolve the azide-tagged this compound and an alkyne-functionalized COUPY fluorophore in a 4:1 mixture of t-BuOH and water.

    • Add copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) to the reaction mixture to generate the Cu(I) catalyst in situ.

    • Allow the reaction to proceed at room temperature overnight with stirring.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the crude product using column chromatography on silica (B1680970) gel to isolate the fluorescently-labeled probe.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Visualizations

experimental_workflow General Experimental Workflow for Using Fluorescent Probes cluster_prep Probe Preparation cluster_exp Cellular Experiment cluster_analysis Data Analysis start Select Appropriate Probe prep Prepare Stock Solution in Organic Solvent start->prep 1. dilute Dilute to Working Concentration in Aqueous Buffer/Medium prep->dilute 2. incubate Incubate Cells with Probe dilute->incubate 3. wash Wash to Remove Unbound Probe incubate->wash 4. image Image with Fluorescence Microscope wash->image 5. quantify Quantify Fluorescence Intensity and/or Localization image->quantify 6. interpret Interpret Results quantify->interpret 7. troubleshooting_logic Troubleshooting Logic for Weak Fluorescent Signal start Weak or No Signal Observed check_conc Is Probe Concentration Optimal? start->check_conc check_filters Are Microscope Filters Correct? check_conc->check_filters Yes solution_conc Optimize Concentration check_conc->solution_conc No check_photobleaching Is Photobleaching Occurring? check_filters->check_photobleaching Yes solution_filters Use Correct Filter Set check_filters->solution_filters No check_degradation Is the Probe Degraded? check_photobleaching->check_degradation No solution_photobleaching Reduce Exposure / Use Antifade check_photobleaching->solution_photobleaching Yes solution_degradation Use Fresh Probe Aliquot check_degradation->solution_degradation Yes ceramide_pathway Simplified Ceramide Metabolism and Signaling ser_palm Serine + Palmitoyl-CoA sphin Sphinganine ser_palm->sphin SPT dhc Dihydroceramide (Target for this compound probes) sphin->dhc CerS cer Ceramide dhc->cer DES sm Sphingomyelin cer->sm SMS gsl Glycosphingolipids cer->gsl GCS/LCS s1p Sphingosine-1-Phosphate cer->s1p CDase, SK apoptosis Apoptosis cer->apoptosis cell_cycle Cell Cycle Arrest cer->cell_cycle

References

quality control measures for 1-deoxydihydroceramide research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-deoxydihydroceramide (1-deoxyDHCer).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (1-deoxyDHCer) is an atypical sphingolipid. Unlike canonical sphingolipids derived from the condensation of serine and palmitoyl-CoA, 1-deoxyDHCer is synthesized when the enzyme serine palmitoyltransferase (SPT) uses L-alanine as a substrate instead of L-serine.[1][2][3] This substitution results in the absence of the C1-hydroxyl group, altering the molecule's structural and metabolic properties.[1] Elevated levels of 1-deoxysphingolipids have been linked to conditions like type 2 diabetes and the rare genetic disorder, Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1).[2][4]

Q2: What are the critical initial steps for ensuring the quality of a 1-deoxyDHCer experiment?

A2: The foundational steps for quality control involve ensuring the purity and stability of your standards and reagents. Commercially purchased chemicals and solvents should be of HPLC or reagent-grade quality and used without further purification unless specified.[2][5] It is crucial to use validated standards for creating calibration curves and for retention time calculations.[1] Proper storage of samples and standards, typically at -80°C and minimizing freeze-thaw cycles, is essential to prevent degradation.[6]

Q3: Which ionization technique is better for 1-deoxyDHCer analysis by mass spectrometry, ESI or APCI?

A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for ceramide analysis. ESI is generally the preferred method for analyzing polar compounds like sphingolipids.[6] However, if you encounter significant ion suppression with ESI due to your sample matrix, APCI can be a valuable alternative.[6] It is recommended to test both ionization sources if your instrument allows, to determine the optimal performance for your specific application.[6]

Q4: Should I use positive or negative ionization mode for detecting 1-deoxyDHCer?

A4: this compound can be detected in both positive and negative ionization modes. In positive ion mode (ESI+), ceramides (B1148491) readily form protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.[6] A characteristic fragment ion corresponding to the sphingoid backbone is often used for quantification in Multiple Reaction Monitoring (MRM) assays.[6] The choice between modes may depend on the specific adducts and fragments that provide the best sensitivity and specificity for your target molecule on your instrument.

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

You are running an LC-MS/MS analysis for 1-deoxyDHCer, but the signal intensity for your analyte is unexpectedly low or absent.

Initial Checks:
  • Sample Integrity: Confirm that samples have been stored properly (e.g., at -80°C) and have not undergone multiple freeze-thaw cycles, which can lead to degradation.[6]

  • Analyte Concentration: The concentration of 1-deoxyDHCer in your sample might be below the limit of detection (LOD) of your instrument. Consider concentrating the sample or increasing the injection volume.[6]

  • Instrument Performance: Ensure the mass spectrometer has been recently cleaned and calibrated according to the manufacturer's recommendations to ensure mass accuracy and consistent detector response.[6]

Troubleshooting Workflow:

low_signal_troubleshooting cluster_sample Sample Preparation Issues cluster_lc Liquid Chromatography Issues cluster_ms Mass Spectrometry Issues start Low Signal for 1-deoxyDHCer sample_prep Step 1: Verify Sample Preparation start->sample_prep lc_system Step 2: Check LC System sample_prep->lc_system If OK inefficient_extraction Inefficient Lipid Extraction? (Use Bligh & Dyer / Folch) sample_prep->inefficient_extraction Check sample_degradation Sample Degradation? (Keep on ice, store at -80°C) sample_prep->sample_degradation Check ms_system Step 3: Optimize MS System lc_system->ms_system If OK peak_shape Poor Peak Shape? (Check mobile phase/column compatibility) lc_system->peak_shape Check equilibration System Equilibrated? (Allow sufficient time before run) lc_system->equilibration Check conclusion Signal Improved ms_system->conclusion If OK ionization Suboptimal Ionization? (Optimize source parameters) ms_system->ionization Check ion_suppression Ion Suppression? (Modify chromatography) ms_system->ion_suppression Check fragmentation In-Source Fragmentation? (Adjust cone voltage) ms_system->fragmentation Check

Caption: Troubleshooting workflow for low 1-deoxyDHCer signal intensity.

Issue 2: High Variability in Cell-Based Assay Results

You are treating cells with 1-deoxyDHCer and observing inconsistent results in cytotoxicity or other functional assays.

Potential Causes & Solutions:
  • Toxicity of Specific Acyl Chains: The cytotoxicity of 1-deoxydihydroceramides can vary significantly based on their acyl chain length. For instance, C26-1-deoxyDHCer has been shown to be highly toxic, whereas C16- and C18-DoxDHCer are less so.[7] Ensure you are using a consistent and well-characterized species of 1-deoxyDHCer for your experiments.

  • Cellular Stress Responses: 1-deoxysphingolipids can induce various cellular stress responses that may not directly lead to cell death but can affect experimental outcomes. These include disruption of F-actin organization, alterations in mitochondrial shape, and the accumulation of hydrophobic bodies.[7] It is important to monitor these cellular health markers alongside your primary endpoint.

  • Solvent and Vehicle Controls: Ensure that the solvent used to dissolve the 1-deoxyDHCer is not contributing to cytotoxicity. Always include a vehicle-only control in your experimental design.

  • Purity of Compound: Verify the purity of your 1-deoxyDHCer stock. Impurities from synthesis or degradation could have off-target effects.

Experimental Protocols & Data

Protocol: LC-MS/MS Analysis of 1-Deoxydihydroceramides

This protocol is adapted from a method for quantifying 1-deoxydihydroceramides in mouse nervous system tissue.[1]

1. Lipid Extraction:

  • Utilize a standard lipid extraction method suitable for nonpolar lipids, such as a modified Bligh & Dyer or Folch extraction.[6]
  • Ensure samples are kept on ice during processing to minimize degradation.[6]

2. Chromatographic Separation:

  • HPLC System: Accela 1250 HPLC system or equivalent.[1]
  • Column: Peek Scientific C-8CR column (3 μm particle, 4.6 × 150 mm).[1]
  • Mobile Phase: A gradient of solvents compatible with reversed-phase chromatography should be optimized to ensure good peak shape and separation from other lipid species.
  • Flow Rate: Optimize based on column dimensions and desired separation.
  • Equilibration: Allow the LC system to equilibrate thoroughly with the initial mobile phase conditions before injection to ensure consistent retention times.[6]

3. Mass Spectrometry Detection:

  • Mass Spectrometer: TSQ Quantum Ultra triple quad mass spectrometer or equivalent.[1]
  • Ionization Source: Heated electrospray ionization (HESI) probe operating in positive ionization mode.[1]
  • Mode: Multiple Reaction Monitoring (MRM) is used for quantification, requiring precursor and product ion pairs for each analyte.[1]

Table 1: Mass Spectrometer Parameters
ParameterSettingReference
Ionization ModePositive[1]
Spray Voltage3800 V[1]
Vaporizer Temperature400°C[1]
Sheath Gas Pressure60 AU[1]
Ion Sweep Gas0 AU[1]
Capillary Temperature300°C[1]
Skimmer Offset0 V[1]
Collision Pressure1.5 mTorr[1]
Protocol: Stability Testing

To ensure the integrity of 1-deoxyDHCer samples and standards over time, a stability testing protocol is crucial. This generalized protocol is based on pharmaceutical stability testing guidelines.[8][9][10]

1. Objective: To determine the re-test period or shelf life for 1-deoxyDHCer standards and biological extracts under defined storage conditions.

2. Storage Conditions:

  • Samples should be tested under long-term, intermediate, and accelerated conditions to assess stability.

3. Testing Frequency:

  • Long-Term: Test at 0, 6, and 12 months, and then annually.[10]
  • Accelerated: Test at 0, 3, and 6 months.[9][10]
  • Intermediate: Test at 0, 6, 9, and 12 months (if a significant change is observed under accelerated conditions).[9]

4. Acceptance Criteria:

  • Define acceptable limits for the degradation of the analyte (e.g., <10% loss of parent compound).
  • Monitor for the appearance of degradation products.

Table 2: Recommended Stability Study Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term-80°C (in freezer)12 months
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
(Adapted from ICH Q1A(R2) guidelines)[8][9]

Signaling Pathways & Workflows

De Novo Biosynthesis of this compound

The synthesis of atypical 1-deoxysphingolipids occurs in the endoplasmic reticulum and begins when the enzyme serine palmitoyltransferase (SPT) uses L-alanine instead of its canonical substrate, L-serine.[2][11]

deoxysphingolipid_synthesis cluster_er Endoplasmic Reticulum alanine L-Alanine spt Serine Palmitoyltransferase (SPT) alanine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 1-deoxy-3-ketosphinganine spt->kds Condensation kdsr 3-Ketosphinganine Reductase dsa 1-deoxysphinganine kdsr->dsa cers Ceramide Synthase (CerS) deoxyDHCer This compound (1-deoxyDHCer) cers->deoxyDHCer kds->kdsr Reduction dsa->cers Acylation

Caption: De novo synthesis pathway of this compound.

References

Validation & Comparative

Validating 1-Deoxydihydroceramide as a Biomarker for Diabetic Neuropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 1-deoxydihydroceramide against other potential biomarkers in the diagnosis and monitoring of diabetic neuropathy, supported by experimental data and detailed methodologies.

Diabetic neuropathy (DN) is a debilitating complication affecting a significant percentage of individuals with both type 1 and type 2 diabetes.[1] The current diagnostic landscape lacks sensitive and specific biomarkers for early detection and monitoring of disease progression, hindering the development of effective therapeutic interventions. Emerging research has highlighted the potential of a class of atypical neurotoxic sphingolipids, 1-deoxysphingolipids (dSLs), and specifically 1-deoxydihydroceramides (doxDHCers), as promising biomarkers for DN.[2][3][4]

This guide provides a comprehensive comparison of this compound with other proposed biomarkers for diabetic neuropathy, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical area of research.

This compound: A Mechanistically Linked Biomarker

The rationale for investigating 1-deoxydihydroceramides as biomarkers for DN stems from their established role in the rare inherited neuropathy, Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[2][5] HSAN1, which shares clinical similarities with DN, is caused by mutations in the enzyme serine palmitoyltransferase (SPT).[2][5] These mutations lead to a shift in substrate preference from L-serine to L-alanine, resulting in the formation of neurotoxic 1-deoxysphingolipids.[5][6][7] In the context of diabetes, it is hypothesized that metabolic changes, such as altered plasma levels of L-serine and L-alanine, can also lead to the increased production of these neurotoxic lipids, contributing to the pathogenesis of diabetic neuropathy.[2][3][4]

Several studies have now demonstrated a significant elevation of 1-deoxydihydroceramides in the plasma of patients with type 2 diabetes and diabetic neuropathy compared to healthy controls and diabetic patients without neuropathy.[2][3][4][8]

Comparative Analysis of Biomarker Performance

The following table summarizes the quantitative data from key studies, comparing the performance of 1-deoxydihydroceramides with other potential biomarkers for diabetic neuropathy.

Biomarker CategorySpecific Biomarker(s)Patient CohortKey FindingsCorrelation with Neuropathy SeverityReference
1-Deoxysphingolipids Total 1-deoxydihydroceramidesType 2 Diabetes with and without DN, Obesity, Lean ControlsStepwise increase in concentrations from lean controls to obese, to T2D without DN, to T2D with DN. Significantly higher in T2D with DN vs. lean controls (8.939 vs. 5.195 pmol/100 µL, p = 0.005).Inversely correlated with intraepidermal nerve fiber density (CC -0.40, p = 0.003).[2][3]
1-Deoxysphingolipids 1-deoxy-sphinganine, 1-deoxy-sphingosineType 2 Diabetes with DSPN vs. Healthy Controls and other neuropathiesSignificantly increased in patients with DSPN compared to healthy controls (0.11 vs 0.06 µmol/l for 1-deoxy-sphinganine; 0.24 vs 0.12 µmol/l for 1-deoxy-sphingosine).Did not correlate with the clinical course or stage of DSPN.[8]
Ceramides (B1148491) deoxyC24-ceramide, C24-ceramide, C26-ceramideType 1 Diabetes with and without patient-reported neuropathyPlasma levels of these ceramides were higher in patients with neuropathy. Increased odds of neuropathy associated with higher levels of these ceramides.Associated with self-reported neuropathy symptoms.[9][10]
Amino Acids Arginine, Tyrosine, Glutamic AcidType 2 Diabetes with and without DPN, Normal ControlsA diagnostic model including these three amino acids and diabetes duration distinguished DPN patients from T2DM without neuropathy.Diagnostic model showed AUC of 0.805 in the training cohort and 0.810 in the validation cohort.[11]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

G cluster_pathway Biosynthesis of 1-Deoxysphingolipids cluster_canonical cluster_atypical SPT Serine Palmitoyltransferase (SPT) KDS 3-ketodihydrosphingosine reductase SPT->KDS Forms 3-ketodihydrosphingosine doxSA 1-deoxysphinganine SPT->doxSA Increased in DN & HSAN1 Serine L-Serine Serine->SPT Canonical Substrate Alanine L-Alanine Alanine->SPT Alternative Substrate PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT DHS Dihydrosphingosine KDS->DHS CerS Ceramide Synthase DHCer Dihydroceramide CerS->DHCer doxDHCer This compound CerS->doxDHCer Neurotoxic DEGS1 Dihydroceramide desaturase Cer Ceramide DEGS1->Cer Canonical_Pathway Canonical Sphingolipid Synthesis Atypical_Pathway Atypical 1-Deoxysphingolipid Synthesis DHS->CerS DHCer->DEGS1 doxSA->CerS

Caption: Biosynthesis of canonical and atypical 1-deoxysphingolipids.

G cluster_workflow Experimental Workflow for this compound Analysis Sample Plasma Sample Collection Standards Addition of Internal Standards Sample->Standards Extraction Lipid Extraction (e.g., with methanol (B129727) or other organic solvents) LCMS LC-MS/MS Analysis Extraction->LCMS Standards->Extraction Data Data Acquisition and Processing LCMS->Data Quant Quantification of This compound species Data->Quant

Caption: General workflow for quantifying plasma 1-deoxydihydroceramides.

Experimental Protocols

Measurement of 1-Deoxydihydroceramides and Other Sphingolipids

A common and robust method for the quantification of 1-deoxydihydroceramides and other sphingolipids from plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8][12]

  • Sample Preparation and Lipid Extraction:

    • Plasma samples (typically 50-100 µL) are thawed on ice.[2]

    • A cocktail of internal standards for each sphingolipid class is added to the plasma to allow for absolute quantification and to account for extraction variability.[2]

    • Lipids are extracted from the plasma using a one-phase extraction with organic solvents. A simple and rapid method involves protein precipitation and lipid extraction with methanol.[13] More classical liquid-liquid extraction methods can also be employed.[13]

    • The samples are vortexed and centrifuged to separate the lipid-containing supernatant from the protein pellet.

    • The supernatant is collected and dried under a stream of nitrogen.

    • The dried lipid extract is then resuspended in an appropriate mobile phase for LC-MS/MS analysis.[12]

  • LC-MS/MS Analysis:

    • The resuspended lipid extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • The different lipid species are separated based on their physicochemical properties by the HPLC column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of specific lipid molecules.

    • The identification and quantification of each this compound species are based on their specific precursor and product ion transitions and retention times compared to the internal standards.

Measurement of Plasma Amino Acids

  • Sample Preparation:

    • Plasma samples are deproteinized, typically by adding a solution of sulfosalicylic acid, and then centrifuged.

    • The resulting supernatant is used for amino acid analysis.

  • LC-MS Analysis:

    • The supernatant is analyzed using a liquid chromatography-mass spectrometry (LC-MS) based method.[11]

    • This allows for the separation and quantification of multiple amino acids, including L-serine and L-alanine, in a single run.[11]

Discussion and Future Directions

The evidence strongly suggests that elevated plasma levels of 1-deoxydihydroceramides are associated with the presence and severity of diabetic neuropathy.[2][3] Their direct link to neurotoxicity provides a strong mechanistic basis for their role as a biomarker.[5] Compared to other proposed biomarkers, 1-deoxydihydroceramides appear to be more specific to the underlying pathology of nerve damage. While changes in certain ceramide species are also observed, the elevation of 1-deoxydihydroceramides is a direct consequence of an altered metabolic pathway implicated in neuropathy.[9]

The amino acid signature identified by some researchers is promising for a diagnostic model, but it may reflect broader metabolic dysregulation in diabetes rather than a specific mechanism of neuropathy.[11]

Future research should focus on:

  • Longitudinal studies: To establish whether elevated this compound levels can predict the onset and progression of diabetic neuropathy.

  • Head-to-head comparisons: Directly comparing the diagnostic and prognostic performance (sensitivity, specificity, AUC) of 1-deoxydihydroceramides with other leading biomarker candidates in large, well-characterized patient cohorts.

  • Standardization of assays: The development of standardized and validated LC-MS/MS assays for 1-deoxydihydroceramides will be crucial for their implementation in clinical research and eventually in routine clinical practice.

References

A Comparative Guide to the Bioactivity of 1-Deoxydihydroceramide and Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two distinct sphingolipids: 1-deoxydihydroceramide and dihydroceramide (B1258172). While structurally similar, these molecules exhibit significantly different effects on key cellular processes. This document summarizes their distinct roles in apoptosis and cellular stress, presents available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to inform research and therapeutic development.

At a Glance: Key Bioactive Differences

FeatureThis compoundDihydroceramide
Primary Bioactive Role Cytotoxic, particularly neurotoxicModulator of apoptosis, inducer of autophagy and ER stress
Effect on Apoptosis Generally considered pro-apoptotic and cytotoxicComplex and context-dependent; can be pro-apoptotic or antagonize ceramide-induced apoptosis
Key Signaling Pathways Associated with neurotoxic pathwaysInduces Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to autophagy
Metabolic Fate Cannot be metabolized to complex sphingolipidsPrecursor to ceramide and subsequently complex sphingolipids

Deeper Dive into Bioactivity

Dihydroceramide: A Modulator of Cell Fate

Historically considered an inert precursor to the well-studied pro-apoptotic molecule ceramide, dihydroceramide is now recognized as a bioactive lipid in its own right. Its accumulation, often induced by inhibiting the enzyme dihydroceramide desaturase 1 (DES1), triggers distinct cellular responses.

Studies have shown that dihydroceramides can induce autophagy and endoplasmic reticulum (ER) stress.[1][2][3] The accumulation of dihydroceramides has been linked to a delay in the G1/S phase of the cell cycle.[1] The role of dihydroceramide in apoptosis is multifaceted. While some studies suggest it can have pro-apoptotic effects, particularly very-long-chain dihydroceramides which can induce caspase-independent cell death, other research indicates it can antagonize the pro-apoptotic actions of ceramide.[4] This antagonism is thought to occur through the inhibition of ceramide channel formation in the mitochondrial outer membrane.

This compound: A Cytotoxic Metabolite

This compound is an atypical sphingolipid formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) instead of its canonical substrate, serine. A key structural difference is the absence of the C1 hydroxyl group, which prevents its metabolism into complex sphingolipids.[5]

The accumulation of 1-deoxydihydroceramides is primarily associated with cytotoxicity, particularly neurotoxicity.[6] Elevated levels of these lipids are linked to hereditary sensory and autonomic neuropathy type 1 (HSAN1) and have been implicated in the pathology of diabetic neuropathy.[6] While the precise mechanisms of its cytotoxicity are still under investigation, it is suggested that the biophysical properties of 1-deoxydihydroceramides differ from their canonical counterparts, potentially altering membrane characteristics.[6] Studies using fluorescently labeled 1-deoxyceramides suggest a reduced cellular uptake compared to canonical ceramides.[7][8]

Signaling Pathways Explored

The distinct bioactivities of this compound and dihydroceramide stem from their differential engagement of cellular signaling pathways.

Dihydroceramide-Induced ER Stress and Autophagy

The accumulation of dihydroceramide is a known trigger of ER stress, leading to the activation of the Unfolded Protein Response (UPR). This, in turn, can initiate autophagy as a pro-survival mechanism. However, prolonged or excessive ER stress can ultimately lead to apoptotic cell death.

Dihydroceramide_Pathway DHC Dihydroceramide Accumulation ER_Stress ER Stress DHC->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy UPR->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival

Caption: Dihydroceramide-induced ER stress and autophagy pathway.

De Novo Sphingolipid Synthesis and the Formation of this compound

This diagram illustrates the initial steps of sphingolipid synthesis, highlighting the point of divergence where either dihydroceramide or this compound is produced.

Sphingolipid_Synthesis Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Alanine Alanine + Palmitoyl-CoA Alanine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Canonical Deoxy_Ketosphinganine 1-Deoxy-3-Ketosphinganine SPT->Deoxy_Ketosphinganine Atypical KSR 3-Ketosphinganine Reductase Sphinganine Sphinganine KSR->Sphinganine Deoxy_Sphinganine 1-Deoxysphinganine KSR->Deoxy_Sphinganine CerS Ceramide Synthase DHC Dihydroceramide CerS->DHC Deoxy_DHC This compound CerS->Deoxy_DHC Ketosphinganine->KSR Deoxy_Ketosphinganine->KSR Sphinganine->CerS Deoxy_Sphinganine->CerS

Caption: De novo synthesis of dihydroceramide and this compound.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability, in response to treatment with this compound or dihydroceramide.

Materials:

  • Cells in culture

  • 96-well plates

  • This compound and dihydroceramide stock solutions (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and dihydroceramide in complete cell culture medium. Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol describes a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • 96-well plate (black, clear bottom for fluorescence)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Lysis: After treatment, harvest cells and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay: In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measurement: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the control.

Experimental Workflow for Comparative Analysis

This workflow provides a logical sequence for a comprehensive comparison of the bioactivities of this compound and dihydroceramide.

Experimental_Workflow Start Cell Culture (e.g., Neuronal, Cancer cell lines) Treatment Treatment with: 1. This compound 2. Dihydroceramide 3. Vehicle Control Start->Treatment Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability Apoptosis Apoptosis Assays - Caspase Activity - Annexin V/PI Staining - TUNEL Assay Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) - ER Stress Markers (PERK, IRE1α) - Autophagy Markers (LC3-II) Treatment->Signaling Lipidomics Lipidomic Analysis (LC-MS/MS) Treatment->Lipidomics Data Data Analysis & Comparison Viability->Data Apoptosis->Data Signaling->Data Lipidomics->Data

Caption: A typical experimental workflow for comparing the bioactivities.

Conclusion

The available evidence clearly indicates that this compound and dihydroceramide possess distinct and significant bioactivities. While dihydroceramide acts as a key signaling molecule in the cellular stress response, primarily through the induction of ER stress and autophagy, this compound is predominantly associated with cytotoxic and neurotoxic effects. A thorough understanding of their differential impacts on cellular pathways is crucial for researchers in the fields of sphingolipid biology and drug development. Further direct comparative studies are warranted to fully elucidate their respective mechanisms of action and to explore their potential as therapeutic targets or biomarkers in various diseases.

References

A Comparative Guide to the Biophysical Properties of 1-Deoxydihydroceramide and Ceramide in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biophysical properties of 1-deoxydihydroceramide and the canonical ceramide within lipid membranes. The distinct structural difference—the absence of the C1 hydroxyl group in this compound—imparts unique characteristics that significantly alter membrane behavior and cellular processes. This comparison is supported by experimental data from key biophysical techniques.

Core Biophysical Differences: At a Glance

The presence or absence of the C1 hydroxyl group fundamentally dictates the intermolecular interactions and, consequently, the collective behavior of these lipids in a bilayer. Ceramides (B1148491), with their C1 hydroxyl group, can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive and stable hydrogen bond networks with neighboring lipids. This capability is absent in 1-deoxydihydroceramides, leading to profound differences in their biophysical properties.

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the biophysical properties of this compound and ceramide, based on data from differential scanning calorimetry (DSC) and Langmuir monolayer analysis.

Table 1: Thermotropic Properties of Pure Lipids

PropertyC16:0 this compoundC16:0 CeramideKey Observations
Gel-to-Fluid Transition Temperature (Tm) Lower than Ceramide[1]Higher than 1-DeoxyDHCer[1]The absence of the C1-OH group in 1-deoxyDHCer reduces the ability to form extensive hydrogen bonds, leading to a lower energy requirement for phase transition.[1]

Table 2: Interaction with Sphingomyelin (B164518) (SM) in Bilayers

PropertyThis compoundCeramideKey Observations
Miscibility with SM Less miscible[1][2]More miscible[1][2]Canonical ceramides show better miscibility with sphingomyelin in bilayers compared to 1-deoxyceramides.[1][2]

Table 3: Monolayer Properties at the Air-Water Interface

PropertyC16:0 this compoundC16:0 CeramideKey Observations
Molecular Area in Compression Isotherms Shifted to higher molecular areas[1]Occupies less space compared to 1-deoxyDHCer[1]1-deoxyDHCer adopts a conformation that occupies more space at the air-water interface, indicating lower packing density.[1]
Compressibility More compressible (lower packing density)[1]Less compressible (higher packing density)[1]The reduced intermolecular hydrogen bonding of 1-deoxyDHCer results in less tightly packed monolayers.
Surface Activity of Analogs 1-(deoxymethyl)DHCers are not surface-active[1]Forms stable monolayersThe high hydrophobicity of some 1-deoxy analogs prevents them from forming stable monolayers.[1]

Signaling Pathways and Cellular Implications

Ceramide is a well-established second messenger involved in a myriad of cellular signaling pathways that regulate processes like apoptosis, cell cycle arrest, and inflammation.[3][4][5] In contrast, this compound is not known to participate in specific signaling cascades in the same manner. Instead, its accumulation is primarily associated with cellular toxicity and the pathology of diseases such as hereditary sensory autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[6] This toxicity is thought to arise from the biophysical disruption of cellular membranes, leading to cellular stress and dysfunction.[6][7]

cluster_Canonical Canonical Sphingolipid Metabolism cluster_Atypical Atypical Sphingolipid Metabolism Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer SPT Cer Ceramide DHCer->Cer DEGS1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL Signaling Cellular Signaling (Apoptosis, etc.) Cer->Signaling Alanine Alanine + Palmitoyl-CoA DeoxyDHCer This compound Alanine->DeoxyDHCer SPT (mutated or altered substrate availability) MembraneDisruption Membrane Disruption & Cellular Stress DeoxyDHCer->MembraneDisruption

Figure 1: Simplified overview of the metabolic pathways for canonical ceramides and atypical 1-deoxydihydroceramides, highlighting their distinct downstream consequences.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Langmuir-Blodgett Monolayer Analysis

This technique is used to study the behavior of lipids as a monolayer at an air-water interface, providing insights into lipid packing and compressibility.

Methodology:

  • A Langmuir-Blodgett trough is filled with an aqueous subphase (e.g., ultrapure water or buffer).

  • The lipid of interest (ceramide or this compound) is dissolved in a volatile, water-immiscible organic solvent (e.g., chloroform/methanol mixture).

  • A known amount of the lipid solution is carefully spread onto the subphase surface.

  • After allowing the solvent to evaporate, movable barriers on the trough compress the monolayer at a constant rate.

  • The surface pressure, which is the change in surface tension due to the monolayer, is measured as a function of the area per molecule.

  • This generates a surface pressure-area isotherm, from which properties like the molecular area and compressibility can be determined.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Methodology:

  • Lipid vesicles (e.g., multilamellar vesicles, MLVs) are prepared by hydrating a dry lipid film with a buffer solution.

  • A known concentration of the lipid dispersion is loaded into a sample pan, and an equal volume of buffer is loaded into a reference pan.

  • The sample and reference pans are heated and cooled at a constant rate within the calorimeter.

  • The DSC instrument measures the temperature difference between the sample and reference pans, which is proportional to the difference in heat flow.

  • The resulting thermogram plots heat flow versus temperature, with peaks indicating phase transitions. The peak maximum corresponds to the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition.

Giant Unilamellar Vesicle (GUV) Formation and Confocal Microscopy

GUVs are cell-sized lipid vesicles that serve as excellent models for studying membrane domains and lipid phase behavior using microscopy.

Methodology:

  • GUV Formation (Electroformation Method):

    • A solution of the lipid mixture in an organic solvent is deposited onto conductive slides (e.g., indium tin oxide-coated glass).

    • The solvent is evaporated under a vacuum to form a thin lipid film.

    • The slides are assembled into a chamber filled with a swelling solution (e.g., sucrose (B13894) solution).

    • An AC electric field is applied to the slides, which induces the lipid film to swell and form GUVs.

  • Confocal Microscopy:

    • A fluorescent lipid probe that partitions differently between distinct lipid phases (e.g., Laurdan, NBD-PE) is included in the lipid mixture.

    • The GUVs are transferred to a microscopy dish.

    • A confocal laser scanning microscope is used to acquire high-resolution images of the vesicles.

    • The fluorescence signal allows for the visualization of different lipid domains (e.g., liquid-ordered vs. liquid-disordered phases) within the GUV membrane.

cluster_Workflow Experimental Workflow for Membrane Property Analysis Lipid Lipid of Interest (Ceramide or 1-DeoxyDHCer) Monolayer Langmuir-Blodgett Trough Lipid->Monolayer Vesicles Vesicle Preparation (MLVs or GUVs) Lipid->Vesicles Data1 Surface Pressure-Area Isotherm (Packing, Compressibility) Monolayer->Data1 DSC Differential Scanning Calorimetry (DSC) Vesicles->DSC Microscopy Confocal Microscopy Vesicles->Microscopy Data2 Thermogram (Phase Transition Temp.) DSC->Data2 Data3 Vesicle Images (Domain Formation, Miscibility) Microscopy->Data3

Figure 2: A generalized workflow illustrating the application of key biophysical techniques to compare the membrane properties of ceramides and 1-deoxydihydroceramides.

References

1-Deoxydihydroceramide Levels as a Biomarker for Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Correlating Atypical Sphingolipids with Neuropathic Disease Progression

The emergence of atypical sphingolipids, particularly 1-deoxydihydroceramides (doxDHCer), as potential biomarkers offers a promising avenue for monitoring the severity of certain neurological and metabolic diseases. This guide provides a comparative analysis of 1-deoxydihydroceramide levels in relation to disease severity, with a focus on diabetic neuropathy (DN) and hereditary sensory and autonomic neuropathy type 1 (HSAN1). We present supporting experimental data, detailed methodologies, and a comparison with alternative biomarkers to assist researchers, scientists, and drug development professionals in this evolving field.

Pathophysiological Role of 1-Deoxydihydroceramides

Under normal physiological conditions, the synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA. However, in certain pathological states, SPT can utilize alanine (B10760859) instead of serine, leading to the formation of neurotoxic 1-deoxysphingolipids, including 1-deoxydihydroceramides.[1] These atypical lipids lack the C1 hydroxyl group, which renders them resistant to canonical degradation pathways and leads to their accumulation.[1] This accumulation is cytotoxic, particularly to neurons, and has been implicated in the pathogenesis of HSAN1 and diabetic neuropathy.[2][3]

dot

Simplified Signaling Pathway of this compound Formation cluster_synthesis De Novo Sphingolipid Synthesis cluster_products Products cluster_downstream Downstream Metabolites cluster_pathology Pathological Consequences Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT Serine Serine Serine->SPT Canonical Pathway Alanine Alanine Alanine->SPT Pathological Shift 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine SPT->1-Deoxy-3-ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine (doxSA) Ceramide Synthase Ceramide Synthase Dihydrosphingosine->Ceramide Synthase 1-Deoxysphinganine (doxSA)->Ceramide Synthase Dihydroceramides Dihydroceramides Ceramide Synthase->Dihydroceramides 1-Deoxydihydroceramides (doxDHCer) 1-Deoxydihydroceramides (doxDHCer) Ceramide Synthase->1-Deoxydihydroceramides (doxDHCer) Neurotoxicity Neurotoxicity 1-Deoxydihydroceramides (doxDHCer)->Neurotoxicity

Caption: Formation of 1-deoxydihydroceramides.

Quantitative Correlation with Disease Severity

Diabetic Neuropathy (DN)

Studies have demonstrated a stepwise increase in plasma this compound levels across different patient groups, from lean controls to individuals with obesity, type 2 diabetes (T2D) without DN, and T2D with DN.[1] A significant inverse correlation has been observed between this compound concentrations and intraepidermal nerve fiber density, a key indicator of DN severity.[4]

Patient GroupTotal 1-Deoxydihydroceramides (pmol/100 µL)Reference
Lean Controls (LC)5.195[1]
Obesity (O)-[1]
Obesity with T2D (ob/T2D)-[1]
Obesity with T2D and DN (ob/T2D/DN)8.939[1]

Note: Specific values for the 'O' and 'ob/T2D' groups were not provided in the primary source, but a stepwise increase was reported.

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is a rare inherited neuropathy caused by mutations in the SPT enzyme, leading to a significant increase in deoxysphingolipid production.[3] While specific quantitative data for 1-deoxydihydroceramides in HSAN1 patients is emerging, studies have shown elevated levels of their precursors, deoxysphingoid bases (DSBs), in affected individuals compared to controls. Clinical trials have also shown that L-serine supplementation can reduce 1-deoxysphingolipid levels and improve neuropathy severity in HSAN1 patients.[1]

Comparison with Alternative Biomarkers for Diabetic Neuropathy

The utility of 1-deoxydihydroceramides as biomarkers for DN can be assessed by comparing them with other established and emerging markers.

BiomarkerPrincipleCorrelation with DN SeverityAdvantagesLimitations
1-Deoxydihydroceramides Atypical, neurotoxic sphingolipids.Inverse correlation with intraepidermal nerve fiber density.[4]Mechanistically linked to neuropathy pathogenesis.Limited widespread clinical validation.
High-sensitivity C-reactive protein (hs-CRP) Marker of systemic inflammation.Some studies suggest an association with diabetic microvascular complications, but the direct link to DN severity is not fully established.[5]Widely available clinical assay.Non-specific marker of inflammation.
Vascular Endothelial Growth Factor (VEGF) Angiogenic factor involved in nerve health.Increased levels are observed in DN patients, but a direct correlation with risk or severity is not consistently supported.[6][7][8]Reflects vascular aspects of neuropathy.Inconsistent correlation with disease severity.
Nerve Conduction Studies (NCS) Electrophysiological assessment of nerve function.Gold standard for diagnosing and staging DPN.Objective measure of nerve function.Can be uncomfortable for patients and requires specialized equipment.

Experimental Protocols

Quantification of 1-Deoxydihydroceramides by LC-MS/MS

The following protocol is a synthesized methodology based on established practices for the analysis of ceramides (B1148491) and deoxydihydroceramides in plasma.[9][10][11][12]

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 400 µL of ice-cold isopropanol (B130326) containing a deuterated internal standard (e.g., C16:0 this compound-d7).

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC):

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 5-7 minutes.

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each this compound species and the internal standard. For example, for C16:0 this compound, the precursor ion would be [M+H]+ and a characteristic product ion would correspond to the sphingoid base fragment.

dot

LC-MS/MS Workflow for this compound Quantification Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Isopropanol + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: LC-MS/MS analysis workflow.

Neurotoxic Mechanisms of 1-Deoxydihydroceramides

The accumulation of 1-deoxydihydroceramides contributes to neurotoxicity through several proposed mechanisms, including the induction of endoplasmic reticulum (ER) stress, disruption of calcium homeostasis, and mitochondrial dysfunction.[2] Some evidence also points to the involvement of N-methyl-D-aspartate (NMDA) receptor signaling in mediating the neurotoxic effects of these lipids.[13]

dot

Proposed Neurotoxic Mechanisms of 1-Deoxydihydroceramides cluster_mechanisms Cellular Stress Pathways doxDHCer Accumulation of 1-Deoxydihydroceramides (doxDHCer) ER_Stress ER Stress doxDHCer->ER_Stress Ca_Homeostasis Disrupted Ca2+ Homeostasis doxDHCer->Ca_Homeostasis Mitochondrial_Dysfunction Mitochondrial Dysfunction doxDHCer->Mitochondrial_Dysfunction NMDA_Signaling Altered NMDA Receptor Signaling doxDHCer->NMDA_Signaling Neuronal_Damage Neuronal Damage & Apoptosis ER_Stress->Neuronal_Damage Ca_Homeostasis->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage NMDA_Signaling->Neuronal_Damage

Caption: Neurotoxic mechanisms of doxDHCer.

Conclusion

The quantification of this compound levels presents a promising, mechanistically relevant approach for assessing the severity of diabetic neuropathy and potentially other related disorders like HSAN1. While further validation and direct comparative studies with other biomarkers are warranted, the existing evidence strongly supports their role as key players in disease pathogenesis. The detailed methodologies provided in this guide offer a framework for researchers to accurately measure these atypical lipids and further explore their clinical utility. Continued investigation into the signaling pathways and downstream effects of this compound accumulation will be crucial for the development of targeted therapeutic interventions.

References

Cross-Validation of Analytical Platforms for 1-Deoxydihydroceramide Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-deoxydihydroceramide (doxdCer), an atypical sphingolipid implicated in various pathological conditions, is crucial for advancing research and therapeutic development. This guide provides a comparative overview of different analytical platforms, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, for the measurement of this compound and related 1-deoxysphingolipids. The information presented is synthesized from published research to aid in the selection of appropriate analytical strategies.

Comparative Analysis of LC-MS/MS Methods

ParameterMethod A (Obeid et al., 2019)Method B (Kauhanen et al., 2016)Method C (Jiang et al., unpublished)
Instrumentation Not explicitly stated, but typical for lipidomicsSCIEX QTRAP® 6500 mass spectrometer coupled to an Eksigent ultraLC 110 system[1]Not explicitly stated, but a high-throughput LC/MS/MS system[2]
Sample Type Mouse brain, spinal cord, and sciatic nerve[3]Human plasma[4]Human serum[2]
Extraction Method Not explicitly detailedRapid plasma precipitation in 96-well format[4]Protein precipitation[2]
Internal Standards Spiked with a low level of standards[3]D7-labeled ceramide standards[4]Stable isotope-labeled ceramides[2]
Chromatography Not explicitly detailedShort 5-min LC-MS/MS method[4]Reverse-phase isocratic elution within 5 mins[2]
Ionization Mode Not explicitly stated, likely ESI+Electrospray ionization (ESI) in positive ion mode[1]Not explicitly stated, likely ESI+
Detection Mode Not explicitly stated, likely MRMMultiple Reaction Monitoring (MRM)[1]Multiple Reaction Monitoring (MRM)[2]
**Linearity (R²) **High linearity demonstrated for calibration curves[3]> 0.99 for all analytes[4]> 0.99[2]
Precision (%CV) Not explicitly statedIntra- and inter-assay precision <15%[4]Coefficient of Variation <15%[2]
Accuracy (%) Not explicitly statedIntra- and inter-assay accuracy <15%[4]Percent Error <15%[2]
Extraction Recovery Not explicitly stated98-109%[4]>90%[2]
Lower Limit of Quantitation (LLOQ) Sufficient to measure endogenous levels in tissues[3]Not explicitly stated for doxdCerAs low as 1 nM[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are generalized experimental protocols based on the reviewed literature for the analysis of 1-deoxydihydroceramides.

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Thaw biological samples (plasma, serum, or tissue homogenates) on ice.

  • Internal Standard Spiking : Add an internal standard solution (e.g., D7-labeled or stable isotope-labeled ceramides) to each sample to correct for extraction and instrument variability.

  • Protein Precipitation : Add a volume of cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the sample, typically in a 3:1 or 4:1 ratio (solvent:sample).

  • Vortex and Centrifuge : Vortex the samples vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant containing the lipids.

  • Drying and Reconstitution : Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C8 or C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution is typically employed using a binary solvent system, such as:

      • Mobile Phase A: Water with a modifier like formic acid and ammonium (B1175870) formate.

      • Mobile Phase B: An organic solvent mixture like methanol/isopropanol with similar modifiers.

    • Flow Rate : A flow rate suitable for the column dimensions and LC system is used.

    • Run Time : Short run times of around 5 minutes are achievable for high-throughput analysis.[2][4]

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of ceramides (B1148491) and their derivatives.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes. Specific precursor-to-product ion transitions for each this compound species and the internal standard are monitored.

Visualizations

Signaling Pathway

The following diagram illustrates the de novo synthesis pathway of canonical ceramides and the formation of atypical 1-deoxysphingolipids.

Sphingolipid Synthesis Pathway cluster_0 Canonical Pathway cluster_1 Atypical Pathway Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine Palmitoyl-CoA->1-Deoxy-3-ketosphinganine SPT SPT Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide 3-KSR Ceramide Ceramide Dihydroceramide->Ceramide DES Alanine Alanine Alanine->1-Deoxy-3-ketosphinganine SPT This compound This compound 1-Deoxy-3-ketosphinganine->this compound 3-KSR & CerS

Caption: De novo synthesis of canonical and atypical sphingolipids.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the quantification of this compound from biological samples.

Experimental Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for this compound analysis.

References

Comparative Analysis of 1-deoxydihydroceramide in Different Patient Cohorts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 1-deoxydihydroceramide levels across various patient cohorts, intended for researchers, scientists, and drug development professionals. It aims to offer an objective comparison of the molecule's prevalence in different disease states, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Introduction to this compound

1-deoxydihydroceramides are atypical sphingolipids that accumulate in certain pathological conditions. Unlike canonical sphingolipids, they lack the C1 hydroxyl group, a feature that prevents their degradation through normal metabolic pathways and contributes to their cytotoxicity, particularly to neurons.[1] The biosynthesis of 1-deoxydihydroceramides is initiated by the enzyme serine palmitoyltransferase (SPT), which, under conditions of low serine availability or in the presence of specific mutations, can utilize L-alanine instead of L-serine as a substrate.[1][2][3] This aberrant synthesis has been implicated in the pathophysiology of several diseases, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy.[1][4]

Quantitative Data Presentation

The following tables summarize the plasma concentrations of various this compound species in different patient cohorts as reported in the scientific literature.

Table 1: Total this compound Levels in Diabetic and Control Cohorts

CohortNumber of Subjects (n)Mean Total this compound (pmol/100 µL)Standard Deviation (SD)p-value (vs. Lean Controls)Reference
Lean Controls (LC)195.195--[5]
Obese (O)19---[5]
Obesity with Type 2 Diabetes (ob/T2D)18---[5]
Obesity with T2D and Diabetic Neuropathy (Ob/T2D/DN)198.939-0.005[5]

Table 2: Individual this compound Species in Diabetic Neuropathy

1-deoxyDHCer SpeciesLean Controls (LC) (pmol/100 µl)Ob/T2D/DN (pmol/100 µl)p-valueReference
C16:00.2260.5270.0021[6]
C18:00.3851.1290.0002[6]
C20:00.4921.136<0.0001[6]
C22:01.5852.4610.0496[6]
C24:10.9320.1810.0073[6]

Table 3: Deoxy-ceramide Levels in Type 1 Diabetes with and without Neuropathy

AnalyteNeuropathy (nM)No Neuropathy (nM)p-valueReference
deoxy-C24-ceramide12.3 ± 3.710.6 ± 4.10.049[7]

Experimental Protocols

The quantification of 1-deoxydihydroceramides in biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of various lipid species.

Protocol: Quantification of 1-deoxydihydroceramides in Human Plasma by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract sphingolipids from plasma while minimizing contamination from other lipid classes.

  • Procedure:

    • To 15 µL of plasma, add 100 µL of an extraction solvent mixture of 1-butanol (B46404) and methanol (B129727) (1:1, v/v) containing a suite of appropriate internal standards.[8]

    • Sonicate the mixture for 30 minutes to ensure thorough mixing and disruption of lipid-protein complexes.[8]

    • Centrifuge the samples at 16,000 x g to pellet proteins and other cellular debris.[8]

    • Carefully transfer 90 µL of the supernatant containing the lipid extract to a new glass vial for analysis.[8]

2. Chromatographic Separation:

  • Objective: To separate the different this compound species from other lipids in the extract before they enter the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phases: A gradient of two mobile phases is typically employed. For example:

  • Gradient Elution: A specific gradient program is run to separate the lipids based on their hydrophobicity.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the separated this compound species.

  • Instrumentation: A triple quadrupole mass spectrometer is often used for targeted quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of the this compound) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).

  • Quantification: The concentration of each this compound species is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures related to this compound analysis.

Signaling Pathway of this compound Biosynthesis and Neurotoxicity

G cluster_synthesis Biosynthesis of this compound cluster_toxicity Neurotoxic Effects PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT Low Serine or SPT Mutation Serine L-Serine (Canonical) Serine->SPT Deoxyketosphinganine 3-keto-1-deoxysphinganine SPT->Deoxyketosphinganine Deoxysphinganine 1-deoxysphinganine Deoxyketosphinganine->Deoxysphinganine CerS Ceramide Synthase Deoxysphinganine->CerS Deoxydihydroceramide This compound CerS->Deoxydihydroceramide Deoxydihydroceramide_tox This compound MitochondrialDysfunction Mitochondrial Dysfunction Deoxydihydroceramide_tox->MitochondrialDysfunction CytoskeletalDisruption Cytoskeletal Disruption Deoxydihydroceramide_tox->CytoskeletalDisruption NMDAR NMDAR Signaling Alteration Deoxydihydroceramide_tox->NMDAR NeuronalCellDeath Neuronal Cell Death MitochondrialDysfunction->NeuronalCellDeath CytoskeletalDisruption->NeuronalCellDeath NMDAR->NeuronalCellDeath

Caption: Biosynthesis and neurotoxic signaling of this compound.

Experimental Workflow for this compound Quantification

G cluster_workflow LC-MS/MS Workflow Start Plasma Sample Collection Extraction Lipid Extraction (e.g., Butanol/Methanol) Start->Extraction Separation UHPLC Separation (C18 Column) Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Analysis Data Analysis and Quantification Detection->Analysis End Results Analysis->End

Caption: A typical workflow for quantifying this compound using LC-MS/MS.

Conclusion

The accumulation of 1-deoxydihydroceramides is increasingly recognized as a significant factor in the pathology of diabetic neuropathy and other neurological disorders. The data presented in this guide highlights the elevated levels of these lipids in affected patient cohorts. The standardized experimental protocols and understanding of the underlying signaling pathways are crucial for advancing research in this area and for the development of potential therapeutic interventions targeting the biosynthesis or cytotoxic effects of these atypical sphingolipids.

References

Unraveling the Functional Dichotomy: 1-Deoxydihydroceramide vs. Other Atypical Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the distinct roles and mechanisms of atypical sphingolipids, supported by experimental data and detailed protocols.

In the intricate world of lipid signaling, atypical sphingolipids have emerged as critical players in cellular homeostasis and disease pathogenesis. Among these, 1-deoxydihydroceramide (1-deoxyDHCer) and its related 1-deoxysphingolipids (1-deoxySLs) exhibit unique structural and functional characteristics that set them apart from other atypical sphingolipids. This guide provides an objective comparison of their functional differences, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways and experimental workflows.

Core Functional Distinctions: The Critical Absence of the C1-Hydroxyl Group

The primary and most consequential difference between 1-deoxySLs and canonical sphingolipids lies in the absence of a hydroxyl group at the C1 position of the sphingoid base backbone.[1][2] This seemingly minor structural alteration has profound functional implications:

  • Metabolic Dead End: Canonical sphingolipids can be phosphorylated at the C1 position, a critical step for their degradation via the sphingosine-1-phosphate (S1P) lyase.[2] The lack of the C1-hydroxyl group in 1-deoxySLs renders them resistant to this canonical catabolic pathway.[1][3] Consequently, they accumulate within cells, leading to toxic effects.[1][2]

  • Inability to Form Complex Sphingolipids: The C1-hydroxyl group is also essential for the addition of head groups, such as phosphocholine (B91661) to form sphingomyelin (B164518) or sugars to form glycosphingolipids.[4] As a result, 1-deoxySLs cannot be converted into these more complex and functionally diverse molecules.[1] Their metabolism is largely restricted to N-acylation to form 1-deoxydihydroceramides and 1-deoxyceramides.[5][6]

Comparative Analysis of Functional Effects

The accumulation of 1-deoxySLs, particularly this compound, has been implicated in a range of pathologies, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy.[5][7][8] Their cytotoxic effects are multifaceted and distinct from other sphingolipid classes.

FunctionThis compound & 1-DeoxysphingolipidsOther Atypical Sphingolipids (e.g., Sphinganine (B43673), Ceramide)
Neurotoxicity Directly neurotoxic, inducing neuronal cytoskeleton disruption, mitochondrial dysfunction, and apoptosis.[8][9] Elevated levels are strongly correlated with peripheral neuropathies.[7][10]While high levels of ceramides (B1148491) can induce apoptosis, sphinganine is a precursor in the canonical pathway and generally not considered directly neurotoxic under normal conditions.[11][12]
Metabolism & Degradation Cannot be degraded by the canonical S1P lyase pathway, leading to accumulation.[1][2]Can be phosphorylated and degraded or converted into complex sphingolipids.[13][14]
Signaling Pathway Involvement Implicated in N-methyl-D-aspartate receptor (NMDAR) signaling and endoplasmic reticulum (ER) stress.[5][9][15]Ceramides are central signaling hubs involved in apoptosis, cell cycle arrest, and inflammation.[13][16] Sphingosine-1-phosphate (S1P) is a key signaling molecule in cell survival, proliferation, and migration.[17]
Biophysical Properties of Membranes Alter membrane biophysical properties, potentially impairing proper cell function.[18][19] They are more hydrophobic than their canonical counterparts.[19]Ceramides can form lipid rafts and influence membrane fluidity and permeability.[13]
Role in Disease Strongly linked to HSAN1, diabetic neuropathy, and macular telangiectasia.[7][8] Also implicated in cancer cell growth inhibition.[20][21]Dysregulation of ceramide and S1P levels is associated with a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][22][23]

Signaling Pathways and Experimental Workflows

To visualize the distinct cellular impact of this compound, the following diagrams illustrate its synthesis and neurotoxic signaling pathway, alongside a typical experimental workflow for its quantification.

G cluster_synthesis De Novo Synthesis cluster_toxicity Neurotoxic Signaling PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) (mutated in HSAN1) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT DeoxySA 1-Deoxysphinganine (deoxySA) SPT->DeoxySA CerS Ceramide Synthase (CerS) DeoxySA->CerS DeoxyDHCer This compound (1-deoxyDHCer) CerS->DeoxyDHCer DeoxyDHCer_Tox This compound (Accumulation) ER_Stress ER Stress DeoxyDHCer_Tox->ER_Stress Mito_Dys Mitochondrial Dysfunction DeoxyDHCer_Tox->Mito_Dys NMDAR NMDAR Signaling Alteration DeoxyDHCer_Tox->NMDAR Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis Cytoskeleton Cytoskeletal Disruption NMDAR->Cytoskeleton Cytoskeleton->Apoptosis

Caption: Synthesis and neurotoxic signaling of this compound.

G cluster_workflow Experimental Workflow: Quantification of 1-deoxyDHCer Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Internal Standards) LCMS->Quant Data Data Analysis Quant->Data

References

Navigating the Specificity Challenge: A Comparative Guide to 1-Deoxydihydroceramide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intriguing roles of 1-deoxydihydroceramide (1-deoxyDHCer), the specific and accurate detection of this atypical sphingolipid is paramount. This guide provides a comprehensive comparison of current methodologies, offering insights into their performance, specificity, and optimal applications, supported by experimental data and detailed protocols.

The absence of a C1 hydroxyl group distinguishes 1-deoxysphingolipids from their canonical counterparts, rendering them unable to be metabolized to complex sphingolipids. This structural difference necessitates highly specific detection methods to avoid cross-reactivity with the more abundant cellular ceramides (B1148491). This guide explores the two primary analytical approaches: fluorescently labeled probes for cellular imaging and mass spectrometry for precise quantification, while also addressing the significant limitations of currently available antibody-based methods.

Method Comparison: Fluorescent Probes vs. Mass Spectrometry

The choice between fluorescent probes and mass spectrometry hinges on the research question. For visualizing the subcellular localization and dynamic movements of 1-deoxyDHCer, fluorescent probes are invaluable. For accurate quantification and profiling of different 1-deoxyDHCer species, mass spectrometry is the unequivocal gold standard.

FeatureFluorescent ProbesMass Spectrometry (LC-MS/MS)
Primary Application Cellular imaging, localization studiesQuantification, profiling of species
Specificity Moderate to High (dependent on probe design and validation)Very High
Sensitivity High (single-molecule detection possible)High (picomolar to femtomolar range)
Quantitative? Semi-quantitative (based on fluorescence intensity)Fully quantitative
Throughput Low to MediumHigh
Instrumentation Confocal MicroscopeLiquid Chromatography-Tandem Mass Spectrometer
Key Advantage Spatial and temporal resolution in live cellsUnambiguous identification and quantification
Key Limitation Potential for fluorophore-induced artifactsRequires sample extraction, lacks spatial information

The Pitfall of Antibody-Based Detection

A critical consideration for researchers is the lack of commercially available antibodies that are specific for this compound. Studies have shown that many commercially available anti-ceramide antibodies exhibit significant cross-reactivity with other lipid species, including canonical ceramides and even cholesterol.[1][2] This lack of specificity makes them unreliable for the definitive detection or quantification of 1-deoxyDHCer. Consequently, ELISA kits based on these antibodies are not recommended for specific 1-deoxyDHCer analysis.

Fluorescent Probes for Cellular Imaging

Fluorescently labeled analogs of 1-deoxyDHCer allow for the visualization of its subcellular distribution and trafficking in living cells. These probes are typically synthesized by attaching a fluorophore, such as BODIPY or COUPY, to a 1-deoxyDHCer backbone.[3][4]

Experimental Protocol: Synthesis of a Fluorescent this compound Probe (BODIPY-1-deoxyDHCer)

This protocol is a generalized representation based on established synthetic strategies.[3]

  • Synthesis of Azide-Tagged 1-Deoxysphinganine: Start with a suitable protected precursor of 1-deoxysphinganine. Introduce an azide (B81097) group at a position that will not interfere with its biological activity, typically at the terminus of the acyl chain.

  • Synthesis of Alkyne-Functionalized Fluorophore: Prepare an alkyne-functionalized BODIPY fluorophore.

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Chemistry: React the azide-tagged 1-deoxysphinganine with the alkyne-functionalized BODIPY in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Deprotection and Purification: Remove any protecting groups and purify the final fluorescent probe using column chromatography.

G cluster_synthesis Probe Synthesis Workflow Azide-tagged\n1-deoxyDHCer Azide-tagged 1-deoxyDHCer CuAAC Click Reaction CuAAC Click Reaction Azide-tagged\n1-deoxyDHCer->CuAAC Click Reaction Alkyne-BODIPY Alkyne-BODIPY Alkyne-BODIPY->CuAAC Click Reaction Purification Purification CuAAC Click Reaction->Purification BODIPY-1-deoxyDHCer Probe BODIPY-1-deoxyDHCer Probe Purification->BODIPY-1-deoxyDHCer Probe

Synthesis of a fluorescent 1-deoxyDHCer probe.
Experimental Protocol: Cellular Imaging and Specificity Validation

  • Cell Culture and Labeling: Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes. Incubate the cells with the fluorescent 1-deoxyDHCer probe (e.g., 1 µM) for a specified time (e.g., 30 minutes) at 37°C.[3]

  • Co-localization with Organelle Markers: To validate the probe's localization, co-stain the cells with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, or ER-Tracker for the endoplasmic reticulum).

  • Confocal Microscopy: Image the cells using a confocal microscope with appropriate laser lines and emission filters for the 1-deoxyDHCer probe and the organelle markers.[3]

  • Image Analysis: Analyze the merged images to determine the degree of colocalization between the 1-deoxyDHCer probe and the specific organelle markers.

G cluster_imaging Cellular Imaging Workflow Cell Culture Cell Culture Probe Incubation Probe Incubation Cell Culture->Probe Incubation Co-staining Co-staining Probe Incubation->Co-staining Confocal Microscopy Confocal Microscopy Co-staining->Confocal Microscopy Image Analysis Image Analysis Confocal Microscopy->Image Analysis G cluster_ms LC-MS/MS Quantification Workflow Lipid Extraction Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Internal Standard Internal Standard Internal Standard->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

A Head-to-Head Comparison of 1-Deoxydihydroceramide Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1-deoxydihydroceramide, a class of atypical sphingolipids implicated in various cellular processes and diseases. The selection of an appropriate quantification method is critical for accurate and reproducible research findings. This document outlines the performance of current methodologies, provides detailed experimental protocols, and visualizes key pathways and workflows to aid in methodological selection and implementation.

Quantitative Data Summary

The following table summarizes the performance characteristics of the predominant method for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and enzymatic assays are utilized for general ceramide analysis, specific quantitative performance data for this compound using these methods are not extensively documented in peer-reviewed literature.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)Enzymatic Assays
Limit of Detection (LOD) Sub-picomole levels have been achieved for similar sphingolipids.[1]Not extensively reported for this compound.Not reported for this compound.
Limit of Quantification (LOQ) As low as 1 nM for some ceramides; 0.02-0.08 µg/ml for specific very long-chain ceramides.[2][3]Not extensively reported for this compound.Not reported for this compound.
Linearity (r²) Typically > 0.99.[4][5]Generally good for sphingolipids, but specific data for this compound is lacking.Dependent on enzyme kinetics and substrate concentration.
Precision (%CV) Intra- and inter-assay variability is generally below 15-25%.[6]Good for sphingolipids, but specific data for this compound is lacking.Dependent on assay conditions and enzyme stability.
Accuracy (Bias) Typically within ±15-25%.[6]Good for sphingolipids, but specific data for this compound is lacking.Dependent on enzyme specificity and purity.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for the quantification of this compound due to its high sensitivity, specificity, and ability to measure multiple lipid species simultaneously.

a. Sample Preparation and Lipid Extraction

  • Tissue Homogenization: Tissues are typically flash-frozen in liquid nitrogen and homogenized in a suitable buffer (e.g., 20 mM Tris, pH 7.8).

  • Internal Standard Spiking: A known amount of an appropriate internal standard (e.g., a deuterated or odd-chain this compound analog) is added to the homogenate to correct for sample loss during extraction and for variations in ionization efficiency.

  • Lipid Extraction: Lipids are extracted using a solvent system, commonly a biphasic mixture of chloroform (B151607) and methanol (B129727) or a single-phase extraction with a mixture of ethyl acetate, isopropanol, and water.[7]

  • Phase Separation: The mixture is centrifuged to separate the organic (lipid-containing) and aqueous layers.

  • Drying and Reconstitution: The organic layer is collected, dried under a stream of nitrogen, and the lipid residue is reconstituted in a solvent compatible with the LC mobile phase.

b. Chromatographic Separation

  • A reversed-phase column (e.g., C18) is typically used to separate the different this compound species based on their acyl chain length and saturation.

  • A gradient elution with a binary solvent system (e.g., water/methanol or water/acetonitrile containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization) is employed.

c. Mass Spectrometric Detection

  • A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used.

  • The instrument is set to detect specific precursor-to-product ion transitions for each this compound species and the internal standard, ensuring high specificity.

  • Calibration curves are generated using a series of standard solutions of known concentrations to enable absolute quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a cost-effective and high-throughput alternative for lipid analysis, though its application for the specific quantification of this compound is less established.

a. Sample Application: The lipid extract is applied to a silica (B1680970) gel HPTLC plate as a narrow band. b. Chromatogram Development: The plate is developed in a chamber with a solvent system that separates the lipids based on their polarity. c. Visualization: After development, the lipids are visualized by staining with a suitable reagent (e.g., primuline (B81338) for fluorescent detection or charring with sulfuric acid). d. Densitometry: The bands are scanned with a densitometer, and the peak areas are used for quantification against a standard curve.

Enzymatic Assays

Currently, there are no commercially available kits for the direct enzymatic quantification of this compound. However, research suggests that 1-deoxydihydroceramides are exclusively hydrolyzed by acid ceramidase, which could form the basis for a future specific assay.[8] A hypothetical assay would involve the enzymatic conversion of this compound to a product that can be measured colorimetrically or fluorometrically.

Visualizations

De Novo Biosynthesis of this compound

G De Novo Biosynthesis of this compound Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT Alanine Alanine Alanine->SPT 3-keto-1-deoxysphinganine 3-keto-1-deoxysphinganine SPT->3-keto-1-deoxysphinganine KDSR 3-Ketodihydrosphingosine Reductase (KDSR) 3-keto-1-deoxysphinganine->KDSR 1-deoxysphinganine 1-deoxysphinganine KDSR->1-deoxysphinganine CerS Ceramide Synthase (CerS) 1-deoxysphinganine->CerS This compound This compound CerS->this compound

Caption: De Novo Biosynthesis Pathway of this compound.

General Workflow for LC-MS/MS Quantification

G Workflow for this compound Quantification by LC-MS/MS Sample_Prep Sample Preparation (Homogenization, IS Spiking) Lipid_Extraction Lipid Extraction Sample_Prep->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for quantifying this compound via LC-MS/MS.

References

Safety Operating Guide

Navigating the Disposal of 1-Deoxydihydroceramide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-deoxydihydroceramide, a sphingolipid analog. While specific regulatory guidelines for this exact compound are not extensively detailed, a robust disposal protocol can be established by adhering to the general best practices for ceramide analogs and related sphingolipid waste.

Key Safety and Handling Information

When preparing for the disposal of this compound, it is crucial to handle the compound as potentially hazardous, even if not explicitly classified as such. The safety data sheet (SDS) for related compounds, such as C16 1-Deoxyceramide, indicates that it is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, prudence dictates treating it with the same level of caution as other bioactive lipids. General safety measures include wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

ParameterInformationSource
Chemical Name This compoundN/A
Synonyms N-acyl-1-deoxysphinganineN/A
Hazard Classification Not explicitly classified as hazardous, but should be handled as such out of precaution. Related ceramides (B1148491) may be considered hazardous (e.g., skin and eye irritants).[2][3][1]
Primary Route of Exposure Ingestion, inhalation, skin and eye contact.[3][4]N/A
Disposal Recommendation Dispose of contents and container at an approved waste disposal plant. Do not dispose of down the drain.[2][3][4][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemically resistant gloves (such as nitrile), safety glasses or goggles, and a laboratory coat.[5]

  • Waste Segregation: It is critical to segregate waste containing this compound from other laboratory waste streams to prevent unintentional chemical reactions.[6]

  • Solid Waste Collection:

    • Collect all solid waste, including unused this compound powder, contaminated pipette tips, microfuge tubes, and other consumables, in a designated, leak-proof hazardous waste container.[2][5]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2]

    • Do not mix this waste with other incompatible chemical waste streams.[2]

  • Waste Storage:

    • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[2]

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Documentation:

    • Maintain accurate records of the generated waste, including the chemical name, quantity, and the date of disposal, as required by your institution and regulatory bodies.[2]

Important Consideration: Under no circumstances should this compound or solutions containing it be disposed of down the drain. This can lead to contamination of waterways and is a violation of regulations for most chemical waste.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Solid Waste (e.g., contaminated tips, tubes) A->B Segregate Waste C Liquid Waste (e.g., solutions with compound) A->C Segregate Waste D Collect in Labeled, Leak-Proof Hazardous Waste Container B->D C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Maintain Disposal Records F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Deoxydihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Deoxydihydroceramide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and efficient handling of this lipid molecule.

Personal Protective Equipment (PPE) and Safety Precautions

Recommended Personal Protective Equipment:

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against splashes or airborne particles.[3][4][5]
Hand Protection Nitrile gloves are recommended to prevent skin contact. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[3][4][5]
Body Protection A standard laboratory coat is required to protect clothing and skin from potential contamination.[3][4]
Respiratory Protection Under normal handling conditions in a well-ventilated area, respiratory protection is not typically required. If the compound is in a powder form and there is a risk of generating dust, a dust mask or a respirator may be used.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for safety and to maintain the integrity of the experiment.

1. Preparation and Weighing:

  • Work in a designated clean area, preferably in a chemical fume hood or on a bench with good ventilation.

  • Before handling, ensure all necessary PPE is worn correctly.

  • When weighing the compound, especially in powdered form, do so carefully to avoid creating dust.

2. Solubilization:

  • This compound is a lipid and will require an organic solvent for solubilization.

  • Commonly used solvents for ceramides (B1148491) include chloroform, methanol, ethanol, and mixtures thereof.[6]

  • Add the solvent to the vial containing the compound slowly and cap it securely.

  • Vortex or sonicate the mixture until the compound is fully dissolved.

3. Experimental Use:

  • When transferring the solution, use appropriate pipettes and tips to ensure accuracy and prevent spills.

  • Keep the container with the this compound solution covered when not in use to prevent solvent evaporation and contamination.

4. Storage:

  • Store this compound, both in solid form and in solution, in a tightly sealed container in a cool, dry, and dark place.

  • For long-term storage, it is advisable to store it at -20°C or below.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal can follow standard procedures for non-hazardous chemical waste.[7][8]

1. Liquid Waste:

  • Small quantities of this compound solutions in organic solvents should be collected in a designated non-halogenated solvent waste container.

  • Do not pour organic solvent solutions down the drain.

  • Aqueous solutions containing very low concentrations may be disposable down the drain with copious amounts of water, but it is essential to check and comply with local institutional and municipal regulations first.

2. Solid Waste:

  • Unused or expired solid this compound should be disposed of as non-hazardous solid chemical waste.

  • Place the compound in a sealed container and label it clearly before placing it in the designated solid waste stream.

3. Contaminated Materials:

  • Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be disposed of in the regular laboratory solid waste stream, unless they are grossly contaminated with a hazardous solvent.

  • Empty vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed vial can then be disposed of as regular lab glass waste.

Experimental Protocol: Extraction and Analysis of this compound

The following is a general protocol for the extraction and analysis of 1-deoxydihydroceramides from biological samples, adapted from established methods.[9][10][11]

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

  • Extract the lipids using a solvent mixture such as chloroform/methanol or ethyl acetate/isopropanol/water.[6][11] A common method is the Folch extraction.[10]

  • After extraction, the organic phase containing the lipids is separated, dried down under a stream of nitrogen, and reconstituted in an appropriate solvent for analysis.

2. Chromatographic Separation and Mass Spectrometric Analysis:

  • The extracted lipids are typically separated using high-performance liquid chromatography (HPLC).[12]

  • The separated lipids are then analyzed by a mass spectrometer (MS) to identify and quantify the different ceramide species, including this compound.[10][11]

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling and analysis of this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Wear Appropriate PPE B Weigh Compound A->B Proceed once donned C Solubilize in Organic Solvent B->C Transfer to vial H Dispose of Solid Waste B->H Unused solid D Lipid Extraction from Sample C->D Use in experiment G Collect Liquid Waste C->G Excess solution E HPLC Separation D->E Analyze extract I Dispose of Contaminated Materials D->I Used consumables F Mass Spectrometry Analysis E->F Detect lipids

Caption: Workflow for Safe Handling and Analysis of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.